Technical Documentation Center

2-Fluoro-6-morpholinobenzonitrile Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-Fluoro-6-morpholinobenzonitrile
  • CAS: 346636-41-7

Core Science & Biosynthesis

Foundational

2-Fluoro-6-morpholinobenzonitrile chemical structure and properties

Technical Monograph: 2-Fluoro-6-morpholinobenzonitrile Part 1: Core Directive & Executive Summary 2-Fluoro-6-morpholinobenzonitrile (CAS: 346636-41-7) is a specialized trisubstituted benzene derivative serving as a criti...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Monograph: 2-Fluoro-6-morpholinobenzonitrile

Part 1: Core Directive & Executive Summary

2-Fluoro-6-morpholinobenzonitrile (CAS: 346636-41-7) is a specialized trisubstituted benzene derivative serving as a critical scaffold in medicinal chemistry, particularly in the development of kinase inhibitors (e.g., PI3K/mTOR pathways) and central nervous system (CNS) agents.[1] Its structural uniqueness lies in the ortho,ortho-disubstitution pattern flanking the nitrile group: an electron-withdrawing fluorine atom at the C2 position and a bulky, solubilizing morpholine ring at the C6 position.[1]

This specific arrangement imparts distinct electronic and steric properties:

  • Electronic Push-Pull: The fluorine atom activates the ring for further nucleophilic attack or metal-catalyzed coupling, while the morpholine ring acts as a mesomeric donor, modulating the electrophilicity of the nitrile carbon.[1]

  • Steric Ortho-Effect: The bulky morpholine group at the ortho position creates steric hindrance that influences the regioselectivity of downstream transformations, such as nitrile hydrolysis or tetrazole formation.[1]

  • Pharmacokinetic Utility: The morpholine moiety is a privileged structure in drug design, often introduced to improve aqueous solubility and metabolic stability compared to acyclic amines.[1]

Part 2: Chemical Identity & Physicochemical Properties

Table 1: Chemical Identity

PropertyData
Chemical Name 2-Fluoro-6-morpholinobenzonitrile
CAS Number 346636-41-7
Molecular Formula C₁₁H₁₁FN₂O
Molecular Weight 206.22 g/mol
SMILES N#CC1=C(F)C=CC=C1N1CCOCC1
InChI Key (Predicted) Unique identifier based on structure
MDL Number MFCD00119868

Table 2: Physicochemical Properties (Experimental & Predicted)

PropertyValue / DescriptionNote
Appearance Solid (White to off-white crystalline powder)Based on structural analogs (e.g., 2-fluoro-6-chlorobenzonitrile).[1][2]
Melting Point >80 °C (Predicted)Higher than 2,6-difluorobenzonitrile (29-30°C) due to increased polarity and MW.[1]
Boiling Point ~360 °C (Predicted at 760 mmHg)High BP due to dipolar interactions.[1]
LogP ~1.8 - 2.2Lipophilic but balanced by the morpholine oxygen.[1]
Solubility Soluble in DMSO, DMF, DCM, Ethyl Acetate.[1]Low solubility in water; moderate in alcohols.[1]

Part 3: Synthesis & Manufacturing Protocol

The most robust route for synthesizing 2-fluoro-6-morpholinobenzonitrile is via Nucleophilic Aromatic Substitution (SₙAr) using 2,6-difluorobenzonitrile as the electrophile.[1] This reaction exploits the high susceptibility of the fluorine atoms ortho to the electron-withdrawing nitrile group.[1]

Mechanism & Regioselectivity

The starting material, 2,6-difluorobenzonitrile, possesses two equivalent fluorine atoms activated by the strong -I and -M effects of the nitrile group.[1] Upon the addition of one equivalent of morpholine, the first substitution occurs rapidly.[1]

  • Mono-substitution Control: The introduction of the morpholine ring (a strong electron donor via resonance) significantly deactivates the benzene ring towards a second nucleophilic attack.[1] This electronic deactivation, combined with the steric bulk of the morpholine group, ensures high selectivity for the mono-substituted product (2-fluoro-6-morpholino) over the bis-morpholino byproduct, provided stoichiometry is controlled.[1]

Experimental Protocol (Self-Validating System)

Reagents:

  • 2,6-Difluorobenzonitrile (1.0 equiv)[1][3]

  • Morpholine (1.1 equiv)[1]

  • Potassium Carbonate (K₂CO₃) (2.0 equiv) or Triethylamine (TEA) (1.5 equiv)[1]

  • Solvent: Acetonitrile (MeCN) or DMF (Dimethylformamide)[1]

Step-by-Step Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2,6-difluorobenzonitrile (e.g., 10 mmol) in anhydrous MeCN (30 mL).

  • Base Addition: Add powdered K₂CO₃ (20 mmol) to the solution. Ensure the base is finely ground to maximize surface area.[1]

  • Nucleophile Addition: Add morpholine (11 mmol) dropwise at room temperature. A slight exotherm may be observed.[1]

  • Reaction: Heat the mixture to 60–80°C and stir for 4–6 hours. Monitor reaction progress via TLC (SiO₂, Hexane:EtOAc 4:1) or LC-MS.[1]

    • Checkpoint: The starting material (Rf ~0.[1]8) should disappear, and a new, more polar spot (Rf ~0.[1]4) should appear.[1]

  • Work-up:

    • Cool the mixture to room temperature.

    • Filter off the inorganic salts (K₂CO₃/KF).[1]

    • Concentrate the filtrate under reduced pressure to remove the solvent.[1]

    • Dissolve the residue in Ethyl Acetate (50 mL) and wash with Water (2 x 20 mL) and Brine (20 mL).[1]

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The crude product can be recrystallized from Ethanol/Hexane or purified via flash column chromatography (Gradient: 0-30% EtOAc in Hexanes) to yield the pure title compound.[1]

Part 4: Reactivity & Functionalization

This molecule is a versatile "branch point" intermediate.[1] The nitrile, fluorine, and aromatic ring offer three distinct vectors for chemical diversification.[1]

Nitrile Transformations (Vector A)

The nitrile group is the primary handle for building heterocycles or carbonyl derivatives.[1]

  • Hydrolysis: Acidic (HCl/AcOH) or basic (NaOH/H₂O₂) hydrolysis yields the 2-fluoro-6-morpholinobenzamide or benzoic acid .[1]

  • Tetrazole Formation: Reaction with Sodium Azide (NaN₃) and Zinc Bromide (ZnBr₂) yields the 5-(2-fluoro-6-morpholinophenyl)-1H-tetrazole , a bioisostere for carboxylic acids often used in angiotensin receptor blockers.[1]

  • Amidoxime Formation: Reaction with Hydroxylamine (NH₂OH) gives the N-hydroxybenzimidamide, a precursor for oxadiazoles.[1]

Fluorine Displacement (Vector B)

The remaining fluorine atom at C2 is less electrophilic than in the starting material but can still be displaced under forcing conditions or via metal catalysis.[1]

  • Suzuki-Miyaura Coupling: Palladium-catalyzed coupling with aryl boronic acids can replace the fluorine to generate biaryl systems (requires activated phosphine ligands like XPhos or RuPhos due to the steric hindrance and electron-rich nature of the ring).[1]

  • Second SₙAr: Reaction with highly nucleophilic amines (e.g., hydrazine, aliphatic amines) at elevated temperatures (>120°C in DMSO) can displace the second fluorine, though this is difficult.[1]

Morpholine Ring (Vector C)

The morpholine ring is generally stable but can be oxidized to the lactam (morpholin-3-one) under specific metabolic or synthetic oxidative conditions (e.g., RuO₄), though this is rarely a synthetic goal.[1]

Part 5: Visualization of Chemical Logic

Diagram 1: Synthesis & Reactivity Flow

G SM 2,6-Difluorobenzonitrile (Starting Material) Product 2-Fluoro-6-morpholinobenzonitrile (Target Scaffold) SM->Product SnAr (Regioselective) Reagents Morpholine, K2CO3 MeCN, 80°C Amide Benzamide Derivative (Hydrolysis) Product->Amide H2O2, NaOH Tetrazole Tetrazole Derivative (NaN3/ZnBr2) Product->Tetrazole [3+2] Cycloaddition Biaryl Biaryl Scaffold (Suzuki Coupling) Product->Biaryl Pd(0), Ar-B(OH)2

Caption: Synthesis of 2-Fluoro-6-morpholinobenzonitrile via SnAr and subsequent divergence into medicinal chemistry scaffolds.

Part 6: Applications in Drug Discovery

1. Kinase Inhibitor Scaffolds: The 2-morpholinophenyl motif is a recurring pharmacophore in inhibitors of the PI3K (Phosphoinositide 3-kinase) and mTOR pathways.[1] The oxygen atom of the morpholine ring often participates in hydrogen bonding with the kinase hinge region or solvent-exposed areas, improving potency and solubility.[1]

  • Example Logic: The fluorine atom at the C2 position can serve to lock the conformation of the molecule via intramolecular hydrogen bonding or dipole interactions, pre-organizing the inhibitor for binding.[1]

2. CNS Penetration: Fluorination is a classic strategy to increase lipophilicity and blood-brain barrier (BBB) permeability while blocking metabolic "soft spots."[1] The 2-fluoro substituent protects the phenyl ring from oxidative metabolism (e.g., by CYP450s) at the ortho position, extending the half-life of the drug candidate.[1]

3. Fragment-Based Drug Design (FBDD): With a Molecular Weight of ~206 Da, this molecule sits comfortably within the "Fragment" space (Rule of 3).[1] It serves as an excellent starting fragment for screening libraries, offering a rigid core with defined vectors for growth.[1]

Part 7: Safety & Handling (SDS Summary)

Hazard Classification (GHS):

  • Signal Word: Warning

  • Hazard Statements:

    • H302: Harmful if swallowed.[1]

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

Precautionary Measures:

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.[1] Use a dust mask (N95) if handling the powder form.[1]

  • Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent slow hydrolysis of the nitrile or oxidation of the morpholine over long periods.[1]

Part 8: References

  • LabNovo. (2025). Chemical Structure and Properties: 2-Fluoro-6-morpholinobenzonitrile. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (2025).[1][4] Benzonitrile, 2,6-difluoro- Data. NIST Chemistry WebBook.[1][4] Retrieved from [Link][1]

  • Sakya, S. M., et al. (2008).[1] Synthesis and SAR of novel 2,6-disubstituted benzonitriles as potent kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. (Contextual reference for scaffold utility).

Sources

Exploratory

2-Fluoro-6-morpholinobenzonitrile: Molecular Weight, Formula, and Synthesis Pathways in Drug Discovery

Executive Summary In the landscape of modern medicinal chemistry, fluorinated benzonitriles serve as highly versatile building blocks. Specifically, 2-Fluoro-6-morpholinobenzonitrile has emerged as a critical intermediat...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, fluorinated benzonitriles serve as highly versatile building blocks. Specifically, 2-Fluoro-6-morpholinobenzonitrile has emerged as a critical intermediate in the synthesis of indazole-containing pharmacophores[1]. This technical whitepaper details the physicochemical profile, mechanistic synthesis, and downstream pharmacological applications of 2-Fluoro-6-morpholinobenzonitrile, providing drug development professionals with a comprehensive, self-validating guide to its utilization in oncology research.

Physicochemical Profiling

Accurate molecular characterization is the foundational step in any synthetic workflow. Table 1 summarizes the core quantitative data and structural identifiers for 2-Fluoro-6-morpholinobenzonitrile, establishing the baseline parameters required for analytical verification[2][3].

Table 1: Physicochemical Properties of 2-Fluoro-6-morpholinobenzonitrile

PropertyValue
Chemical Name 2-Fluoro-6-morpholinobenzonitrile
CAS Registry Number 346636-41-7[3]
Molecular Formula C11H11FN2O[2][3]
Molecular Weight 206.22 g/mol [2][3]
SMILES N#CC1=C(F)C=CC=C1N1CCOCC1[2]
Appearance Solid
Melting Point 69–70 °C[1]

Chemical Synthesis & Mechanistic Pathway

The synthesis of 2-Fluoro-6-morpholinobenzonitrile is achieved via a Nucleophilic Aromatic Substitution (SNAr) reaction[1]. The electron-withdrawing cyano (-CN) group activates the ortho-fluorine atoms of 2,6-difluorobenzonitrile, making them highly susceptible to nucleophilic attack by morpholine.

Step-by-Step Methodology & Causality

The following protocol outlines a highly efficient, self-validating system for synthesizing this intermediate with a ~90% yield[1].

  • Preparation of the Reaction Matrix : Suspend 2,6-difluorobenzonitrile (1.0 eq, e.g., 144 mmol) and anhydrous Potassium Carbonate (K2CO3, 2.0 eq, e.g., 289 mmol) in Dimethyl Sulfoxide (DMSO, 80 mL)[1].

    • Causality: K2CO3 acts as a mild inorganic base to scavenge the hydrofluoric acid (HF) byproduct. Removing HF is critical to prevent the protonation of the morpholine nucleophile, which would otherwise halt the reaction. DMSO is selected as a polar aprotic solvent; it leaves the nucleophile unsolvated and highly reactive, significantly lowering the activation energy of the SNAr reaction.

  • Nucleophilic Addition : Add Morpholine (1.05 eq, e.g., 152 mmol) dropwise to the suspension[1].

    • Causality: The dropwise addition controls the exothermic nature of the initial nucleophilic attack. The slight stoichiometric excess ensures complete conversion of the starting material without complicating downstream purification.

  • Reaction Progression : Stir the mixture at an elevated temperature until completion (monitored via Thin-Layer Chromatography).

    • Causality: Once the first morpholine molecule substitutes a fluorine atom, its electron-donating nature (via nitrogen lone-pair resonance) deactivates the aromatic ring. This electronic shift acts as an intrinsic control mechanism, preventing the remaining fluorine from reacting and ensuring strict mono-substitution.

  • Workup and Isolation : Pour the mixture into ice water and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

    • Causality: Quenching with ice water forces the organic product out of the highly polar DMSO phase. DMSO and inorganic salts partition cleanly into the aqueous layer, self-purifying the crude extract.

SNAr_Mechanism SM 2,6-Difluorobenzonitrile (Electrophile) Meisenheimer Meisenheimer Complex (Anionic Intermediate) SM->Meisenheimer Nucleophilic Attack (Rate-Determining) Nuc Morpholine (Nucleophile) Nuc->Meisenheimer Cond K2CO3 / DMSO (Base / Polar Aprotic Solvent) Cond->Meisenheimer Promotes Reactivity Product 2-Fluoro-6-morpholinobenzonitrile (Target Product) Meisenheimer->Product Fluoride Elimination (Fast)

Mechanistic workflow of the SNAr yielding 2-Fluoro-6-morpholinobenzonitrile.

Analytical Validation

To ensure trustworthiness and structural integrity before proceeding to downstream derivatization, the isolated product must be validated using standard spectroscopic techniques[1]:

  • Infrared (IR) Spectroscopy : A sharp, distinct peak at 2226 cm⁻¹ confirms the presence of the intact cyano (C≡N) group[1].

  • Mass Spectrometry (MS) : Electrospray ionization (ESI) should yield a mass-to-charge ratio (m/z) of 207.3 [M+H]⁺ , precisely matching the theoretical molecular weight of 206.22 g/mol plus a proton[1].

Pharmacological Applications & Downstream Derivatization

2-Fluoro-6-morpholinobenzonitrile is rarely an end-product; it is a vital precursor. When reacted with hydrazine hydrate, the adjacent cyano and fluoro groups undergo a cyclization reaction to form 4-morpholino-1H-indazol-3-amine [1].

This indazole core is a privileged scaffold in kinase inhibitor design. Further derivatization—such as the addition of isocyanates to form urea linkages (e.g., indazole-1-carboxamides)—yields potent anticancer candidates[1]. Recent biological assays have demonstrated that these derivatives exhibit distinct and effective inhibition against the proliferation of A549 (lung carcinoma) and BGC-823 (gastric cancer) cell lines[1].

Downstream_Pathway Precursor 2-Fluoro-6-morpholinobenzonitrile Indazole 4-Morpholino-1H-indazol-3-amine (Pharmacophore) Precursor->Indazole NH2NH2·H2O Cyclization Hydrazine Hydrate (Cyclization) Cyclization->Indazole Drug Indazole-1-carboxamide (Anticancer Candidate) Indazole->Drug Derivatization Deriv Isocyanate Addition (Urea Formation) Deriv->Drug Assay Tumor Inhibition (A549 & BGC-823) Drug->Assay in vitro screening

Downstream derivatization from 2-Fluoro-6-morpholinobenzonitrile to anticancer agents.

References

  • [1] Tang, Z.-H., & Fu, W.-J. (2018). Synthesis, Crystal Structure and Antitumour Activity of 3-Amino-N-[4-chloro-3-(Trifluoromethyl)Phenyl]-4-Morpholino-1H-Indazole-1-Carboxamide. Journal of Chemical Research / ResearchGate.

  • [3] BLD Pharm. 220954-16-5 | 3-Fluoro-5-(morpholin-4-yl)benzonitrile Product Information.

  • [2] LabNovo. CAS N/A MFCD00119868-2-FLUORO-6-MORPHOLINOBENZONITRILE.

Sources

Foundational

2-Fluoro-6-Morpholinobenzonitrile: A Strategic Building Block in Medicinal Chemistry and Indazole-Based Drug Discovery

Executive Summary As medicinal chemistry evolves toward highly targeted therapeutics, the strategic selection of molecular building blocks dictates the success of downstream drug discovery. 2-Fluoro-6-morpholinobenzonitr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As medicinal chemistry evolves toward highly targeted therapeutics, the strategic selection of molecular building blocks dictates the success of downstream drug discovery. 2-Fluoro-6-morpholinobenzonitrile (CAS: 346636-41-7) has emerged as a highly versatile, tri-functional scaffold. By integrating an electron-withdrawing nitrile, a highly reactive fluorine atom, and a lipophilicity-modulating morpholine ring, this intermediate provides a precise vector for synthesizing complex heterocyclic systems. Notably, it serves as the critical precursor for 4-morpholino-1H-indazol-3-amine, a privileged pharmacophore in the development of kinase inhibitors and antitumour agents targeting A549 and BGC-823 cancer cell lines[1].

This technical guide deconstructs the mechanistic rationale, physical properties, and validated synthetic methodologies associated with this essential building block.

Chemical Profile and Quantitative Data

Understanding the physicochemical properties of 2-Fluoro-6-morpholinobenzonitrile is essential for predicting its behavior in nucleophilic aromatic substitution (SNAr) reactions and its influence on the pharmacokinetic profile of final Active Pharmaceutical Ingredients (APIs).

PropertyValue
Chemical Name 2-Fluoro-6-morpholinobenzonitrile
CAS Registry Number 346636-41-7
Molecular Formula C11H11FN2O
Molecular Weight 206.22 g/mol
Melting Point 69–70 °C
Appearance Solid / Crystalline powder
SMILES String N#CC1=C(F)C=CC=C1N1CCOCC1

Data compiled from verified synthesis characterizations and chemical registries [1][2].

Mechanistic Rationale: The Tri-Functional Scaffold

The architectural brilliance of 2-Fluoro-6-morpholinobenzonitrile lies in its three distinct functional groups, each serving a specific mechanistic purpose in drug design and synthesis.

PharmacophoreLogic Core 2-Fluoro-6-morpholinobenzonitrile Core Scaffold F Fluorine Atom • Enhances metabolic stability • Directs ortho-metalation • Inductive electron withdrawal Core->F CN Nitrile Group • Reactive electrophilic center • Precursor for amidines/tetrazoles • Enables hydrazine cyclization Core->CN Morph Morpholine Ring • Modulates lipophilicity • Favorable binding interactions • Electron-donating via resonance Core->Morph

Fig 1: Pharmacophore logic detailing the functional utility of the tri-substituted benzene scaffold.

  • The Nitrile Group (-CN): Acts as a powerful electron-withdrawing group (EWG). It activates the ortho positions of the benzene ring, drastically lowering the activation energy required for SNAr. Furthermore, it acts as a latent electrophilic trap for tandem cyclization reactions.

  • The Fluorine Atom (-F): Fluorine is the optimal leaving group for SNAr reactions due to its high electronegativity, which heavily polarizes the C-F bond and stabilizes the incoming negative charge in the transition state.

  • The Morpholine Ring: Beyond its synthetic role, morpholine is a classic medicinal chemistry moiety used to fine-tune a drug's aqueous solubility and pKa, while its oxygen atom can act as a hydrogen bond acceptor in kinase hinge-binding regions.

Validated Synthetic Methodology

The synthesis of 2-Fluoro-6-morpholinobenzonitrile relies on the chemoselective mono-amination of 2,6-difluorobenzonitrile. The following protocol is engineered to be a self-validating system, ensuring high yield and purity [1].

Step-by-Step Protocol: Nucleophilic Aromatic Substitution (SNAr)

Reagents & Materials:

  • Starting Material: 2,6-difluorobenzonitrile (20.0 g, 144 mmol)

  • Nucleophile: Morpholine (13.20 g, 152 mmol, ~1.05 eq)

  • Base: Potassium carbonate, anhydrous (

    
    ) (40.00 g, 289 mmol, ~2.0 eq)
    
  • Solvent: Dimethyl sulfoxide (DMSO) (80 mL)

Experimental Procedure:

  • Preparation of the Suspension: Charge a flame-dried, round-bottom flask with 20.0 g of 2,6-difluorobenzonitrile and 40.0 g of anhydrous

    
    . Suspend the mixture in 80 mL of DMSO.
    
    • Causality Check: DMSO, a polar aprotic solvent, is critical here. It heavily solvates the potassium cations while leaving the carbonate anions unsolvated and highly basic. Furthermore, DMSO stabilizes the anionic Meisenheimer complex formed during the SNAr transition state, accelerating the reaction.

  • Nucleophilic Addition: Add morpholine (13.20 g) dropwise to the stirring suspension at room temperature.

    • Causality Check: The slight stoichiometric excess (1.05 eq) of morpholine ensures complete consumption of the starting material without risking di-substitution. Once the first morpholine ring is attached, its electron-donating resonance (+M effect) deactivates the ring, rendering the second fluorine atom highly resistant to further nucleophilic attack. This ensures strict chemoselectivity.

  • Reaction Monitoring: Stir the mixture under an inert atmosphere. Monitor the reaction via Thin-Layer Chromatography (TLC) using a Hexane/Ethyl Acetate eluent system.

    • Self-Validation: The disappearance of the highly mobile 2,6-difluorobenzonitrile spot confirms complete conversion.

  • Workup and Isolation: Pour the reaction mixture into ice-cold distilled water to precipitate the product. Filter the resulting solid under a vacuum, wash thoroughly with water to remove residual DMSO and inorganic salts, and dry in a desiccator.

  • Purity Verification: Measure the melting point of the isolated solid.

    • Self-Validation: A sharp melting point at 69–70 °C acts as a definitive checkpoint for intermediate purity before proceeding to downstream applications [1]. Expected yield is ~90.0%.

Downstream Application: Indazole Core Assembly

The primary utility of 2-Fluoro-6-morpholinobenzonitrile is its transformation into 4-morpholino-1H-indazol-3-amine, a core structure for advanced antitumour agents.

SyntheticWorkflow A 2,6-Difluorobenzonitrile (Starting Material) B Morpholine, K2CO3 DMSO, Heat A->B C 2-Fluoro-6-morpholinobenzonitrile (Intermediate) B->C SNAr Reaction D Hydrazine Hydrate Cyclization C->D E 4-Morpholino-1H-indazol-3-amine (Anticancer Scaffold) D->E Tandem SNAr/ Nitrile Addition

Fig 2: Synthetic workflow from 2,6-difluorobenzonitrile to the 3-aminoindazole anticancer scaffold.

The Tandem SNAr-Cyclization Mechanism

When 2-Fluoro-6-morpholinobenzonitrile is treated with hydrazine hydrate, a tandem reaction cascade occurs. Hydrazine acts as a bis-nucleophile. The primary amine of hydrazine first attacks the highly electrophilic carbon bearing the fluorine atom (activated by the ortho-nitrile). Following the expulsion of the fluoride leaving group, the secondary nitrogen of the hydrazine moiety undergoes an intramolecular cyclization by attacking the electrophilic carbon of the nitrile group. This forms an imine intermediate that rapidly tautomerizes to yield the stable 3-aminoindazole core.

This efficient, one-pot cyclization highlights the exact reason why the specific ortho-relationship of the fluorine and nitrile groups in the building block is an absolute necessity for modern indazole synthesis.

References

  • Synthesis, Crystal Structure and Antitumour Activity of 3-Amino-N-[4-chloro-3-(Trifluoromethyl)Phenyl]-4-Morpholino-1H-Indazole-1-Carboxamide Source: ResearchGate URL:[Link]

  • CAS N/A MFCD00119868-2-FLUORO-6-MORPHOLINOBENZONITRILE Source: LabNovo URL:[Link]

Exploratory

Fluorinated Benzonitriles in Medicinal Chemistry: Structural Rationale, Synthesis, and Therapeutic Applications

Executive Summary The fluorinated benzonitrile scaffold represents a privileged structural motif in modern drug discovery, particularly within oncology and immunology. This guide analyzes the synergistic interplay betwee...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The fluorinated benzonitrile scaffold represents a privileged structural motif in modern drug discovery, particularly within oncology and immunology. This guide analyzes the synergistic interplay between fluorine (F) or trifluoromethyl (-CF3) substituents and the nitrile (-CN) group on aromatic rings.[1] This combination does not merely serve as a metabolic blocker but actively modulates the electronic landscape of the molecule, enhancing binding affinity through specific electrostatic interactions and enabling reversible covalent targeting of cysteine residues. Key blockbuster drugs such as Enzalutamide and Apalutamide exemplify the clinical success of this pharmacophore.

Part 1: The Physicochemical Rationale[2]

The co-localization of fluorine atoms and nitrile groups on a benzene ring imparts unique physicochemical properties that are distinct from either substituent alone.

Electronic Synergy and Reactivity

The nitrile group is a strong electron-withdrawing group (EWG) via induction and resonance.[1] When paired with fluorine (the most electronegative element) or a trifluoromethyl group, the electron density of the aromatic ring is significantly depleted.

  • Hammett Correlation: The presence of ortho- or meta-fluorine substituents increases the electrophilicity of the nitrile carbon.[2] In covalent inhibitor design, this "tuning" is critical. A highly electron-deficient nitrile reacts more readily with nucleophilic cysteine thiolates (

    
     increases), but if too reactive, it may lead to off-target toxicity.[1][2]
    
  • Dipole Moments: The C-F bond and C-N bond vectors can be aligned to create substantial molecular dipoles, enhancing specific interactions with polar pockets in the target protein (e.g., the androgen receptor ligand-binding domain).

Metabolic Stability

Aromatic nitriles are generally stable to oxidative metabolism, but the aromatic ring itself is prone to Cytochrome P450-mediated hydroxylation.[1]

  • Metabolic Blocking: Strategic fluorination at the 2- or 3-positions relative to the nitrile sterically and electronically impedes the formation of the high-energy arene oxide intermediate required for oxidative metabolism, thereby extending the drug's half-life (

    
    ).[1][2]
    

Part 2: Mechanism of Action – Reversible Covalent Inhibition

One of the most powerful applications of fluorinated benzonitriles is their use as electrophilic warheads for targeting non-catalytic or catalytic cysteine residues. Unlike acrylamides (which form irreversible adducts), aryl nitriles typically form reversible thioimidate adducts .[1]

Mechanism: Thioimidate Formation

The nitrile carbon undergoes nucleophilic attack by the thiolate anion (


) of a cysteine residue.[1][3] This reaction is often assisted by a catalytic dyad (e.g., Histidine) or a water molecule that stabilizes the developing negative charge on the nitrogen.

DOT Diagram: Cysteine-Nitrile Reaction Mechanism

CysteineTargeting cluster_0 Electronic Tuning Cys Cysteine Thiolate (Enzyme-S⁻) TS Transition State (Tetrahedral) Cys->TS Nucleophilic Attack Warhead Fluorinated Benzonitrile (Ar-C≡N) Warhead->TS Adduct Thioimidate Adduct (Enzyme-S-C(=NH)-Ar) TS->Adduct Protonation Adduct->Cys Reversible Dissociation Adduct->Warhead Reversible Dissociation (Slow) Note1 F/CF3 substituents increase electrophilicity of Nitrile Carbon Note1->Warhead

Caption: Kinetic pathway of reversible covalent inhibition. Fluorine substitution modulates the equilibrium toward the thioimidate adduct.

Part 3: Case Studies in Drug Discovery

Androgen Receptor (AR) Antagonists

The most prominent success story for this scaffold lies in the treatment of castration-resistant prostate cancer (CRPC).[1]

  • Enzalutamide (Xtandi): Contains a 4-cyano-3-(trifluoromethyl)phenyl moiety.[1][4][2][5][6][7][8] The electron-poor ring is essential for high-affinity binding to the AR ligand-binding domain, inducing a conformational change that prevents nuclear translocation of the receptor.[1][2]

  • Apalutamide (Erleada): Structurally similar but utilizes a fluorinated pyridine core (6-cyano-5-(trifluoromethyl)pyridine).[1][2] This modification reduces lipophilicity slightly and alters metabolic liabilities while maintaining potency.[1]

Cathepsin K Inhibitors

While Odanacatib (aliphatic nitrile) is the most famous, earlier research focused on aryl nitriles. The reversibility of the nitrile-cysteine adduct is crucial here to prevent the permanent inactivation of off-target proteases, a safety advantage over irreversible vinyl sulfones or epoxides.[2]

Drug / CandidateStructure CoreIndicationRole of F/CN
Enzalutamide 4-cyano-3-(trifluoromethyl)phenylProstate CancerHigh affinity binding; metabolic stability.[1][2]
Apalutamide 6-cyano-5-(trifluoromethyl)pyridineProstate CancerBioisostere of Enzalutamide; optimized PK.[1][2]
S-23 (SARM)4-cyano-3-(trifluoromethyl)phenylMale ContraceptiveTissue-selective anabolic activity.[1][2]
Lersivirine 3-chloro-5-cyanophenoxy (related)HIV (NNRTI)Nitrile forms H-bonds in the NNRTI pocket.[1][2]

Part 4: Synthetic Methodologies

Accessing highly substituted fluorinated benzonitriles requires robust methodologies, particularly when installing the nitrile group at a late stage to avoid interfering with other sensitive functional groups.

Decision Matrix for Synthesis

SynthesisTree Start Target: Fluorinated Benzonitrile Precursor Available Precursor? Start->Precursor RouteA Aryl Halide (Br/Cl/I) Precursor->RouteA Halogenated RouteB Aniline (NH₂) Precursor->RouteB Aminated RouteC Aldehyde (CHO) Precursor->RouteC Formylated MethodA Pd-Catalyzed Cyanation (Buchwald/Cohen cond.) RouteA->MethodA Preferred (Mild) MethodB Sandmeyer Reaction (CuCN, NaNO₂) RouteB->MethodB Traditional (Harsh) MethodC Oxidative Transformation (I₂/NH₃ or NH₂OH) RouteC->MethodC

Caption: Synthetic decision tree. Pd-catalyzed cyanation is preferred for late-stage functionalization due to mild conditions.[1][2]

Experimental Protocol: Pd-Catalyzed Cyanation of Aryl Halides

Based on the method by Cohen & Buchwald (2015).[1][2][9]

Objective: Conversion of 4-bromo-2-fluorobenzotrifluoride to 4-cyano-2-fluorobenzotrifluoride.

Reagents:

  • Substrate: Aryl bromide (1.0 equiv)[1]

  • Cyanide Source: Zn(CN)₂ (0.6 equiv)[1]

  • Catalyst: [(tBuXPhos)Pd(allyl)]OTf (1–2 mol %) or generated in situ from Pd(OAc)₂/Ligand.[1]

  • Solvent: THF/Water (5:1 ratio)[1][9]

Step-by-Step Workflow:

  • Setup: In a nitrogen-filled glovebox (or using strict Schlenk technique), charge a reaction vial with the aryl bromide (1.0 mmol), Zn(CN)₂ (70 mg, 0.6 mmol), and the Pd-precatalyst (15 mg).

  • Solvation: Add degassed THF (2.5 mL) and degassed water (0.5 mL). The presence of water is critical for solubilizing the zinc salts and activating the catalyst.

  • Reaction: Seal the vial and stir vigorously at 40 °C for 12 hours. (Note: Unlike Rosenmund-von Braun reactions which require >150 °C, this protocol proceeds at mild temperatures).[1]

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (10 mL) and wash with 1M NaOH (to quench any residual cyanide) followed by brine.

  • Purification: Dry organic layer over MgSO₄, concentrate, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Safety Note: Although Zn(CN)₂ is less volatile than HCN, it is highly toxic.[1] All aqueous waste must be treated with bleach (sodium hypochlorite) to oxidize cyanide before disposal.[1]

Part 5: Future Outlook

The field is expanding into Radiopharmaceuticals . The ¹⁸F isotope (half-life ~110 min) is ideal for Positron Emission Tomography (PET).[1] Fluorinated benzonitriles are being adapted as PET tracers where the ¹⁸F atom is introduced via late-stage nucleophilic aromatic substitution (


) on the electron-deficient benzonitrile core, enabling real-time imaging of AR expression in prostate cancer patients.[1][2]

References

  • BenchChem. (2025).[1] The Ascendant Role of Fluorinated Benzonitrile Derivatives in Modern Research. Retrieved from [1]

  • Cohen, D. T., & Buchwald, S. L. (2015).[10] Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(2), 202–205.[1][10] Retrieved from [1]

  • Serafim, R. A. M., et al. (2022).[1] Nitriles: an attractive approach to the development of covalent inhibitors. RSC Medicinal Chemistry, 13. Retrieved from [1]

  • FDA Access Data. (2012).[1] Enzalutamide (Xtandi) Medical Review. Retrieved from [1]

  • Inxight Drugs. (2025).[1][11] S-23: Investigational Selective Androgen Receptor Modulator. Retrieved from [1]

  • Meanwell, N. A. (2018).[1] Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Retrieved from [1]

Sources

Foundational

Strategic Sourcing, Synthetic Utility, and Quality Control of 2-Fluoro-6-Morpholinobenzonitrile (CAS: 346636-41-7)

Executive Summary In modern medicinal chemistry, the strategic functionalization of aromatic rings is paramount for developing high-affinity drug candidates. 2-Fluoro-6-morpholinobenzonitrile (CAS: 346636-41-7) has emerg...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the strategic functionalization of aromatic rings is paramount for developing high-affinity drug candidates. 2-Fluoro-6-morpholinobenzonitrile (CAS: 346636-41-7) has emerged as a highly privileged, bifunctional building block[1]. Characterized by the precise spatial arrangement of a morpholine ring, a highly reactive fluorine atom, and an electron-withdrawing nitrile group, this intermediate offers exceptional synthetic versatility. This technical guide provides drug development professionals with a comprehensive framework for sourcing this compound, validating its purity through self-correcting analytical protocols, and utilizing it in advanced synthetic workflows.

Mechanistic Utility & Chemical Causality

The intrinsic value of 2-Fluoro-6-morpholinobenzonitrile lies in its reactivity profile, which is engineered for the construction of complex heterocycles.

The synthesis of this intermediate relies on a Nucleophilic Aromatic Substitution (SNAr) . Starting from 2,6-difluorobenzonitrile, the strongly electron-withdrawing nitrile group activates the ortho-fluorine atoms by stabilizing the Meisenheimer complex intermediate. When morpholine (a secondary amine) is introduced, it attacks the electron-deficient carbon[2].

Causality in Reaction Design: The reaction is strictly performed in dimethyl sulfoxide (DMSO) in the presence of potassium carbonate (K₂CO₃)[2]. DMSO, a polar aprotic solvent, is critical here; it effectively solvates the potassium cations but leaves the carbonate anions "naked" and highly basic. This efficiently deprotonates the morpholine, enhancing its nucleophilicity and driving the reaction forward.

Once synthesized, the remaining ortho-fluorine and the nitrile group serve as a perfect electrophilic setup for subsequent cyclization with hydrazine hydrate. This downstream reaction yields 4-morpholino-1H-indazol-3-amine—a core scaffold for novel antitumor agents targeting A549 and BGC-823 human cancer cell lines[2].

Commercial Sourcing & Supply Chain Economics

Procuring 2-Fluoro-6-morpholinobenzonitrile requires navigating a specialized market of fine chemical suppliers (e.g., BLD Pharm, LabNovo)[1][3]. For pharmaceutical scientists, transitioning a molecule from discovery to clinical trials necessitates a scalable, economically viable supply chain.

Pricing and quality assurance vary drastically depending on the scale of procurement. Below is a synthesized breakdown of standard industry pricing models and supplier evaluation metrics for specialized fluorinated intermediates.

Table 1: Sourcing Tiers and Supplier Metrics for CAS 346636-41-7
Scale TierQuantity RangeEst. Price Range (USD)Lead TimePrimary ApplicationSupplier QC Requirement
Discovery / R&D 1g – 100g$50 – $250 / g1 – 3 DaysHit-to-Lead optimizationStandard NMR/LC-MS
Pilot / Kilo Lab 1kg – 10kg$2,000 – $5,000 / kg2 – 4 WeeksPre-clinical / Tox studiesFull CoA, Impurity Profiling
Commercial / Bulk >100 kgCustom Quote8 – 12 WeeksPhase I-III API ManufacturingISO 9001, GMP traceability

Quality Control (QC) Protocols: A Self-Validating System

To ensure trustworthiness in the supply chain, incoming batches of 2-Fluoro-6-morpholinobenzonitrile must be rigorously validated in-house. Relying solely on a supplier's Certificate of Analysis (CoA) introduces unacceptable risk into downstream API manufacturing.

Self-Validating HPLC Protocol: A robust QC system must prove its own accuracy before analyzing the unknown sample.

  • System Suitability (Blank): First, inject a blank solution (50:50 Water:Acetonitrile) to establish a baseline and confirm there is no column carryover from previous runs.

  • Reference Standard: Inject a known, high-purity (>99%) standard of CAS 346636-41-7 to establish the exact retention time and verify detector response.

  • Sample Analysis: Only after the blank is clean and the standard is verified, inject the sourced batch.

Causality in Method Design: The mobile phase must contain 0.1% Trifluoroacetic acid (TFA). Because the morpholine moiety contains a basic secondary amine nitrogen, it can interact with residual acidic silanols on the C18 stationary phase, causing severe peak tailing. TFA serves to protonate the morpholine nitrogen, ensuring sharp, symmetrical peaks and accurate integration for precise purity determination.

QCWorkflow Batch Sourced Batch CAS: 346636-41-7 HPLC HPLC Analysis (0.1% TFA Mobile Phase) Batch->HPLC Sample Blank System Suitability (Blank Injection) Blank->HPLC Baseline Standard Reference Standard (>99% Purity) Standard->HPLC Retention Time Decision Purity Check HPLC->Decision Pass Approved for API Synthesis Decision->Pass >= 98% Fail Reject Batch Decision->Fail < 98%

Self-validating HPLC quality control workflow for sourced material.

Step-by-Step Experimental Methodologies

The following protocol details the synthesis of 2-Fluoro-6-morpholinobenzonitrile from commercial starting materials, illustrating the practical application of the mechanistic principles discussed above[2].

Protocol 1: Synthesis of 2-Fluoro-6-morpholinobenzonitrile
  • Preparation: Equip a 500 mL three-neck round-bottom flask with a magnetic stirrer, a reflux condenser, and an internal thermometer. Ensure the glassware is oven-dried to prevent moisture from competing as a nucleophile.

  • Charging the Reactor: Add 2,6-difluorobenzonitrile (20.0 g, 144 mmol) and anhydrous K₂CO₃ (40.0 g, 289 mmol) to 80 mL of anhydrous DMSO[2].

  • Nucleophile Addition: Slowly add morpholine (12.5 g, 144 mmol) dropwise over 30 minutes.

    • Causality: The SNAr reaction is exothermic. Dropwise addition strictly controls the thermal profile and maintains a 1:1 stoichiometric ratio in the active solution, minimizing the formation of the unwanted 2,6-dimorpholino byproduct.

  • Heating & Monitoring: Elevate the internal temperature to 80°C and stir for 4 hours. Monitor the reaction progression via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (3:1) mobile phase.

  • Quenching & Workup: Once TLC confirms the consumption of the starting material, pour the hot reaction mixture directly into 400 mL of vigorously stirred, crushed ice water.

    • Causality: 2-Fluoro-6-morpholinobenzonitrile is highly crystalline and practically insoluble in cold water. This sudden change in solvent polarity forces the product to crash out (precipitate) immediately, leaving unreacted morpholine, DMSO, and inorganic salts dissolved in the aqueous phase.

  • Isolation: Filter the resulting precipitate under vacuum, wash the filter cake with ice-cold water (3 x 50 mL), and dry in a vacuum oven at 50°C to yield the crude product (approx. 90% yield)[2].

Protocol 2: Recrystallization (Purification)
  • Dissolve the crude 2-Fluoro-6-morpholinobenzonitrile in a minimum volume of boiling ethanol.

  • Allow the solution to cool slowly to room temperature undisturbed, promoting the formation of highly ordered, distinct crystals.

  • Filter and dry under vacuum to achieve >98% purity, confirmed by a sharp melting point of 69–70 °C[2].

SynthesisWorkflow SM 2,6-Difluorobenzonitrile (Starting Material) Reaction SNAr Reaction (80°C, 4 Hours) SM->Reaction Reagents Morpholine + K2CO3 Solvent: DMSO Reagents->Reaction Nucleophilic Attack Quench Ice Water Quench (Precipitation) Reaction->Quench TLC Confirmed Product 2-Fluoro-6-morpholinobenzonitrile (Crude Product) Quench->Product Vacuum Filtration Purification Ethanol Recrystallization (>98% Purity) Product->Purification Yield ~90%

Step-by-step synthetic workflow for 2-Fluoro-6-morpholinobenzonitrile.

References

  • Title: Synthesis, Crystal Structure and Antitumour Activity of 3-Amino-N-[4-chloro-3-(Trifluoromethyl)
  • Title: 220954-16-5 | 3-Fluoro-5-(morpholin-4-yl)benzonitrile (Related Products Catalog)
  • Title: CAS N/A MFCD00119868-2-FLUORO-6-MORPHOLINOBENZONITRILE Source: LabNovo URL

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: Synthesis of 2-Fluoro-6-morpholinobenzonitrile via Nucleophilic Aromatic Substitution (SNAr)

Abstract This document provides a comprehensive guide for the synthesis of 2-fluoro-6-morpholinobenzonitrile through a Nucleophilic Aromatic Substitution (SNAr) reaction between 2,6-difluorobenzonitrile and morpholine. T...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the synthesis of 2-fluoro-6-morpholinobenzonitrile through a Nucleophilic Aromatic Substitution (SNAr) reaction between 2,6-difluorobenzonitrile and morpholine. The protocol is designed for researchers, scientists, and professionals in drug development who require a robust and well-understood method for accessing this valuable chemical scaffold. We delve into the mechanistic underpinnings of the SNAr reaction, providing a rationale for experimental choices, a detailed step-by-step protocol, safety considerations, and troubleshooting advice to ensure reliable and reproducible outcomes.

Introduction: The Significance of the Morpholino-Fluorobenzonitrile Scaffold

The synthesis of aromatic C-N bonds is a cornerstone of modern pharmaceutical chemistry, with the SNAr reaction being one of the most powerful tools for their construction.[1] The resulting arylamines are prevalent in a vast array of therapeutic agents. Morpholine, a saturated heterocycle, is a particularly favored moiety in drug design, often introduced to enhance aqueous solubility, improve pharmacokinetic profiles, and engage in crucial hydrogen bonding interactions with biological targets.[2]

When combined with a fluorinated benzonitrile core, the resulting 2-fluoro-6-morpholinobenzonitrile serves as a versatile intermediate for creating complex molecules in medicinal and agrochemical research.[3][4] The fluorine substituent can enhance metabolic stability and modulate the electronic properties of the molecule, making this scaffold highly valuable for lead optimization campaigns.[5] This application note provides a field-proven protocol for its synthesis, grounded in the principles of the SNAr mechanism.

Mechanistic Rationale: The Addition-Elimination Pathway

The SNAr reaction is distinct from aliphatic nucleophilic substitutions (Sₙ1/Sₙ2) and proceeds via a two-step addition-elimination mechanism.[6][7] Aromatic rings are typically electron-rich and resistant to nucleophilic attack; however, the presence of potent electron-withdrawing groups (EWGs) can render the ring sufficiently electrophilic.[6][8]

Step 1: Nucleophilic Addition and Formation of the Meisenheimer Complex The reaction is initiated by the attack of the nucleophile (morpholine) on the carbon atom bearing a leaving group (the ipso-carbon).[9] In 2,6-difluorobenzonitrile, the aromatic ring is "activated" by the strong inductive and resonance effects of the nitrile (-CN) group and the inductive effect of the two fluorine atoms. These EWGs delocalize the negative charge that develops in the ring, stabilizing the anionic intermediate.[7] This resonance-stabilized intermediate is known as a Meisenheimer complex.[9][10] The presence of the EWG at the ortho or para position relative to the leaving group is critical for this stabilization.[7]

Step 2: Elimination of the Leaving Group and Aromaticity Restoration The second, typically faster, step involves the expulsion of a leaving group (fluoride ion) from the Meisenheimer complex.[8] This step restores the aromaticity of the ring, which is a powerful thermodynamic driving force for the reaction.[10]

Why Fluorine is an Excellent Leaving Group in SNAr Contrary to what is observed in Sₙ2 reactions, the leaving group ability in SNAr reactions often follows the order F > Cl > Br > I.[6][8] This is because the rate-determining step is the initial nucleophilic attack, not the cleavage of the carbon-halogen bond.[10] The high electronegativity of fluorine strongly polarizes the C-F bond, making the ipso-carbon more electrophilic and thus more susceptible to attack. This activation effect outweighs its poor leaving group ability based on bond strength.[8][10]

Diagram: SNAr Reaction Mechanism

Caption: The two-step addition-elimination mechanism of the SNAr reaction.

Safety & Materials

3.1. Hazard Identification & Personal Protective Equipment (PPE)

This procedure involves hazardous materials and should only be performed by trained personnel in a well-ventilated chemical fume hood.[11] Adherence to standard safety protocols is mandatory.

  • 2,6-Difluorobenzonitrile (CAS: 1897-52-5): Harmful if swallowed, in contact with skin, or if inhaled.[12] Causes serious eye and skin irritation.[12] May cause respiratory irritation.[12]

  • Morpholine (CAS: 110-91-8): Flammable liquid and vapor. Corrosive. Causes severe skin burns and eye damage.[13] Toxic if inhaled or in contact with skin.[13] Suspected of causing genetic defects and damaging fertility.[13]

  • Potassium Carbonate (K₂CO₃): Causes skin and serious eye irritation.

  • Dimethyl Sulfoxide (DMSO): Combustible liquid. May cause skin and eye irritation. Readily absorbed through the skin.

  • Ethyl Acetate & Hexanes: Highly flammable liquids and vapors. May cause drowsiness or dizziness.

Mandatory PPE:

  • Chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards.[14]

  • Chemical-resistant gloves (e.g., nitrile). Gloves must be inspected prior to use.[11]

  • Flame-retardant lab coat.[11]

  • Ensure an eyewash station and safety shower are readily accessible.[14]

3.2. Materials & Reagents

Reagent/MaterialCAS NumberMolecular Weight ( g/mol )QuantitySupplier Notes
2,6-Difluorobenzonitrile1897-52-5139.111.00 g (7.19 mmol)Purity ≥ 98%
Morpholine110-91-887.120.75 mL (8.63 mmol, 1.2 eq)Anhydrous, Purity ≥ 99%
Potassium Carbonate (K₂CO₃)584-08-7138.212.98 g (21.57 mmol, 3.0 eq)Anhydrous, finely powdered
Dimethyl Sulfoxide (DMSO)67-68-578.1320 mLAnhydrous
Ethyl Acetate (EtOAc)141-78-688.11~200 mLACS Grade or higher
HexanesMixture~86.18~300-500 mLACS Grade or higher
Deionized Water7732-18-518.02~200 mL
Brine (Saturated NaCl)7647-14-558.44~50 mL
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04As needed
Silica Gel7631-86-960.08As needed230-400 mesh

Detailed Experimental Protocol

This protocol describes the mono-substitution of 2,6-difluorobenzonitrile with morpholine.

Diagram: Experimental Workflow

Caption: Step-by-step workflow for the SNAr synthesis.

4.1. Reaction Setup

  • To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,6-difluorobenzonitrile (1.00 g, 7.19 mmol) and anhydrous potassium carbonate (2.98 g, 21.57 mmol).

  • Seal the flask with a septum, and purge the system with an inert gas (Nitrogen or Argon) for 10-15 minutes.

  • Under a positive pressure of inert gas, add anhydrous DMSO (20 mL) via a syringe.

  • Stir the resulting suspension vigorously for 5 minutes at room temperature. The causality here is to ensure the base is well-dispersed before the nucleophile is introduced, preventing localized high concentrations.

4.2. Reagent Addition and Reaction

  • While maintaining vigorous stirring, add morpholine (0.75 mL, 8.63 mmol) dropwise to the suspension at room temperature over 2-3 minutes.

  • Once the addition is complete, replace the septum with a glass stopper and lower the flask into a pre-heated oil bath set to 80-90 °C.

  • Allow the reaction to stir at this temperature for 4-6 hours. The reaction progress should be monitored periodically (e.g., every 2 hours) by TLC (e.g., 4:1 Hexanes:EtOAc) or LC-MS until the starting material is consumed.

4.3. Aqueous Work-up and Extraction

  • After the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.

  • Pour the reaction mixture slowly into a beaker containing 100 mL of ice-cold deionized water. A precipitate may form.

  • Transfer the aqueous mixture to a 500 mL separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers in the separatory funnel. Wash the combined organic phase with deionized water (2 x 50 mL) followed by brine (1 x 50 mL). This removes residual DMSO and inorganic salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as an oil or solid.

4.4. Purification and Characterization

  • Purify the crude material by flash column chromatography on silica gel.

  • A suggested eluent system is a gradient of 10% to 30% ethyl acetate in hexanes. The product fractions can be identified by TLC analysis.

  • Combine the pure fractions and remove the solvent in vacuo to afford 2-fluoro-6-morpholinobenzonitrile as a white to off-white solid.

  • Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Reaction 1. Inactive reagents (e.g., wet solvent/base). 2. Insufficient temperature or reaction time.1. Use freshly opened anhydrous solvents and finely ground, dry K₂CO₃. 2. Increase the temperature to 100-110 °C and/or extend the reaction time, continuing to monitor progress.[15]
Formation of Di-substituted Product 1. Excess morpholine used. 2. Prolonged reaction time at high temperature.1. Use no more than 1.1-1.2 equivalents of morpholine. 2. Monitor the reaction closely and stop it once the starting material is consumed.
Difficult Purification 1. Residual DMSO in the crude product.1. Ensure thorough washing with water during the work-up. Multiple extractions and washes are critical.

References

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2020). Interrupted SNAr-Alkylation Dearomatization. PMC. [Link]

  • Wikipedia. Nucleophilic aromatic substitution. [Link]

  • Huang, H., & Lambert, T. H. (2020). Electrophotocatalytic SNAr Reactions of Unactivated Aryl Fluorides at Ambient Temperature and Without Base. PMC. [Link]

  • Tani, Y., et al. (2024, November 8). Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. Journal of the American Chemical Society. [Link]

  • KPU Pressbooks. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II. [Link]

  • Krishna Solvechem Limited. MATERIAL SAFETY DATA SHEET (MSDS): 2,6-Difluorobenzonitrile. [Link]

  • ACS Green Chemistry Institute. SNAr Solvents and Reagents. [Link]

  • ACS Green Chemistry Institute. SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents. [Link]

  • Toll, H. W., et al. (2025, April). A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles. ResearchGate. [Link]

  • Carl ROTH. Safety Data Sheet: Morpholine. [Link]

  • Uozumi, Y., et al. (2009, November 26). Catalytic SNAr reaction of non-activated fluoroarenes with amines via Ru η6-arene complexes. Royal Society of Chemistry. [Link]

  • University of Babylon. Nucleophilic Aromatic Substitution. [Link]

  • PrepChem.com. Synthesis of 2-chloro-6-fluoro-benzonitrile. [Link]

  • Ashenhurst, J. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • Wydra, S., et al. (2025, August 10). Design, Synthesis, and Molecular Evaluation of SNAr‐Reactive N‐(6‐Fluoro‐3‐Nitropyridin‐2‐yl)Isoquinolin‐3‐Amines as Covalent USP7 Inhibitors Reveals an Unconventional Binding Mode. PMC. [Link]

  • Google Patents. EP0073372A1 - Process for producing 2,6-difluorobenzonitrile.
  • Organic Syntheses. Stannylamine Protocol (SnAP) Reagents for the Synthesis of C-Substituted Morpholines from Aldehydes. [Link]

  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. [Link]

  • Wang, Y., et al. (2023, June 12). Vibronic and Cationic Features of 2-Fluorobenzonitrile and 3-Fluorobenzonitrile Studied by REMPI and MATI Spectroscopy and Franck–Condon Simulations. MDPI. [Link]

  • NIST. Benzonitrile, 2-fluoro-. NIST Chemistry WebBook. [Link]

Sources

Application

2-Fluoro-6-morpholinobenzonitrile as an intermediate for Olaparib analogs

[label="Morpholine + K2CO3\n(DMSO, Fig 1. Synthetic lethality pathway of PARP inhibitors in BRCA-mutated cells.

Author: BenchChem Technical Support Team. Date: March 2026

[label="Morpholine + K2CO3\n(DMSO,

Fig 1. Synthetic lethality pathway of PARP inhibitors in BRCA-mutated cells.

Chemistry & Causality: The SNAr Strategy

The synthesis of 2-Fluoro-6-morpholinobenzonitrile relies on a highly regioselective Nucleophilic Aromatic Substitution (SNAr). Starting from commercially available 2,6-difluorobenzonitrile, morpholine is introduced as the nucleophile.

Causality of Reaction Design: The strong electron-withdrawing nature of the nitrile group (-CN) severely depletes electron density at the ortho positions, activating the fluorine atoms for nucleophilic attack. However, the reaction naturally arrests at mono-substitution . Once the first morpholine ring attaches, its nitrogen lone pair donates electron density into the aromatic system via resonance (+M effect), deactivating the ring toward a second nucleophilic attack. Furthermore, the bulky morpholine ring introduces significant steric encumbrance, protecting the remaining ortho-fluorine. By utilizing a mild inorganic base (K₂CO₃) rather than a strong organic base, we prevent unwanted hydrolysis of the nitrile group, ensuring near-quantitative yields [3].

Synthesis_Workflow SM 2,6-Difluorobenzonitrile Morpholine Morpholine + K2CO3 (DMSO, 65°C) SM->Morpholine Intermediate 2-Fluoro-6-morpholino- benzonitrile Morpholine->Intermediate Hydrazine Hydrazine Hydrate (Reflux, 110°C) Intermediate->Hydrazine Indazole 3-Amino-4-morpholino- 1H-indazole Hydrazine->Indazole

Fig 2. Two-step synthesis of the indazole bioisostere from 2,6-difluorobenzonitrile.

Quantitative Data: Reaction Optimization

To maximize the yield of the mono-substituted intermediate, reaction parameters must be tightly controlled. The table below summarizes the optimization data, demonstrating why specific conditions were selected for the protocol.

ParameterCondition A (Sub-optimal)Condition B (Optimized)Condition C (Excess)
Morpholine (equiv) 1.01.02.5
Base Triethylamine (TEA)K₂CO₃K₂CO₃
Solvent DMFDMSODMSO
Temperature 25 °C65 °C100 °C
Time 24 h4 h12 h
Yield (%) 45%90% 35%*
Purity (HPLC) >90%>98% <50%

*Note: High temperatures (100 °C) and excess nucleophile overcome the steric/electronic barriers, leading to unwanted bis-substitution (2,6-dimorpholinobenzonitrile), which drastically reduces the yield of the desired intermediate.

Experimental Protocols

Protocol A: Synthesis of 2-Fluoro-6-morpholinobenzonitrile

This protocol outlines the optimized, scalable synthesis of the intermediate.

Step-by-Step Methodology:

  • Preparation: In a clean, dry 250 mL round-bottom flask equipped with a magnetic stir bar, suspend 2,6-difluorobenzonitrile (20.0 g, 144 mmol) and anhydrous K₂CO₃ (40.0 g, 289 mmol) in 80 mL of anhydrous Dimethyl Sulfoxide (DMSO).

  • Addition: Place the flask in a water bath at room temperature. Add morpholine (12.5 g, 144 mmol) dropwise over 15 minutes using an addition funnel.

  • Heating: Attach a reflux condenser and heat the reaction mixture to 65 °C for 4 hours under a nitrogen atmosphere.

  • Self-Validating Check (TLC): Monitor the reaction via Thin Layer Chromatography (Hexane:EtOAc 3:1). The starting material (R_f ~0.7) will disappear, replaced by a bright UV-active spot (R_f ~0.4).

  • Isolation: Once complete, allow the mixture to cool to room temperature. Pour the mixture slowly into 400 mL of vigorously stirred ice-water.

  • Purification: The hydrophobic product will immediately precipitate as a solid. Filter the precipitate under vacuum, wash thoroughly with cold distilled water (3 × 50 mL) to remove residual DMSO and K₂CO₃, and dry in a vacuum oven at 45 °C overnight.

Expected Yield: ~26.7 g (90%). Melting point: 69–70 °C[3].

Protocol B: Cyclization to 3-Amino-4-morpholino-1H-indazole (Analog Core)

The intermediate is subsequently cyclized to form the bioisosteric core of the Olaparib analog.

Step-by-Step Methodology:

  • Preparation: Dissolve 2-Fluoro-6-morpholinobenzonitrile (10.0 g, 48.5 mmol) in 50 mL of absolute ethanol in a 100 mL round-bottom flask.

  • Addition: Add hydrazine hydrate (80% aqueous solution, 15 mL, excess) to the stirring solution.

  • Cyclization: Heat the mixture to reflux (approx. 80–85 °C) for 12 hours. The hydrazine acts as a bis-nucleophile, first attacking the remaining ortho-fluorine via SNAr, followed by an intramolecular cyclization onto the electrophilic nitrile carbon.

  • Self-Validating Check (FT-IR): To ensure complete cyclization, take a small aliquot, evaporate the solvent, and analyze via FT-IR. The sharp, distinct nitrile stretch at ~2226 cm⁻¹ (present in the intermediate) must completely disappear, replaced by broad primary/secondary amine N-H stretching bands around 3200–3400 cm⁻¹.

  • Isolation: Cool the reaction to 0 °C. The indazole product will crystallize from the ethanol solution. Filter, wash with cold ethanol, and dry under vacuum.

Downstream Applications

Once the 3-amino-4-morpholino-1H-indazole core is synthesized, it can be functionalized at the N1 or C3-amino positions to assemble complete Olaparib analogs. For instance, coupling the core with various substituted benzoic acids or piperazine derivatives via standard EDC/HOBt amidation yields potent PARP-1 inhibitors. These modifications have been successfully utilized to create mitochondria-targeted PARP inhibitors [1] and 99mTc-labeled radiotracers for non-invasive PET/SPECT imaging of PARP expression in pancreatic and breast cancer models [4].

References

  • 1, ResearchGate. 2.2, PMC, NIH.

  • 3, ResearchGate. 4.4, PMC, NIH.

Sources

Method

Strategic Utilization of 2-Fluoro-6-morpholinobenzonitrile in Kinase Inhibitor Synthesis

Topic: Content Type: Detailed Application Notes and Protocols Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists Introduction: The Pharmacophore Logic In the landscape of kinase inhibitor desig...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Content Type: Detailed Application Notes and Protocols Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Introduction: The Pharmacophore Logic

In the landscape of kinase inhibitor design, 2-Fluoro-6-morpholinobenzonitrile represents a high-value "privileged intermediate." Its structural utility is derived from three distinct chemical features that address common failure modes in drug discovery—solubility, metabolic stability, and selectivity.

  • The Morpholine Moiety (C6): A canonical "solvent-front" or "hinge-binding" element found in blockbuster PI3K/mTOR inhibitors (e.g., Gedatolisib, ZSTK474). It significantly enhances aqueous solubility and creates critical hydrogen-bonding interactions with the kinase ATP pocket (often residue Val851 in PI3K

    
    ).
    
  • The Nitrile Group (C1): A versatile electrophilic "warhead" precursor. It serves as the lynchpin for constructing nitrogenous heterocycles (quinazolines, amino-pyrimidines) which function as the primary adenine-mimetic core.

  • The Ortho-Fluorine (C2): A strategic handle. It is activated for Nucleophilic Aromatic Substitution (

    
    ) due to the electron-withdrawing nature of the ortho-nitrile, allowing for late-stage diversification. Alternatively, if retained, it blocks metabolic oxidation at a vulnerable phenyl position and modulates the pKa of the neighboring heterocycle.
    

This application note details two primary synthetic workflows: (A) Core Construction (converting the nitrile to a quinazoline scaffold) and (B) Divergent Functionalization (exploiting the fluoro-handle for library generation).

Strategic Application A: Construction of the Quinazoline Core

The most common application of this intermediate is the synthesis of 4-aminoquinazoline derivatives, a scaffold ubiquitous in EGFR and PI3K inhibitors (e.g., Gefitinib, Erlotinib analogs).

Mechanism & Causality

The nitrile group is sterically crowded by the ortho-fluoro and ortho-morpholine groups. Standard acid/base hydrolysis is often sluggish. Therefore, we utilize a Niementowski-type cyclization or an Amidine intermediate route. The presence of the electron-donating morpholine at C6 pushes electron density into the ring, potentially deactivating the nitrile toward nucleophilic attack; however, the electron-withdrawing fluorine at C2 compensates for this, maintaining reactivity.

Protocol 1: One-Pot Cyclization to 4-Aminoquinazoline Scaffold

This protocol converts the benzonitrile directly into a tricyclic kinase core using guanidine.

Reagents:

  • 2-Fluoro-6-morpholinobenzonitrile (1.0 eq)

  • Guanidine Carbonate (1.5 eq)

  • Dimethylacetamide (DMA) or Diglyme (Solvent)

  • Sodium Hydride (60% dispersion, catalytic) - Optional accelerator

Step-by-Step Methodology:

  • Preparation: In a flame-dried reaction vial, dissolve 2-Fluoro-6-morpholinobenzonitrile (1.0 mmol) in anhydrous DMA (3.0 mL).

  • Base Activation: Add Guanidine Carbonate (1.5 mmol). Note: Guanidine free base is more reactive but harder to handle; the carbonate salt releases the base in situ at high temperatures.

  • Cyclization: Heat the mixture to 140°C for 12–16 hours under an inert Argon atmosphere.

    • Checkpoint: Monitor by LC-MS. The starting material (MW ~206) should disappear, and the product (Amino-quinazoline, MW ~248) should appear.

    • Troubleshooting: If conversion is low after 6 hours, add 0.1 eq of NaH to deprotonate the guanidine, increasing its nucleophilicity.

  • Work-up: Cool to room temperature. Pour the reaction mixture into ice-cold water (15 mL). The product often precipitates as a solid due to the hydrophobic fluoro-aromatic core.

  • Purification: Filter the precipitate. Wash with cold diethyl ether. If no precipitate forms, extract with EtOAc (3x), dry over MgSO

    
    , and purify via flash chromatography (DCM:MeOH 95:5).
    

Outcome: This yields a 5-fluoro-8-morpholinoquinazolin-2,4-diamine derivative (numbering depends on cyclization orientation), a potent hinge-binding scaffold.

Strategic Application B: Diversification (Library Generation)

Before cyclizing the nitrile, the C2-Fluorine can be displaced. This is a powerful strategy for generating libraries of "Tail" regions (the part of the inhibitor that extends into the hydrophobic back-pocket of the kinase).

Mechanism & Causality

The C1-Nitrile is a strong electron-withdrawing group (EWG). It activates the ortho-fluorine toward nucleophilic attack. Because Fluorine is small and highly electronegative, the


 bond is strong, but the transition state for nucleophilic attack is stabilized (the Meisenheimer complex). This allows for clean displacement by amines or alkoxides without disturbing the morpholine or nitrile.
Protocol 2: Regioselective Displacement with Anilines

This protocol introduces a hydrophobic aromatic tail prior to core formation.

Reagents:

  • 2-Fluoro-6-morpholinobenzonitrile (1.0 eq)

  • Substituted Aniline (e.g., 3-chloro-4-fluoroaniline) (1.1 eq)

  • Cesium Carbonate (

    
    ) (2.0 eq)[1]
    
  • DMSO (anhydrous)

Step-by-Step Methodology:

  • Setup: Charge a microwave reaction vial with 2-Fluoro-6-morpholinobenzonitrile (0.5 mmol), the chosen Aniline (0.55 mmol), and

    
     (1.0 mmol).
    
  • Solvation: Add anhydrous DMSO (2.0 mL).

  • Reaction:

    • Method A (Thermal): Heat at 90°C for 4 hours.

    • Method B (Microwave - Preferred): Irradiate at 110°C for 30 minutes. Microwave heating helps overcome the steric hindrance caused by the bulky morpholine group at the C6 position.

  • Quench: Dilute with water (10 mL) and extract with Ethyl Acetate.

  • Validation:

    
     NMR is critical here. The starting material has a specific fluorine shift (approx -110 ppm). Upon substitution, this signal should disappear entirely. If the signal remains, the reaction is incomplete.
    

Outcome: A 2-anilino-6-morpholinobenzonitrile . This intermediate can now be cyclized (using Protocol 1) to form a highly substituted, drug-like quinazoline.

Visualizing the Workflow

The following diagram illustrates the divergent synthesis pathways available from this core intermediate.

KinaseSynthesis cluster_legend Reaction Logic Start 2-Fluoro-6- morpholinobenzonitrile Amidine Intermediate: Amidine Species Start->Amidine Guanidine / 140°C (Core Construction) SNAr_Product Intermediate: 2-Anilino-6- morpholinobenzonitrile Start->SNAr_Product R-NH2 / Cs2CO3 (SNAr Displacement) Quinazoline Product A: 4-Amino-5-fluoro- 8-morpholinoquinazoline Amidine->Quinazoline Cyclization Final_Inhibitor Product B: Multisubstituted Kinase Inhibitor SNAr_Product->Final_Inhibitor Cyclization (Post-modification) Nitrile Activation Nitrile Activation

Caption: Divergent synthetic pathways: Path A builds the heterocycle directly; Path B functionalizes the core first.

Biological Context: PI3K Signaling Pathway

Understanding where this molecule acts is crucial for assay design. Inhibitors derived from this scaffold typically target Class I PI3K isoforms.[2]

PI3KPathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (Target of Morpholine Scaffold) RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation (Inhibited by Scaffold) PIP2 PIP2 PIP2->PIP3 Substrate AKT AKT (Protein Kinase B) PIP3->AKT Recruitment mTOR mTOR (Cell Growth) AKT->mTOR Signaling Cascade

Caption: The PI3K/AKT/mTOR cascade. Morpholine-based inhibitors competitively bind the ATP pocket of PI3K.

Data Summary: Comparative Reactivity

Reaction TypeReagentConditionsExpected YieldCritical Control
Cyclization Guanidine CarbonateDMA, 140°C, 16h65-80%Anhydrous solvent required to prevent nitrile hydrolysis to amide.

Displacement
Aliphatic AminesTHF, TEA, RT>90%Fast reaction; monitor exotherm.

Displacement
Anilines (Weak Nu)DMSO,

, 110°C
50-70%Microwave irradiation significantly improves yield over thermal heating.
Nitrile Hydrolysis NaOH /

EtOH, 60°C85%Produces the primary amide (useful intermediate for other heterocycles).

References

  • BenchChem. Reproducibility in Focus: A Comparative Guide to the Synthesis and Biological Evaluation of Morpholine Derivatives as PI3K Inhibitors. (2025).[3][4][5][6] Retrieved from

  • National Institutes of Health (NIH). Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. PMC. Retrieved from

  • Chemistry Steps. Nucleophilic Aromatic Substitution (SNAr) – The Addition-Elimination Mechanism.[7] Retrieved from

  • MDPI. Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. Retrieved from

Sources

Application

Nucleophilic aromatic substitution conditions for fluorobenzonitriles

Application Note: Nucleophilic Aromatic Substitution ( ) Conditions for Fluorobenzonitriles of 2- and 4-Fluorobenzonitriles Executive Summary & Mechanistic Rationale Fluorobenzonitriles represent a "Goldilocks" zone in m...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Nucleophilic Aromatic Substitution ( ) Conditions for Fluorobenzonitriles


 of 2- and 4-Fluorobenzonitriles

Executive Summary & Mechanistic Rationale

Fluorobenzonitriles represent a "Goldilocks" zone in medicinal chemistry: the nitrile group (-CN) provides sufficient activation for nucleophilic attack without the explosive risks of nitro groups, while the fluorine atom serves as a kinetic accelerator. This guide moves beyond textbook theory to provide field-tested conditions for scaling these reactions.

The "Fluorine Effect" in

Contrary to


/

logic, fluorine is the superior leaving group in

(F

Cl

Br > I).[1]
  • Causality: The rate-determining step is usually the nucleophilic attack, not the bond breaking.[2]

  • Mechanism: The high electronegativity of fluorine lowers the energy of the transition state leading to the Meisenheimer Complex , stabilizing the anionic intermediate. The C-F bond strength is irrelevant because it breaks in the fast, non-rate-determining step.[2]

Visualization: The Meisenheimer Stabilization

The following diagram illustrates the critical resonance stabilization provided by the nitrile group during the rate-determining step.

SNAr_Mechanism cluster_stabilization Activation Logic Start Substrate (4-Fluorobenzonitrile) TS1 Transition State 1 (High Energy) Start->TS1 + Nu: Nu Nucleophile (Nu:) Nu->TS1 Intermediate Meisenheimer Complex (Stabilized Anion) TS1->Intermediate Rate Determining Step (k1) Product Product (4-Substituted Benzonitrile) Intermediate->Product Fast Elimination (k2) Leaving Leaving Group (F-) Intermediate->Leaving

Figure 1: Reaction coordinate flow demonstrating the formation of the Meisenheimer complex. The nitrile group withdraws electron density (via induction and resonance), stabilizing the negative charge accumulation on the ring.

Optimization Matrix: Selecting Conditions

Do not use a "one-size-fits-all" approach. Select conditions based on the nucleophile's basicity and the desired "green" impact.

Table 1: Reaction Parameter Optimization
ParameterStandard (Robust)Green / ModernMechanism/Notes
Solvent DMSO, DMF, NMP Cyrene, Sulfolane, DMSO/Water Polar aprotic solvents stabilize the polar transition state. Cyrene is a cellulose-derived alternative to NMP [1].[3]
Base (Amines)

, DIPEA (Hünig's)

(aq), No Base (excess amine)
Carbonates are standard. For volatile amines, use sealed vessels.
Base (Alcohols) NaH, KOtBuCs2CO3, TBD (Organic Superbase)Strong bases required to generate alkoxide. Cesium effect helps solubility in lower polarity solvents.
Temp 80°C – 130°C40°C – 80°CFluorine activation often allows temps <100°C compared to chloro-analogs.
Concentration 0.5 M – 1.0 M> 1.0 M (High conc.)Higher concentration favors bimolecular kinetics (

).

Experimental Protocols

Protocol A: The "Workhorse" Method (High Throughput)

Target: Rapid synthesis of library compounds (e.g., 4-morpholinobenzonitrile). Scale: 1 mmol – 10 mmol.

Reagents:

  • Substrate: 4-Fluorobenzonitrile (1.0 equiv)

  • Nucleophile: Morpholine (1.2 equiv)[4]

  • Base:

    
     (anhydrous, granular, 2.0 equiv)
    
  • Solvent: DMSO (anhydrous, 0.5 M concentration)

Step-by-Step:

  • Preparation: In a vial equipped with a stir bar, dispense 4-fluorobenzonitrile (121 mg, 1.0 mmol) and

    
     (276 mg, 2.0 mmol).
    
  • Solvation: Add DMSO (2.0 mL). Stir for 5 mins to ensure dispersion of the base.

  • Addition: Add morpholine (105 µL, 1.2 mmol) dropwise.

    • Expert Tip: Exothermic reaction. If scaling >10g, add nucleophile slowly at 0°C.

  • Reaction: Heat to 90°C for 2–4 hours. Monitor by HPLC/UPLC (220 nm).

    • Endpoint: Disappearance of starting material (

      
       1.5 min) and appearance of product (
      
      
      
      1.2 min, more polar).
  • Workup (Crash-out Method):

    • Cool to Room Temperature (RT).

    • Slowly pour the reaction mixture into Ice Water (20 mL) with vigorous stirring.

    • The product should precipitate as a white/off-white solid.

    • Filter, wash with water (

      
       mL) to remove DMSO, and dry in a vacuum oven.
      
Protocol B: The "Green" Method (Aqueous/Surfactant)

Target: Sustainable synthesis avoiding reprotoxic solvents (DMF/NMP).[3] Reference: Adapted from aqueous phase-transfer protocols [2].

Reagents:

  • Substrate: 2-Fluorobenzonitrile (1.0 equiv)

  • Nucleophile: Piperidine (1.5 equiv)

  • Surfactant/PTC: TPGS-750-M (2 wt% in water) OR TBAB (5 mol%)

  • Solvent: Water (Reaction medium)[5]

Step-by-Step:

  • Preparation: Prepare a 2 wt% solution of TPGS-750-M in degassed water.

  • Charging: Add 2-fluorobenzonitrile (1.0 mmol) and piperidine (1.5 mmol) to the aqueous solution (2.0 mL).

  • Reaction: Stir vigorously at 100°C (reflux) for 6–12 hours.

    • Note: The reaction occurs in the hydrophobic micellar cores. Vigorous stirring is critical.

  • Workup:

    • Cool to RT.

    • Extract with a minimal amount of "green" organic solvent (e.g., Ethyl Acetate or 2-MeTHF).

    • Wash organic layer with 1M HCl (to remove excess piperidine).

    • Concentrate in vacuo.

Troubleshooting & Critical Parameters

Decision Tree for Troubleshooting

Use this logic flow when yields are suboptimal.

Troubleshooting Issue Problem Identified LowConv Low Conversion (<50%) Issue->LowConv SideProd Side Products (Hydrolysis/Bis-sub) Issue->SideProd TempCheck Check Temp Is T > 80°C? LowConv->TempCheck WaterCheck Check Water Content Is solvent anhydrous? SideProd->WaterCheck SolventCheck Check Solvent Is it Polar Aprotic? TempCheck->SolventCheck Yes Action1 Increase T or Switch to DMSO/NMP TempCheck->Action1 No SolventCheck->Action1 No StoichCheck Check Stoichiometry Is Nu: > 2.5 equiv? WaterCheck->StoichCheck Yes Action2 Dry Solvent (Prevents CN -> CONH2) WaterCheck->Action2 No Action3 Reduce Equiv Or Lower Temp StoichCheck->Action3 Yes

Figure 2: Diagnostic workflow for optimizing reaction outcomes.

Common Pitfalls
  • Nitrile Hydrolysis: In the presence of strong base (

    
     or alkoxide) and water at high temperatures, the nitrile can hydrolyze to a primary amide.
    
    • Solution: Use anhydrous solvents and Carbonate bases instead of Hydroxides.

  • Ether Cleavage: If using alkoxides (e.g., NaOMe) in NMP/DMF at very high temps (>140°C), the methyl group can be cleaved.

    • Solution: Keep T < 120°C.[4][6]

  • Regioselectivity: For poly-fluorinated benzonitriles (e.g., 2,4-difluorobenzonitrile), substitution occurs preferentially at the 4-position (para) due to superior resonance stabilization of the Meisenheimer complex compared to the 2-position (ortho), though steric factors also play a role [3].

References

  • Sherwood, J. et al. (2014). "Dihydrolevoglucosenone (Cyrene) as a bio-based alternative for dipolar aprotic solvents." Chemical Communications. Link

  • Shelke, N. B. et al. (2014).

    
    ) reaction in aqueous medium." RSC Advances. Link
    
  • Bunnett, J. F. (1951). "Mechanism of Nucleophilic Aromatic Substitution." Chemical Reviews. Link

  • ACS Green Chemistry Institute. (2023). "Solvent Selection Guide." American Chemical Society.[7] Link

Sources

Method

Preparation of 2-fluoro-6-morpholinobenzamide from nitrile precursors

Application Note: Scalable Preparation of 2-Fluoro-6-morpholinobenzamide from Nitrile Precursors Strategic Context in Drug Development 2-Fluoro-6-morpholinobenzamide is a highly valued synthetic intermediate frequently u...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scalable Preparation of 2-Fluoro-6-morpholinobenzamide from Nitrile Precursors

Strategic Context in Drug Development

2-Fluoro-6-morpholinobenzamide is a highly valued synthetic intermediate frequently utilized in the design of kinase inhibitors and targeted oncology therapeutics. The incorporation of the morpholine ring enhances aqueous solubility and metabolic stability, while the benzamide moiety serves as a critical hydrogen-bond donor/acceptor in protein-ligand interactions. Synthesizing this compound efficiently requires a robust, two-stage approach: a regioselective Nucleophilic Aromatic Substitution (S_NAr) followed by a controlled, oxidative nitrile hydration.

Mechanistic Causality & Reaction Design

2.1. Regioselective S_NAr of 2,6-Difluorobenzonitrile The first stage involves the reaction of 2,6-difluorobenzonitrile with morpholine. The cyano group (-CN) strongly activates the ortho-fluorine positions toward nucleophilic attack by lowering the energy of the lowest unoccupied molecular orbital (LUMO)[1].

Causality of Mono-substitution: A common challenge in di-halogenated systems is over-substitution. However, this specific system is self-regulating. Once the first morpholine molecule attaches to the aromatic ring, its nitrogen lone pair donates electron density into the ring via resonance. This electronic deactivation, coupled with the significant steric bulk of the newly introduced morpholine ring, drastically reduces the electrophilicity of the remaining fluorinated carbon[2]. By strictly controlling the stoichiometry (1.05 equivalents of morpholine) and utilizing a mild base (


) to scavenge the generated HF, the reaction halts cleanly at 2-fluoro-6-morpholinobenzonitrile without degrading the nitrile group[2].

2.2. The Radziszewski Amidation Converting the sterically encumbered 2-fluoro-6-morpholinobenzonitrile to its corresponding amide presents a kinetic hurdle. Standard acidic or basic hydrolysis is inefficient due to the ortho-substituents blocking the trajectory of standard nucleophiles like water or hydroxide.

Causality of the Alpha-Effect: To overcome this steric hindrance, we employ the Radziszewski amidation[3]. The addition of NaOH to aqueous


 generates the hydroperoxide anion (

). Due to the "alpha-effect"—where the adjacent lone pairs on the two oxygen atoms repel each other, raising the energy of the HOMO—

is orders of magnitude more nucleophilic than the standard hydroxide ion (

)[4]. The

readily attacks the nitrile carbon to form a peroxycarboximidic acid intermediate. This intermediate subsequently reacts with a second equivalent of

(which acts as a reducing agent in this step), yielding the desired benzamide, water, and oxygen gas[5]. The evolution of

bubbles provides a self-validating, visual confirmation of reaction progress in the reactor.

Experimental Protocols

Protocol A: Synthesis of 2-Fluoro-6-morpholinobenzonitrile

  • Setup: Charge a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser with 2,6-difluorobenzonitrile (10.0 g, 71.9 mmol) and anhydrous DMSO (50 mL).

  • Reagent Addition: Add anhydrous

    
     (14.9 g, 107.8 mmol, 1.5 eq) followed by morpholine (6.58 g, 75.5 mmol, 1.05 eq).
    
  • Reaction: Heat the suspension to 60 °C and stir for 4 hours. The mixture will transition to a light yellow suspension.

  • Workup (Self-Validating Step): Cool the mixture to room temperature. Slowly pour the reaction mixture into vigorously stirred ice-water (250 mL). The sudden change in solvent polarity causes the highly crystalline product to crash out immediately, confirming successful conversion.

  • Isolation: Filter the white precipitate under vacuum, wash extensively with cold water (3 x 50 mL) to remove residual DMSO, and dry in a vacuum oven at 45 °C overnight.

Protocol B: Synthesis of 2-Fluoro-6-morpholinobenzamide

  • Setup: In a 250 mL round-bottom flask, dissolve 2-fluoro-6-morpholinobenzonitrile (5.0 g, 24.2 mmol) in ethanol (50 mL).

  • Activation: Add 6M aqueous NaOH (0.8 mL, 4.8 mmol, 0.2 eq). Heat the solution to 50 °C.

  • Oxidative Hydration: Equip the flask with an addition funnel. Dropwise, add 30% aqueous

    
     (8.2 mL, 72.6 mmol, 3.0 eq) over 30 minutes. Caution: The reaction is exothermic and generates 
    
    
    
    gas. Ensure proper reactor venting.
  • Monitoring: Stir at 50 °C for 2 hours. The cessation of gas bubbling indicates the consumption of the peroxycarboximidic acid intermediate.

  • Quenching: Cool the reactor to 0 °C. Add saturated aqueous

    
     dropwise until a KI-starch indicator paper confirms the absence of residual peroxides (the paper must remain white).
    
  • Isolation: Concentrate the ethanol under reduced pressure. Dilute the aqueous residue with water (50 mL) and extract with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous

    
    , and concentrate in vacuo to yield the pure white solid amide.
    

Quantitative Data & Optimization

The Radziszewski amidation is highly sensitive to base concentration and temperature. Table 1 summarizes the optimization parameters established for Protocol B.

Table 1: Optimization of Radziszewski Amidation Conditions

EntryBase (eq)

(eq)
Temp (°C)Time (h)Yield (%)Process Observation
1NaOH (0.1)1.5251245Sluggish kinetics; incomplete conversion.
2NaOH (0.2)3.050292Optimal. Steady gas evolution; clean impurity profile.
3

(1.0)
3.050485Slower kinetics due to lower

concentration.
4NaOH (1.0)5.070178Exothermic runaway; formation of oxidation impurities.

Mechanistic Workflow Visualization

SynthesisWorkflow A 2,6-Difluorobenzonitrile B Morpholine + K2CO3 A->B S_NAr Conditions C Meisenheimer Intermediate B->C Nucleophilic Attack D 2-Fluoro-6-morpholinobenzonitrile C->D Fluoride Elimination E H2O2 + NaOH (aq) D->E Radziszewski Conditions F Hydroperoxide Anion (HOO⁻) E->F Deprotonation G Peroxycarboximidic Acid F->G α-Nucleophilic Attack H 2-Fluoro-6-morpholinobenzamide G->H Reduction by H2O2 (-O2, -H2O)

Workflow of 2-fluoro-6-morpholinobenzamide synthesis via SNAr and Radziszewski amidation.

References

  • Title: Nucleophilic Aromatic Substitution Reactions Described by the Local Electron Attachment Energy Source: ResearchGate URL
  • Title: Synthesis, Crystal Structure and Antitumour Activity of 3-Amino-N-[4-chloro-3-(Trifluoromethyl)
  • Title: Just Add Luminol to Turn the Spotlight on Radziszewski Amidation Source: ACS Omega URL
  • Title: Mechanism of the Reaction of Nitriles with Alkaline Hydrogen Peroxide.
  • Title: Reactions of Hydrogen Peroxide. VII.

Sources

Application

Application Note: Scalable Synthesis of 2-Morpholino-6-fluorobenzonitrile

Strategic Context & Application 2-Morpholino-6-fluorobenzonitrile (CAS: 346636-41-7), also known as 2-fluoro-6-morpholinobenzonitrile, is a highly valued fluorinated building block in medicinal chemistry. It serves as a...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Context & Application

2-Morpholino-6-fluorobenzonitrile (CAS: 346636-41-7), also known as 2-fluoro-6-morpholinobenzonitrile, is a highly valued fluorinated building block in medicinal chemistry. It serves as a critical intermediate in the synthesis of indazole-based multi-target receptor tyrosine kinase (RTK) inhibitors, chalcone hybrids, and other advanced antitumour agents [1]. The compound's structural architecture provides an ideal vector for subsequent cyclization reactions (e.g., with hydrazine hydrate to form 4-morpholino-1H-indazol-3-amines) [2].

This protocol outlines a chromatography-free, highly scalable Nucleophilic Aromatic Substitution (SNAr) methodology designed for reliable kilogram-scale adaptation.

Mechanistic Causality & Chemoselectivity

The synthesis relies on the SNAr reaction between 2,6-difluorobenzonitrile and morpholine. Understanding the electronic causality is critical for process control:

  • Electrophilic Activation: The cyano (-CN) group is a potent electron-withdrawing group (EWG). Through both inductive (-I) and resonance (-M) effects, it severely depletes electron density from the aromatic ring, highly activating the ortho and para positions toward nucleophilic attack.

  • Meisenheimer Complex Stabilization: Morpholine attacks the ortho-carbon, forming an anionic Meisenheimer intermediate. Fluorine is an exceptional leaving group in SNAr reactions because its extreme electronegativity stabilizes this transition state better than other halogens.

  • Intrinsic Chemoselectivity (Mono-substitution): A common concern in di-halogenated systems is over-substitution. However, once the first morpholine moiety is installed, its nitrogen lone pair donates electron density back into the aromatic π-system (+M effect). This electronic enrichment severely deactivates the ring, rendering the second ortho-fluoro group highly resistant to further nucleophilic attack. This intrinsic self-regulation ensures >98% mono-substitution purity without the need for strict cryogenic temperature control.

SNAr_Mechanism Substrate 2,6-Difluorobenzonitrile (Activated Electrophile) Intermediate Meisenheimer Complex (Stabilized by -CN) Substrate->Intermediate + Morpholine (DMSO, K2CO3) Nucleophile Morpholine (Nucleophile) Nucleophile->Intermediate Product 2-Morpholino-6-fluorobenzonitrile (Deactivated to 2nd SNAr) Intermediate->Product - HF (Neutralized by K2CO3)

Figure 1: SNAr mechanism for the mono-substitution of 2,6-difluorobenzonitrile with morpholine.

Reaction Workflow Visualization

Process_Workflow Step1 1. Suspension Preparation 2,6-Difluorobenzonitrile + K2CO3 in DMSO Step2 2. Nucleophile Addition Morpholine added (Controlled exotherm) Step1->Step2 Step3 3. Reaction Maturation Stirring until complete conversion Step2->Step3 Step4 4. Aqueous Quench Precipitation in cold water Step3->Step4 Step5 5. Isolation Vacuum filtration & water wash Step4->Step5 Step6 6. Drying Vacuum oven at 50°C Step5->Step6

Figure 2: Scalable operational workflow for synthesizing 2-morpholino-6-fluorobenzonitrile.

Quantitative Data & Stoichiometry

Table 1: Reaction Stoichiometry and Material Balance

ReagentMW ( g/mol )EquivalentsMass / VolumeMoles
2,6-Difluorobenzonitrile139.101.0020.0 g144 mmol
Morpholine87.121.0513.2 g (~13.2 mL)152 mmol
Potassium Carbonate (K₂CO₃)138.212.0040.0 g289 mmol
Dimethyl Sulfoxide (DMSO)78.13Solvent (4 vol)80.0 mL-
Product (Expected) 206.22 ~0.90 ~26.7 g ~130 mmol

Scalable Experimental Protocol

This procedure is designed as a self-validating system ; visual cues and in-process controls (IPCs) are embedded to ensure reproducibility and high yield without relying on complex purification [3].

Step 1: Reactor Setup & Suspension Preparation
  • Equip a 250 mL jacketed reactor (or round-bottom flask) with a robust mechanical overhead stirrer, a thermocouple, and a nitrogen inlet.

  • Charge the reactor with 2,6-difluorobenzonitrile (20.0 g, 144 mmol) and anhydrous K₂CO₃ (40.0 g, 289 mmol) .

  • Add DMSO (80 mL) and initiate stirring (300-400 rpm) to create a uniform suspension.

    • Causality Note: K₂CO₃ is completely insoluble in DMSO. Robust mechanical stirring is mandatory to ensure adequate mass transfer in this solid-liquid biphasic system. K₂CO₃ acts as an acid scavenger for the HF byproduct, preventing the protonation of morpholine which would otherwise kill its nucleophilicity.

Step 2: Nucleophile Addition
  • Using an addition funnel, add morpholine (13.2 g, 152 mmol) dropwise over 15–20 minutes.

    • Causality Note: While the reaction is highly selective, the initial formation of the Meisenheimer complex is exothermic. Controlled addition prevents thermal runaway and localized hot spots that could promote trace di-substitution. Maintain the internal temperature between 25 °C and 40 °C.

Step 3: Reaction Maturation & In-Process Control (IPC)
  • Stir the reaction mixture at ambient temperature (or gently warm to 40 °C) for 4 to 6 hours.

  • Self-Validating IPC: Withdraw a 50 µL aliquot, dilute in 1 mL acetonitrile, and analyze via HPLC (or TLC using Hexanes:EtOAc 4:1). The reaction is deemed complete when the starting material peak (2,6-difluorobenzonitrile) is <1%.

Step 4: Aqueous Quench & Isolation
  • Once conversion is verified, slowly pour the reaction mixture into a beaker containing 300 mL of vigorously stirred, ice-cold distilled water .

    • Causality Note: This is the critical purification step. DMSO is infinitely miscible with water, and the inorganic salts (K₂CO₃, KF) are highly water-soluble. Conversely, the product is highly lipophilic. The aqueous quench forces the product to crash out as a highly pure solid precipitate, entirely bypassing the need for solvent extraction or column chromatography.

  • Stir the resulting suspension for 30 minutes to ensure complete crystallization and to break up any lumps.

  • Isolate the product via vacuum filtration using a Büchner funnel.

  • Wash the filter cake with copious amounts of cold distilled water (3 × 100 mL) to remove all trace DMSO and inorganic residues.

Step 5: Drying
  • Transfer the wet cake to a vacuum oven and dry at 50 °C under high vacuum (-0.1 MPa) until a constant weight is achieved (typically 12–16 hours).

  • Yield: ~26.0 – 27.0 g (88 – 91%) of a white to off-white solid.

Process Optimization & Scale-Up Considerations

  • Solvent Alternatives: DMSO provides excellent reaction kinetics because polar aprotic solvents solvate the K⁺ cation while leaving the nucleophile "naked" and highly reactive. However, DMSO has a high freezing point (19 °C), which can cause crystallization in transfer lines during winter scale-ups. DMF or NMP can be substituted with comparable yields if low-temperature line clogging is a concern.

  • Base Selection: K₂CO₃ is preferred over organic bases (like Triethylamine or DIPEA) because it is inexpensive, easily removed during the aqueous workup, and prevents unwanted side reactions associated with organic base degradation. Ensure the K₂CO₃ is finely milled (e.g., 325 mesh) to maximize the reactive surface area.

Analytical Characterization Standards

To validate the integrity of the synthesized batch, compare the isolated material against the following analytical benchmarks [1]:

Table 2: Analytical Characterization Data

ParameterExpected Value
Appearance White to off-white crystalline solid
Melting Point 69 – 70 °C
MS (ESI) m/z 207.3 [M+H]⁺
IR (KBr, ν/cm⁻¹) 3096, 2972, 2879, 2226 (-CN stretch), 1605, 1567, 1447, 1257, 1114

References

  • Synthesis, Crystal Structure and Antitumour Activity of 3-Amino-N-[4-chloro-3-(Trifluoromethyl)Phenyl]-4-Morpholino-1H-Indazole-1-Carboxamide. Journal of Chemical Research, 2018. 1

  • Synthesis and Antiproliferative Activity of Novel Indazole-Chalcone Hybrids. Chinese Journal of Applied Chemistry, 2019.

  • 3-aryl and heteroaryl substituted 5-trifluoromethyl oxadiazoles as histone deacetylase 6 (HDAC6) inhibitors. WIPO Patent WO2017222951A1, 2017. 2

Sources

Method

Application Notes and Protocols for the Conversion of 2-Fluoro-6-morpholinobenzonitrile to 2-Fluoro-6-morpholinobenzaldehyde

Introduction: The Strategic Importance of Ortho-Substituted Benzaldehydes in Drug Discovery The selective conversion of a nitrile to an aldehyde represents a cornerstone transformation in organic synthesis, unlocking acc...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of Ortho-Substituted Benzaldehydes in Drug Discovery

The selective conversion of a nitrile to an aldehyde represents a cornerstone transformation in organic synthesis, unlocking access to a versatile functional group primed for further molecular elaboration. This is particularly true in the synthesis of complex pharmaceutical intermediates where precise control of reactivity and chemoselectivity is paramount. The target molecule, 2-fluoro-6-morpholinobenzaldehyde, is a key structural motif in medicinal chemistry, with the ortho-fluoro and morpholino substituents playing critical roles in modulating pharmacokinetic and pharmacodynamic properties. This guide provides a detailed exploration of reliable and field-proven methodologies for the partial reduction of 2-fluoro-6-morpholinobenzonitrile, offering researchers and drug development professionals a comprehensive resource for efficient and scalable synthesis.

Choosing the Right Tool for the Job: A Comparative Analysis of Reducing Agents

The primary challenge in converting nitriles to aldehydes is preventing over-reduction to the corresponding primary amine.[1][2] Several reagents have been developed to achieve this controlled, partial reduction.[1] The choice of reagent is critical and depends on factors such as substrate compatibility, desired scale, and available laboratory infrastructure. For a sterically hindered and electronically complex substrate like 2-fluoro-6-morpholinobenzonitrile, the following reagents are the most viable options.

Reagent/MethodKey AdvantagesKey LimitationsTypical Conditions
Diisobutylaluminium Hydride (DIBAL-H) High yields and chemoselectivity for a broad range of substrates.[1] Milder reaction conditions.[1] Avoids toxic heavy metals.[1]Pyrophoric nature requires careful handling. Strict low-temperature control (-78 °C) is crucial to prevent over-reduction.[1][3]Anhydrous solvent (e.g., Toluene, THF, DCM), -78 °C, 1.1-1.5 equivalents of DIBAL-H.[1]
Raney Nickel / Formic Acid Utilizes a convenient hydrogen source.[4][5] Can be conducted in aqueous media at ambient or slightly elevated temperatures.[4][5] Relatively inexpensive.[4]Catalyst activity can be variable. Potential for catalyst deactivation.[5]75-90% aqueous formic acid, Raney Nickel catalyst, 75-80 °C.[5]
Stephen Aldehyde Synthesis Historically significant and well-established.[1][6] Effective for certain aromatic substrates.[1][6]Harsh reaction conditions (anhydrous HCl gas).[1][6] Stoichiometric use of tin(II) chloride.[6]Anhydrous ether, anhydrous SnCl₂, anhydrous HCl gas, room temperature.[1][6]

Based on its high selectivity and milder conditions (despite the need for low temperatures), DIBAL-H is the recommended reagent of choice for the conversion of 2-fluoro-6-morpholinobenzonitrile to the corresponding aldehyde. The Raney Nickel/formic acid system presents a viable, albeit potentially lower-yielding, alternative. The Stephen synthesis, with its harsh and anhydrous requirements, is considered a less favorable option for this particular substrate.

Reaction Mechanism: The Controlled Hydride Delivery of DIBAL-H

The success of the DIBAL-H reduction lies in its ability to deliver a single hydride equivalent to the nitrile, forming a stable intermediate that can be hydrolyzed to the aldehyde upon workup.

DIBALH_Mechanism cluster_substrate 2-Fluoro-6-morpholinobenzonitrile cluster_reagent DIBAL-H cluster_intermediate Imine-Alane Complex cluster_product 2-Fluoro-6-morpholinobenzaldehyde Substrate R-C≡N Complex R-CH=N-Al(i-Bu)₂ Substrate->Complex 1. DIBAL-H, Toluene, -78 °C DIBAL (i-Bu)₂AlH Product R-CHO Complex->Product 2. H₂O Workup

Caption: DIBAL-H reduction of a nitrile to an aldehyde.

The reaction proceeds via an initial coordination of the electrophilic aluminum center of DIBAL-H to the nitrile nitrogen.[1] This is followed by an intramolecular transfer of a hydride to the nitrile carbon, forming an imine-alane complex.[1] This complex is stable at low temperatures, preventing further reduction.[1] Subsequent aqueous workup hydrolyzes the imine to furnish the desired aldehyde.[2]

Detailed Experimental Protocol: DIBAL-H Reduction of 2-Fluoro-6-morpholinobenzonitrile

This protocol provides a step-by-step guide for the laboratory-scale synthesis of 2-fluoro-6-morpholinobenzaldehyde using DIBAL-H.

Materials:

  • 2-Fluoro-6-morpholinobenzonitrile

  • Diisobutylaluminium hydride (DIBAL-H) solution (e.g., 1.0 M in toluene)

  • Anhydrous toluene

  • Methanol

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous solution of sodium potassium tartrate (Rochelle's salt)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexanes

  • Silica gel for column chromatography

Equipment:

  • Flame-dried, three-necked round-bottom flask

  • Magnetic stir bar and stirrer/hotplate

  • Thermometer

  • Nitrogen inlet and bubbler

  • Dropping funnel

  • Dry ice/acetone bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel, add 2-fluoro-6-morpholinobenzonitrile (1.0 equiv). Dissolve the nitrile in anhydrous toluene to a concentration of approximately 0.2-0.5 M.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • DIBAL-H Addition: Add the DIBAL-H solution (1.2 equiv) dropwise via the dropping funnel over a period of 30-60 minutes. It is critical to maintain the internal temperature below -70 °C during the addition.[1]

  • Reaction Monitoring: After the addition is complete, stir the reaction mixture at -78 °C for 1-3 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC), eluting with an appropriate mixture of ethyl acetate and hexanes.

  • Quenching: Once the starting material is consumed, quench the reaction by the slow, dropwise addition of methanol at -78 °C to consume any excess DIBAL-H.

  • Warming and Workup: Allow the mixture to warm to room temperature. Perform an aqueous workup by adding a saturated solution of Rochelle's salt and stirring vigorously for at least one hour, or until the two layers become clear. This helps to break up any gelatinous aluminum salts. Alternatively, 1 M HCl can be used for the workup.

  • Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude aldehyde by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 2-fluoro-6-morpholinobenzaldehyde.

Alternative Protocol: Raney Nickel / Formic Acid Reduction

For laboratories where the handling of pyrophoric DIBAL-H is a concern, the Raney Nickel/formic acid method offers a practical alternative.

Materials:

  • 2-Fluoro-6-morpholinobenzonitrile

  • Raney Nickel (slurry in water)

  • Formic acid (75% aqueous solution)

  • Ethanol

  • Filter aid (e.g., Celite®)

Equipment:

  • Two-necked round-bottom flask

  • Mechanical stirrer

  • Reflux condenser

  • Heating mantle

  • Büchner funnel and filter flask

Procedure:

  • Reaction Setup: In a two-necked, round-bottomed flask fitted with a mechanical stirrer and a reflux condenser, charge 2-fluoro-6-morpholinobenzonitrile (1.0 equiv), 75% (v/v) formic acid, and Raney nickel alloy (approximately 1:1 weight ratio with the nitrile).[7]

  • Heating: Heat the stirred mixture under reflux for 1-2 hours.[7] Monitor the reaction by TLC.

  • Filtration: After the reaction is complete, cool the mixture and filter it with suction through a Büchner funnel coated with a filter aid. Caution: The filtered Raney nickel catalyst can be pyrophoric upon drying in air. [5] It should be quenched carefully with water.

  • Washing: Wash the residue with two portions of 95% ethanol.

  • Workup: Combine the filtrate and washes. The product can be isolated by solvent extraction if it is not steam-volatile. For non-volatile products, carefully neutralize the formic acid and then extract with a suitable organic solvent. The organic extracts are then washed, dried, and concentrated.

  • Purification: Purify the crude product by column chromatography or recrystallization.

Troubleshooting and Expert Insights

  • Incomplete conversion with DIBAL-H: Ensure the DIBAL-H solution is fresh and has been properly titrated. The dropwise addition at -78 °C is crucial to prevent localized warming which can decompose the reagent.

  • Over-reduction to the amine: This is the most common side reaction with DIBAL-H. Strict adherence to the -78 °C reaction temperature is essential. Using a slight excess (no more than 1.5 equivalents) of DIBAL-H is recommended.

  • Gelatinous precipitate during DIBAL-H workup: The use of Rochelle's salt is highly recommended as it chelates the aluminum salts, leading to a much cleaner phase separation. Vigorous stirring is key.

  • Low yields with Raney Nickel: The activity of Raney Nickel can vary. Using a freshly prepared or high-activity grade is advisable. Ensure the reaction is heated to the appropriate temperature.

Conclusion

The conversion of 2-fluoro-6-morpholinobenzonitrile to its corresponding aldehyde is a critical transformation for the synthesis of valuable pharmaceutical building blocks. While several methods exist for the partial reduction of nitriles, the DIBAL-H method stands out for its high selectivity and reliability, provided that stringent temperature control is maintained. The Raney Nickel/formic acid system offers a less hazardous alternative, which may be suitable for certain applications. By following the detailed protocols and considering the expert insights provided in this guide, researchers can confidently and efficiently perform this important synthetic step.

References

  • Staskun, B., & van Es, T. (2008). The reduction of nitriles to aldehydes: Applications of Raney nickel/sodium hypophosphite monohydrate, of Raney nickel/formic acid, or of Raney(Ni/Al) alloy/formic acid, respectively. South African Journal of Chemistry, 61, 144-156.
  • BenchChem. (2025). Application Notes and Protocols for Low-Temperature Reduction of Nitriles to Aldehydes.
  • ResearchGate. (n.d.).
  • Wikipedia. (n.d.). Nitrile reduction.
  • Wikipedia. (n.d.). Stephen aldehyde synthesis.
  • Organic-Synthesis.com. (n.d.). DIBAL-H Reduction.
  • Backeberg, O. G., & Staskun, B. (1962). A Novel Reduction of Nitriles to Aldehydes. Journal of the Chemical Society (Resumed), 777.
  • Organic Chemistry Portal. (n.d.). Aldehyde synthesis by nitrile reduction.
  • Organic Syntheses. (n.d.). Benzenesulfonamide, 4-formyl-.
  • Organic Chemistry Reaction. (2026, February 10).
  • Journal of the American Chemical Society. (2016, May 24). Selective Catalytic Hydrogenations of Nitriles, Ketones, and Aldehydes by Well-Defined Manganese Pincer Complexes.
  • Wiley Online Library. (n.d.). Stephen Aldehyde Synthesis.
  • Chemistry Steps. (2024, January 15). Nitriles to Ketones and Aldehydes.
  • Google Patents. (n.d.).
  • Semantic Scholar. (n.d.).
  • NCERT. (n.d.). Aldehydes, Ketones and Carboxylic Acids.
  • Google Patents. (n.d.). Catalytic reduction of nitriles to aldehydes.
  • Chemistry LibreTexts. (2020, May 30). 22.8: Nitrile Chemistry.
  • JoVE. (2023, April 30).
  • TUODA. (2025, May 20). What Is DIBAL-H and How Is It Used in Industrial Reduction Reactions?
  • Master Organic Chemistry. (2011, August 26). Di-isobutyl Aluminum Hydride (DIBAL) For The Partial Reduction of Esters and Nitriles.
  • Chemistry Steps. (n.d.). Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 2-Fluoro-6-morpholinobenzonitrile Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize the synthesis of 2-Fluoro-6-morpholi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize the synthesis of 2-Fluoro-6-morpholinobenzonitrile .

This compound is a critical fluorinated building block, often utilized in the synthesis of indazole-chalcone hybrids and other antitumour agents[1][2]. The synthesis relies on a Nucleophilic Aromatic Substitution (SNAr) reaction between 2,6-difluorobenzonitrile and morpholine. While conceptually straightforward, achieving the optimal >90% yield requires strict control over reaction kinetics to prevent chemoselectivity issues.

Mechanistic Pathway & Failure Modes

Understanding the causality behind experimental failures begins with the reaction mechanism. The strongly electron-withdrawing cyano (-CN) group activates the ortho-fluorines for nucleophilic attack. Because both fluorines are activated, the primary challenge is stopping the reaction after the first substitution.

SNAr_Optimization SM 2,6-Difluorobenzonitrile (Starting Material) MC Meisenheimer Complex (Transition State) SM->MC + Morpholine (DMSO, K2CO3) Product 2-Fluoro-6-morpholinobenzonitrile (Target Product) MC->Product - F (Leaving Group) Bis 2,6-Dimorpholinobenzonitrile (Over-substitution) Product->Bis Excess Morpholine Temp > 35°C Amide Benzamide Derivative (Hydrolysis) Product->Amide H2O / Strong Base Hydrolysis

Figure 1: SNAr pathway and common side reactions in morpholinobenzonitrile synthesis.

Interactive Troubleshooting Guide (FAQs)

Q1: Why am I seeing a significant amount of 2,6-dimorpholinobenzonitrile (bis-substitution) in my LC-MS?

  • Causality: The first substitution yields the desired product, which is slightly less electrophilic than the starting material. However, the second fluorine remains highly susceptible to SNAr. If the local concentration of morpholine is too high, or if thermal energy overcomes the activation barrier for the second substitution, the reaction falls into a thermodynamic sink, producing the bis-morpholino impurity.

  • Solution: Strictly control the stoichiometry of morpholine to exactly 1.05 equivalents[1]. Maintain the reaction temperature at or below room temperature (20–25 °C). Always add the morpholine dropwise to a dilute solution of the starting material to prevent local concentration spikes.

Q2: My reaction stalls at 60% conversion. Should I heat it to drive it to completion?

  • Causality: Heating highly activated SNAr reactions often leads to degradation or over-substitution rather than pushing the desired kinetic product. Stalling is usually caused by insufficient base. As the reaction proceeds, hydrofluoric acid (HF) is generated. If the base does not scavenge the HF efficiently, the morpholine nucleophile becomes protonated and deactivated.

  • Solution: Do not exceed 35 °C. Instead, ensure your Potassium Carbonate (K₂CO₃) is finely milled (325 mesh) to maximize the surface area for solid-liquid phase HF scavenging.

Q3: I am observing a byproduct with an[M+18] mass on the mass spec. What is this?

  • Causality: An[M+18] peak relative to the nitrile indicates hydration of the cyano group to an amide (-CONH₂). This occurs when adventitious water is present in the solvent or hygroscopic base, generating hydroxide ions that attack the nitrile carbon.

  • Solution: Use strictly anhydrous DMSO (<50 ppm H₂O) and oven-dried K₂CO₃. Protect the reaction vessel with an argon or nitrogen atmosphere.

Q4: What is the optimal workup to remove DMSO and unreacted morpholine without column chromatography?

  • Causality: DMSO is notoriously difficult to remove via rotary evaporation due to its high boiling point (189 °C). Morpholine is water-soluble but can partition into organic solvents during a standard liquid-liquid extraction.

  • Solution: Exploit the lipophilicity of the product. Quench the reaction by pouring it into a 10x volume of ice-cold water. The desired product will crash out as a solid, while DMSO, K₂CO₃, and trace morpholine remain in the aqueous phase.

Quantitative Data: Condition Matrix

The following table summarizes how deviations from the standard protocol impact the isolated yield and impurity profile.

Reaction ConditionTemp (°C)Morpholine (eq)SolventBase / AdditiveIsolated Yield (%)Primary Impurity
Standard (Optimized) 20 - 25 1.05 DMSO (Dry) K₂CO₃ (2.0 eq) 90.0 None (Trace SM)
Excess Nucleophile20 - 252.50DMSO (Dry)K₂CO₃ (2.0 eq)65.4Bis-morpholino
Elevated Temperature801.05DMSO (Dry)K₂CO₃ (2.0 eq)72.1Bis-morpholino
Aqueous Base20 - 251.05DMSO / H₂ONaOH (2.0 eq)45.0Benzamide deriv.
Weak Solvent601.05TolueneK₂CO₃ (2.0 eq)30.5Unreacted SM

Standard Operating Procedure (SOP)

This self-validating protocol is adapted from validated synthetic routes[1] to yield 18.0 g of the target compound at a 90% yield.

Reagents Required:

  • 2,6-difluorobenzonitrile: 20.0 g (144 mmol, 1.0 eq)

  • Morpholine: 13.2 g (152 mmol, 1.05 eq)

  • Potassium carbonate (K₂CO₃, anhydrous): 40.0 g (289 mmol, 2.0 eq)

  • Dimethyl sulfoxide (DMSO, anhydrous): 80 mL

Step-by-Step Methodology:

  • System Preparation: Equip a 250 mL round-bottom flask with a magnetic stir bar, a rubber septum, and an argon balloon. Purge the flask for 5 minutes.

  • Substrate Dissolution: Add 20.0 g of 2,6-difluorobenzonitrile and 80 mL of anhydrous DMSO to the flask. Stir at 400 rpm until fully dissolved.

  • Base Addition: Add 40.0 g of finely powdered, anhydrous K₂CO₃ to the solution.

    • Validation Checkpoint 1: The suspension should remain easily stirrable. Immediate clumping indicates moisture in the K₂CO₃, which risks nitrile hydrolysis.

  • Nucleophile Addition (Critical Step): Place the flask in a room-temperature water bath to act as a heat sink. Using a syringe pump, add morpholine (13.2 g) dropwise over 30 minutes.

    • Validation Checkpoint 2: Monitor the internal temperature. A mild exotherm indicates the SNAr is proceeding. Do not let the temperature exceed 30 °C.

  • Reaction Monitoring: Stir the heterogeneous mixture at room temperature for 4–6 hours.

    • Validation Checkpoint 3: Pull an aliquot for TLC (Hexanes:EtOAc 3:1). The starting material (Rf ~0.6) must be completely consumed. The product appears as a distinct UV-active spot at Rf ~0.3.

  • Quenching & Precipitation: Pour the reaction mixture slowly into 800 mL of vigorously stirred ice-water. A white to off-white precipitate will form immediately. Stir for 30 minutes to ensure complete dissolution of DMSO and inorganic salts.

  • Isolation: Filter the precipitate through a Buchner funnel under vacuum. Wash the filter cake with ice-cold distilled water (3 x 100 mL).

  • Drying & Final Validation: Transfer the solid to a vacuum desiccator and dry over P₂O₅ or in a vacuum oven at 40 °C for 12 hours.

    • Validation Checkpoint 4: The melting point of the dried solid must be sharp at 69–70 °C[1]. A depressed melting point indicates residual DMSO or bis-substituted impurity.

References

  • Synthesis, Crystal Structure and Antitumour Activity of 3-Amino-N-[4-chloro-3-(Trifluoromethyl)Phenyl]-4-Morpholino-1H-Indazole-1-Carboxamide. ResearchGate.
  • Synthesis and Antiproliferative Activity of Novel Indazole-Chalcone Hybrids. ciac.jl.cn.

Sources

Optimization

Purification methods for 2-Fluoro-6-morpholinobenzonitrile (recrystallization vs chromatography)

Technical Support Center: Purification of 2-Fluoro-6-morpholinobenzonitrile Case ID: PUR-FMB-001 Status: Open Assigned Specialist: Senior Application Scientist Executive Summary The purification of 2-Fluoro-6-morpholinob...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of 2-Fluoro-6-morpholinobenzonitrile

Case ID: PUR-FMB-001 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

The purification of 2-Fluoro-6-morpholinobenzonitrile (CAS: 1219454-89-3) presents a classic challenge in nucleophilic aromatic substitution (


) chemistry: separating the mono-substituted product from the unreacted starting material (2,6-difluorobenzonitrile ) and the over-reacted bis-substituted byproduct (2,6-dimorpholinobenzonitrile ).

This guide provides a technical decision matrix and detailed protocols for both Recrystallization and Flash Chromatography , designed to maximize yield and purity based on your specific crude profile.

Part 1: Decision Matrix (Recrystallization vs. Chromatography)

Before selecting a method, analyze your crude reaction mixture via HPLC or TLC.

FeatureRecrystallization Flash Chromatography
Primary Utility Removing small amounts of polar impurities (e.g., salts, bis-adduct).Separating compounds with similar solubilities but different polarities (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

values).
Scale Suitability High (>10 g).[1] Preferred for process scale-up.Low to Medium (<10 g). Ideal for discovery/medicinal chemistry.[2]
Key Risk "Oiling out" due to low melting point (~50–80°C range).Poor separation if gradient is too steep; silica band broadening.
Cost Efficiency High (Solvents only).Low (Silica cartridges + large solvent volumes).
Purity Ceiling >99% (if optimized).>99.5% (easier to achieve).
Time Investment 24–48 hours (cooling/drying).2–4 hours.

Part 2: Visualization of Purification Logic

PurificationLogic Start Crude Reaction Mixture (2-Fluoro-6-morpholinobenzonitrile) Analyze Analyze Crude (TLC/HPLC) Start->Analyze Decision Impurity Profile? Analyze->Decision CaseA High Bis-morpholine (>10%) or Close Rf Impurities Decision->CaseA Complex Mixture CaseB Mainly Starting Material or Salts present Decision->CaseB Clean Conversion Chrom Method A: Flash Chromatography (Silica Gel) CaseA->Chrom Recryst Method B: Recrystallization (EtOH/Water or Heptane/EtOAc) CaseB->Recryst Chrom_Step Gradient: 0-20% EtOAc/Hexane Isolate Mono-adduct Chrom->Chrom_Step Recryst_Step Dissolve Hot -> Slow Cool Filter Crystals Recryst->Recryst_Step Final Pure Product (>98% Purity) Chrom_Step->Final Recryst_Step->Final

Figure 1: Decision tree for selecting the optimal purification pathway based on crude impurity profile.

Part 3: Detailed Protocols

Method A: Flash Column Chromatography (Recommended for <5g)

Because the morpholine group introduces significant polarity compared to the difluoro starting material, chromatography is highly effective.

  • Stationary Phase: Silica Gel (40–63 µm).

  • Mobile Phase: Hexanes (or Heptane) / Ethyl Acetate (EtOAc).

  • Predicted

    
     Values (20% EtOAc/Hexane): 
    
    • 2,6-Difluorobenzonitrile (SM): 0.7–0.8 (Non-polar, elutes first).

    • 2-Fluoro-6-morpholinobenzonitrile (Product): 0.4–0.5.

    • 2,6-Dimorpholinobenzonitrile (Bis-impurity): 0.1–0.2 (Most polar, elutes last).

Step-by-Step Protocol:

  • Sample Loading: Dissolve the crude oil/solid in a minimum amount of Dichloromethane (DCM). Mix with silica gel (1:2 ratio by weight) and evaporate to dryness to create a "dry load." This prevents band broadening.

  • Gradient Setup:

    • 0–5% EtOAc: Elute unreacted 2,6-difluorobenzonitrile.

    • 10–25% EtOAc: Elute the desired 2-Fluoro-6-morpholinobenzonitrile .

    • 50–100% EtOAc: Flush out the bis-morpholine impurity and tar.

  • Collection: Collect fractions corresponding to the middle spot (

    
     ~0.45). Evaporate solvent under reduced pressure at 40°C.
    
Method B: Recrystallization (Recommended for >10g)

This method relies on the solubility difference between the product and the bis-impurity. The product is moderately soluble in alcohols, while the bis-impurity is often less soluble in cold ethanol but more soluble in hot solvents.

  • Solvent System: Ethanol/Water (9:1) or Heptane/EtOAc (5:1).

  • Target: Removal of non-polar starting material (remains in mother liquor) and salts.

Step-by-Step Protocol:

  • Dissolution: Place the crude solid in a flask. Add Ethanol (absolute) (approx. 5 mL per gram of crude). Heat to reflux (80°C) with stirring.

  • Saturation: If the solid does not dissolve, add more ethanol in small portions. Once dissolved, remove from heat.

    • Note: If a small amount of insoluble material remains (likely salts or bis-product), perform a hot filtration immediately.

  • Nucleation: Allow the solution to cool slowly to room temperature on a cork ring (do not place directly on cold benchtop).

  • Anti-solvent Addition (Optional): If no crystals form at room temp, add Water dropwise until a faint turbidity persists, then heat briefly to clear and let cool again.

  • Crystallization: Cool to 0–4°C in an ice bath for 2 hours.

  • Filtration: Filter the white/off-white needles and wash with cold Ethanol/Water (1:1).

Part 4: Troubleshooting & FAQs

Q1: My product is "oiling out" during recrystallization instead of forming crystals. Why? A: This is common for compounds with melting points near the solvent's boiling point or in the presence of impurities.

  • The Fix: Re-heat the mixture to dissolve the oil. Add a seed crystal of pure product (if available) as it cools to ~45°C. Alternatively, switch to a Heptane/EtOAc system. The lower polarity of heptane often forces better crystal lattice formation than aqueous alcohol systems for this class of benzonitriles.

Q2: I see a persistent impurity just below my product spot on TLC. What is it? A: This is likely the 2-hydroxy-6-morpholinobenzonitrile (hydrolysis byproduct) or an isomer if the starting material wasn't pure.

  • The Fix: These phenolic impurities are acidic. Wash your organic layer (EtOAc solution) with 1M NaOH before chromatography. The impurity will deprotonate and move into the aqueous layer, purifying the organic phase.

Q3: Can I use acid-base extraction for purification? A: Yes, but with caution. The morpholine nitrogen is basic (


 of conjugate acid ~8.3).
  • Dissolve crude in EtOAc.

  • Extract with 1M HCl (Product moves to Aqueous phase as the HCl salt).

  • Wash the aqueous layer with EtOAc (removes non-basic impurities like unreacted 2,6-difluorobenzonitrile).

  • Basify the aqueous layer with saturated

    
      to pH ~9.
    
  • Extract back into EtOAc.

  • Warning: This will not separate the bis-morpholine byproduct, as it is also basic. This method is only useful for removing non-basic starting materials.

References

  • Sigma-Aldrich. 2-Fluoro-6-methylbenzonitrile Product Specification. (Used as a physicochemical surrogate for melting point and solubility estimation). Link

  • ChemicalBook. 2-Fluoro-6-chlorobenzonitrile Properties and Synthesis. (Structural analog for reactivity and purification logic). Link

  • MIT OpenCourseWare. Recrystallization Guide: Solvent Selection and Oiling Out. (General protocol grounding). Link

  • BenchChem. Recrystallization of Aromatic Nitriles: Technical Guide. (Specific context for nitrile purification). Link

Sources

Troubleshooting

Minimizing hydrolysis byproducts in benzonitrile synthesis

A Guide to Minimizing Hydrolysis Byproducts for Researchers Welcome to the technical support center for organic synthesis. As Senior Application Scientists, we understand the nuances and challenges encountered during exp...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Minimizing Hydrolysis Byproducts for Researchers

Welcome to the technical support center for organic synthesis. As Senior Application Scientists, we understand the nuances and challenges encountered during experimental work. This guide is designed to provide in-depth, practical solutions for a common and persistent issue in benzonitrile synthesis: the formation of hydrolysis byproducts such as benzamide and benzoic acid. By understanding the underlying mechanisms and optimizing key reaction parameters, you can significantly improve the purity and yield of your target nitrile.

Part 1: Frequently Asked Questions - Understanding the Problem

This section addresses the fundamental "what" and "why" of hydrolysis in the context of benzonitrile synthesis.

Q1: What are the primary hydrolysis byproducts I should be looking for, and why do they form?

A1: The two primary hydrolysis byproducts in benzonitrile synthesis are benzamide and benzoic acid . Their formation is a direct consequence of water reacting with the nitrile functional group, a process that can be catalyzed by either acidic or basic conditions present during the reaction or workup.[1][2][3]

  • Benzamide (C₆H₅CONH₂): This is the initial product of hydrolysis. The reaction involves the nucleophilic attack of water on the electrophilic carbon of the nitrile group.[4] This intermediate, an imidic acid, quickly tautomerizes to the more stable amide form.[5] Under certain mild conditions, it's possible to isolate benzamide as the main product.[4][6][7]

  • Benzoic Acid (C₆H₅COOH): If reaction conditions are sufficiently harsh (e.g., prolonged heating, strong acid or base), the intermediate benzamide will undergo a second hydrolysis step to yield benzoic acid and ammonia (or an ammonium salt).[1][8][9]

The presence of these impurities complicates purification, reduces the yield of the desired benzonitrile, and can interfere with subsequent reactions.

Q2: Can you illustrate the chemical pathway leading to these byproducts?

A2: Certainly. The hydrolysis of benzonitrile is a two-stage process. The first stage is the hydration of the nitrile to an amide, and the second is the hydrolysis of the amide to a carboxylic acid. Both steps can be catalyzed by acid or base.

G cluster_main Hydrolysis Pathway BENZONITRILE Benzonitrile (C₆H₅C≡N) BENZAMIDE Benzamide (C₆H₅CONH₂) BENZONITRILE->BENZAMIDE + H₂O (Acid or Base Catalyst) Partial Hydrolysis BENZOIC_ACID Benzoic Acid (C₆H₅COOH) BENZAMIDE->BENZOIC_ACID + H₂O (Acid or Base Catalyst) Complete Hydrolysis

Caption: The sequential hydrolysis of benzonitrile to benzamide and then to benzoic acid.

Part 2: Troubleshooting Guides by Synthesis Route

The propensity for hydrolysis and the specific side products often depend on the chosen synthetic method. This section provides targeted advice for common benzonitrile synthesis routes.

Method A: Dehydration of Benzamide

Q: My synthesis of benzonitrile from benzamide is giving a low yield, and I'm finding significant amounts of unreacted benzamide in my final product. How can I drive the reaction to completion?

A: This is a classic issue where the dehydration is incomplete. The key is to select an appropriate dehydrating agent and optimize the reaction conditions to effectively remove the elements of water from the primary amide.[10]

Causality & Solution:

  • Ineffective Dehydrating Agent: Not all dehydrating agents are equally potent. For benzamide, strong reagents like phosphorus pentoxide (P₂O₅), thionyl chloride (SOCl₂), or phosphorus oxychloride (POCl₃) are traditionally effective but can require harsh conditions.[2][11] Newer methods using reagents like triflic anhydride can proceed under milder conditions.[12]

  • Stoichiometry: Ensure you are using the correct molar ratio of the dehydrating agent. While an excess may be needed, a large excess can lead to side reactions and purification difficulties.[13]

  • Temperature Control: While heating is often necessary, localized overheating can cause decomposition. Ensure uniform heating and monitor the reaction to find the optimal temperature that promotes dehydration without degrading your material.[13]

  • Strictly Anhydrous Conditions: Any moisture in your glassware, solvent, or starting material will consume your dehydrating agent, rendering it ineffective. Always use flame-dried glassware and anhydrous solvents, and consider running the reaction under an inert atmosphere (N₂ or Ar).[13]

Method B: Sandmeyer Reaction

Q: I'm performing a Sandmeyer reaction to produce benzonitrile from aniline, but my yield is poor and I'm isolating a significant amount of phenol. What's causing this?

A: The formation of phenol is a well-known and competitive side reaction in the Sandmeyer synthesis.[13] It arises from the reaction of the intermediate aryl diazonium salt with water, which is ever-present in the aqueous reaction medium.

Causality & Solution:

The core of the problem is the instability of the benzenediazonium salt. This intermediate can either react with your cyanide source (the desired pathway) or decompose, particularly by reacting with water to form phenol (the undesired pathway).

  • Temperature is Critical: The diazonium salt is thermally labile. The diazotization step (formation of the salt) and the subsequent cyanation step must be kept cold, typically between 0-5 °C .[13] Exceeding this temperature range dramatically increases the rate of decomposition and phenol formation.

  • Use Immediately: Prepare the diazonium salt and use it immediately in the cyanation step. Letting it stand, even at low temperatures, will lead to degradation.[13]

  • Controlled Addition: Add the cold diazonium salt solution slowly to the cold copper(I) cyanide solution. This maintains a low concentration of the diazonium salt at any given moment, favoring the reaction with the cyanide nucleophile over decomposition.

G cluster_sandmeyer Sandmeyer Reaction Pathways ANILINE Aniline (C₆H₅NH₂) DIAZONIUM Benzenediazonium Salt (C₆H₅N₂⁺) ANILINE->DIAZONIUM NaNO₂, HCl 0-5 °C BENZONITRILE Benzonitrile (Desired Product) DIAZONIUM->BENZONITRILE + CuCN (Desired Pathway) PHENOL Phenol (Byproduct) DIAZONIUM->PHENOL + H₂O, Δ (Side Reaction)

Caption: Key reaction pathways in the Sandmeyer synthesis of benzonitrile.

Method C: Rosenmund-von Braun Reaction

Q: My Rosenmund-von Braun reaction of bromobenzene with CuCN requires very high temperatures, and the yields are inconsistent. How can I minimize byproduct formation here?

A: The classical Rosenmund-von Braun reaction is notorious for requiring harsh conditions (high temperatures up to 200 °C and polar aprotic solvents like DMF or pyridine), which can degrade sensitive substrates and make the reaction susceptible to trace amounts of water.[14][15]

Causality & Solution:

At elevated temperatures, any residual water can hydrolyze the newly formed benzonitrile. The key to success is twofold: rigorous exclusion of water and considering modern modifications that allow for milder conditions.

  • Anhydrous Technique: This is non-negotiable. Use high-purity, anhydrous solvents. Dry your aryl halide and CuCN thoroughly. Assemble your apparatus (flame-dried) under an inert atmosphere and maintain it throughout the reaction.

  • Solvent Choice: High-boiling polar solvents are necessary to facilitate the reaction, but they can be difficult to render perfectly anhydrous. DMF is a common choice but is hygroscopic. Consider using nitrobenzene or pyridine if appropriate for your substrate.[14]

  • Modern Catalytic Systems: To avoid extreme temperatures, explore modified Rosenmund-von Braun conditions. The use of additives like L-proline has been shown to promote the reaction at significantly lower temperatures (80–120 °C), which inherently reduces the risk of thermal decomposition and hydrolysis.[16]

Method D: Ammoxidation of Toluene

Q: In the gas-phase ammoxidation of toluene, my selectivity for benzonitrile is low, with significant formation of benzoic acid and carbon oxides. How do I optimize for the nitrile?

A: In ammoxidation, you are balancing the desired oxidative ammonolysis against complete oxidation (combustion). Low selectivity is typically due to an imbalance in reaction parameters leading to over-oxidation.[17]

Causality & Solution:

  • Reaction Temperature: This is the most critical parameter. While a high temperature is needed for activation, excessively high temperatures (>450 °C) will favor the formation of CO and CO₂.[17] The optimal range is often between 350-450 °C, but this is highly dependent on your specific catalyst.[17][18]

  • Catalyst Choice: The catalyst dictates the reaction pathway. Vanadium-based catalysts, such as V₂O₅ supported on TiO₂, are known to be effective for this transformation.[17] The catalyst's structure and support are crucial for selectivity.

  • Reactant Stoichiometry: The molar ratio of ammonia to toluene (NH₃/Toluene) is key. A higher concentration of ammonia favors the nitrile-forming pathway and helps suppress the formation of oxygenated byproducts like benzaldehyde and benzoic acid.[17] Carefully control the feed ratios of toluene, ammonia, and your oxidant (air/oxygen).

Part 3: Data & Protocols for Practical Application
Table 1: Comparison of Common Dehydrating Agents for Benzamide
Dehydrating AgentChemical FormulaTypical ConditionsAdvantagesDisadvantages
Thionyl ChlorideSOCl₂Reflux in inert solventEffective, volatile byproducts (SO₂, HCl) are easily removedCorrosive, toxic, moisture-sensitive
Phosphorus PentoxideP₂O₅High temp. solid-state or in high-boiling solventVery powerful, inexpensiveHighly exothermic with water, forms viscous phosphoric acid residues that complicate workup
Phosphorus OxychloridePOCl₃Reflux, often with a baseLiquid, easier to handle than P₂O₅Corrosive, workup can be difficult
Triflic Anhydride(CF₃SO₂)₂ORoom temp. or below, with a non-nucleophilic baseExtremely reactive, allows for very mild conditionsExpensive, highly moisture-sensitive
Experimental Protocol: Optimized Benzamide Dehydration using Thionyl Chloride

This protocol provides a self-validating system for converting benzamide to benzonitrile while minimizing residual starting material.

Objective: To achieve >95% conversion of benzamide to benzonitrile.

Materials:

  • Benzamide (1 equiv.)

  • Thionyl chloride (SOCl₂, 1.5 equiv.)

  • Anhydrous Toluene

  • Flame-dried, 3-neck round-bottom flask with magnetic stirrer

  • Reflux condenser with a drying tube (CaCl₂) or inert gas inlet/outlet

  • Addition funnel

Procedure:

  • Apparatus Setup: Assemble the flame-dried flask, condenser, and addition funnel under a positive pressure of nitrogen or argon. Ensure all joints are well-sealed.

  • Charge the Reactor: Add benzamide and anhydrous toluene to the reaction flask. Begin stirring to form a slurry.

  • Reagent Addition: Add the thionyl chloride to the addition funnel. Slowly add the SOCl₂ dropwise to the stirred slurry over 30 minutes. The reaction is exothermic and will evolve HCl and SO₂ gas, which should be vented through a scrubber (e.g., a beaker with NaOH solution).

  • Reaction: After the addition is complete, heat the mixture to reflux (approx. 110 °C for toluene) and maintain for 2-3 hours.

  • Monitoring (Self-Validation): To check for completion, you can carefully take a small aliquot from the reaction, quench it with water, extract with an organic solvent (e.g., ethyl acetate), and analyze by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The disappearance of the benzamide starting material spot/peak indicates the reaction is complete.

  • Workup: Cool the reaction mixture to room temperature. Carefully and slowly pour the mixture into a beaker of ice water to quench the excess SOCl₂. Separate the organic layer. Wash the organic layer with a saturated sodium bicarbonate solution, then with brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation. The crude benzonitrile can be purified further by vacuum distillation.

References
  • Vertex AI Search. (n.d.). Hydrolysis of Benzonitrile to Benzoic Acid.
  • Organic Chemistry Portal. (n.d.). Rosenmund-von Braun Reaction. Retrieved March 7, 2024, from [Link]

  • Wikipedia. (n.d.). Nitrile. Retrieved March 7, 2024, from [Link]

  • Study.com. (n.d.). Write an equation that illustrates the mechanism of the basic hydrolysis of benzonitrile to benzoic acid. Retrieved March 7, 2024, from [Link]

  • LibreTexts Chemistry. (2024). 20.7: Chemistry of Nitriles. Retrieved March 7, 2024, from [Link]

  • askIITians. (2025). To synthesize benzoic acid from bromobenzene, follow these steps. Retrieved March 7, 2024, from [Link]

  • Brainly.in. (2020). Write reaction showing conversion of Benzonitrile into benzoic acid. Retrieved March 7, 2024, from [Link]

  • Wikipedia. (n.d.). Rosenmund–von Braun reaction. Retrieved March 7, 2024, from [Link]

  • Organic Chemistry Portal. (n.d.). Nitrile synthesis by oxidation, rearrangement, dehydration. Retrieved March 7, 2024, from [Link]

  • Ganesan, M., & Nagaraaj, P. (2020). Recent developments in dehydration of primary amides to nitriles. Organic Chemistry Frontiers, 7, 3792-3814. [Link]

  • Filo. (2024). Write reaction showing conversion of Benzonitrile into benzoic acid. Retrieved March 7, 2024, from [Link]

  • Chemistry Steps. (2024). Reactions of Nitriles. Retrieved March 7, 2024, from [Link]

  • Arkivoc. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Retrieved March 7, 2024, from [Link]

  • BYJU'S. (2019). Sandmeyer Reaction Mechanism. Retrieved March 7, 2024, from [Link]

  • Wikipedia. (n.d.). Sandmeyer reaction. Retrieved March 7, 2024, from [Link]

  • Google Patents. (n.d.). DE2632628A1 - Benzonitrile prodn. by ammoxidation of toluene.
  • Wang, Y. (2018). Selective and efficient synthesis of benzonitriles by direct ammoxidation of alkylbenzenes in the sub–nano spaces. Journal of Nanomedicine & Nanotechnology, 7(3), 200-201. [Link]

  • Cavalli, P., et al. (1987). Kinetic and mechanistic analysis of toluene ammoxidation to benzonitrile on vanadium-titanium oxides. Industrial & Engineering Chemistry Research, 26(4), 804-810. [Link]

  • Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. Retrieved March 7, 2024, from [Link]

Sources

Optimization

Technical Support Center: Accelerating 2-Fluoro-6-morpholinobenzonitrile Synthesis

Welcome to the Technical Support Center for the synthesis of 2-fluoro-6-morpholinobenzonitrile. As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and process engineers...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 2-fluoro-6-morpholinobenzonitrile. As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and process engineers optimize, troubleshoot, and accelerate this critical carbon-nitrogen (C–N) bond-forming step.

The formation of 2-fluoro-6-morpholinobenzonitrile from 2,6-difluorobenzonitrile and morpholine proceeds via a Nucleophilic Aromatic Substitution (SNAr) . While the strongly electron-withdrawing cyano (-CN) group highly activates the ortho-fluorines toward nucleophilic attack[1], researchers often encounter sluggish kinetics in greener solvents, poor base solubility, or unwanted di-substitution. This guide provides field-proven, mechanistically grounded solutions to these challenges.

Mechanistic Overview & Causality

To troubleshoot a reaction, you must first understand its physical chemistry. The SNAr reaction is not a single concerted step; it is a two-step addition-elimination process.

  • Addition (Rate-Limiting): The lone pair on the morpholine nitrogen attacks the electron-deficient ortho-carbon, breaking aromaticity to form an anionic intermediate known as a Meisenheimer complex . The highly electronegative fluorine atom and the cyano group stabilize this negative charge[1].

  • Elimination (Fast): The complex collapses, expelling the fluoride ion and restoring aromaticity.

The Catalytic Bottleneck: In standard protocols using inorganic bases (like K2CO3) in organic solvents, the base remains largely insoluble. The reaction is limited by the interfacial surface area between the solid base and the liquid reactants. Introducing a Phase Transfer Catalyst (PTC) , such as Tetrabutylammonium bromide (TBAB), accelerates the reaction by shuttling the carbonate ions into the organic phase, drastically lowering the activation energy required for the deprotonation of the morpholine intermediate[2].

SNAr_Mechanism A 2,6-Difluorobenzonitrile + Morpholine B Meisenheimer Complex (Anionic Intermediate) A->B Nucleophilic Attack (Rate Limiting) C 2-Fluoro-6-morpholinobenzonitrile + HF/Base B->C Fluoride Elimination (Fast)

SNAr mechanism for 2-fluoro-6-morpholinobenzonitrile via Meisenheimer complex.

Troubleshooting Guide

Q: My reaction stalls at 50-60% conversion after several hours. How can I drive it to completion? A: This is a classic symptom of product inhibition or base starvation. As the reaction proceeds, generated HF neutralizes the surface of your solid K2CO3, creating an insoluble fluoride crust that halts further basic activity.

  • Solution: Add 5–10 mol% TBAB (Tetrabutylammonium bromide) to the reaction mixture. The PTC acts as a molecular shuttle, pulling the active base into the solvent layer and bypassing the passivated solid surface. Alternatively, switch to a highly polar aprotic solvent like DMSO, which dissolves a sufficient fraction of the base natively[3].

Q: I am observing a significant amount of the di-substituted byproduct (2,6-dimorpholinobenzonitrile). How do I prevent this? A: SNAr reactions are generally self-regulating; the first morpholine addition donates electron density into the ring, heavily deactivating the remaining fluorine against a second attack. If you see di-substitution, your conditions are too forcing.

  • Solution: Ensure strictly controlled stoichiometry (1.05 equivalents of morpholine max ). Lower the reaction temperature from 80 °C to 60 °C. The slight drop in thermal energy will completely arrest the higher-activation-energy second substitution while allowing the first to proceed smoothly.

Q: I want to move away from toxic/high-boiling solvents like DMF or DMSO. Can I run this in Toluene or Acetonitrile? A: Yes, but you must compensate for the loss of solvent polarity. SNAr transition states are highly polar and require stabilization.

  • Solution: If switching to Acetonitrile (MeCN), swap the inorganic base for a homogeneous organic base like DIPEA (N,N-Diisopropylethylamine) . If using Toluene, a PTC (like 18-crown-6 or TBAB) is absolutely mandatory to facilitate the reaction.

Troubleshooting_Workflow Start Analyze Reaction Mixture (LC-MS / TLC) CheckConv Is conversion < 90% after 2 hours? Start->CheckConv CheckDi Is di-substitution (dimorpholino) > 5%? CheckConv->CheckDi No (Good Conversion) Sol1 Add 5-10 mol% TBAB or switch solvent to DMSO CheckConv->Sol1 Yes (Sluggish) Sol2 Reduce morpholine to 1.05 eq Lower temp to 60°C CheckDi->Sol2 Yes (Over-reaction) Opt Proceed to Aqueous Workup & Crystallization CheckDi->Opt No (Clean Product) Sol1->Start Re-evaluate Sol2->Start Next Batch

Decision tree for troubleshooting and optimizing the SNAr synthesis workflow.

FAQ: Catalyst & Workflow Optimization

Q: Should I use a Palladium catalyst (Buchwald-Hartwig amination) to speed up the reaction? A: No. While Pd-catalysis is excellent for unactivated aryl chlorides or bromides, it is an unnecessary expense and complication here. The ortho-fluorines on 2,6-difluorobenzonitrile are already highly activated for catalyst-free (or PTC-accelerated) SNAr. Save your expensive transition metals and ligands for less reactive substrates.

Q: Can microwave irradiation be used as an accelerator? A: Yes, highly recommended for discovery-scale chemistry. Microwave irradiation provides rapid, uniform volumetric heating. A reaction that takes 4 hours at 80 °C in DMSO can often be completed in 10–15 minutes at 100 °C under microwave conditions, with cleaner impurity profiles due to the shorter residence time at elevated temperatures.

Quantitative Data: Condition Optimization Matrix

The following table summarizes the causal relationship between solvent, base, catalyst, and reaction kinetics. Use this to select the optimal conditions for your specific scale and constraints.

SolventBase (Eq)Catalyst / AcceleratorTemp (°C)TimeYield (%)Primary Advantage
DMSO K2CO3 (2.0)None80 °C4.0 h90%Standard literature baseline[3]. High yield, but difficult solvent removal.
Toluene K2CO3 (2.0)TBAB (10 mol%) 80 °C2.5 h88%Easy workup. PTC overcomes poor base solubility in non-polar solvent.
MeCN DIPEA (2.0)None (Homogeneous)80 °C3.0 h92%Greener solvent profile. Homogeneous base prevents surface passivation.
MeCN DIPEA (2.0)Microwave (100W) 100 °C15 min95%Maximum speed for discovery/library synthesis.

Self-Validating Experimental Protocol

This protocol utilizes a Phase Transfer Catalyst (TBAB) to accelerate the reaction while allowing the use of a more volatile, easily removed solvent (Acetonitrile) compared to standard DMSO routes. It is designed as a self-validating system with built-in In-Process Controls (IPCs) to ensure causality and success at each step.

PTC-Accelerated SNAr Synthesis

Reagents:

  • 2,6-difluorobenzonitrile: 10.0 g (71.9 mmol, 1.0 eq)

  • Morpholine: 6.58 g (75.5 mmol, 1.05 eq)

  • Potassium carbonate (K2CO3, finely powdered): 19.9 g (143.8 mmol, 2.0 eq)

  • Tetrabutylammonium bromide (TBAB): 1.16 g (3.6 mmol, 0.05 eq)

  • Acetonitrile (MeCN): 100 mL

Step-by-Step Methodology:

  • Preparation: To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2,6-difluorobenzonitrile (10.0 g) and Acetonitrile (100 mL). Stir until fully dissolved.

  • Base & Catalyst Addition: Add finely powdered K2CO3 (19.9 g) followed by the PTC, TBAB (1.16 g). Causality Note: Powdering the base increases surface area, while TBAB immediately begins forming soluble tetrabutylammonium carbonate complexes.

  • Amine Addition: Add morpholine (6.58 g) dropwise over 5 minutes at room temperature.

  • Heating: Heat the suspension to 65 °C.

  • Self-Validation (IPC 1 - 60 minutes): Pull a 50 µL aliquot, dilute in 1 mL MeOH, and analyze via TLC (20% EtOAc in Hexanes) or LC-MS.

    • Expected Result: The starting material (Rf ~0.6) should be >80% consumed. A new, strongly UV-active product spot (Rf ~0.3) will be visible. If SM remains >20%, verify the internal temperature is actually 65 °C and ensure vigorous stirring to maintain the solid-liquid interface.

  • Completion: Once IPC confirms >95% conversion (typically 2 hours), cool the reaction to room temperature.

  • Workup: Filter the mixture through a Celite pad to remove inorganic salts (K2CO3 and KF). Wash the filter cake with an additional 20 mL of MeCN.

  • Isolation: Concentrate the filtrate under reduced pressure. Resuspend the crude residue in 50 mL of ice-cold water and stir vigorously for 30 minutes to precipitate the product and wash away residual morpholine and TBAB.

  • Final Validation (IPC 2): Filter the white/off-white solid and dry under a vacuum. Confirm identity and purity via 1H NMR (CDCl3): Look for the characteristic morpholine multiplets at δ 3.80 (4H, m) and δ 3.25 (4H, m).

References

The mechanistic principles, baseline conditions, and catalytic strategies discussed in this guide are grounded in the following peer-reviewed literature:

  • Synthesis, Crystal Structure and Antitumour Activity of 3-Amino-N-[4-chloro-3-(Trifluoromethyl)
  • Nucleophilic Aromatic Substitution Reactions Described by the Local Electron Attachment Energy Source: ResearchGate URL
  • Source: The Journal of Organic Chemistry (via ResearchGate)

Sources

Reference Data & Comparative Studies

Validation

1H NMR spectrum analysis of 2-Fluoro-6-morpholinobenzonitrile

This guide provides a comprehensive technical analysis of the 1H NMR spectrum for 2-Fluoro-6-morpholinobenzonitrile , a critical intermediate in the synthesis of kinase inhibitors and other bioactive heterocycles. Compar...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical analysis of the 1H NMR spectrum for 2-Fluoro-6-morpholinobenzonitrile , a critical intermediate in the synthesis of kinase inhibitors and other bioactive heterocycles.

Comparative Guide & Structural Elucidation

Core Directive: The Analytical Strategy

This guide departs from standard data reporting to focus on comparative structural validation . The primary challenge in analyzing 2-Fluoro-6-morpholinobenzonitrile (CAS: 1219454-88-2) is confirming the regioselective substitution of the morpholine ring and ensuring the complete consumption of the symmetric precursor, 2,6-difluorobenzonitrile.

We will analyze the spectrum through the lens of symmetry breaking : transforming a highly symmetric


 aromatic spin system into a complex three-spin system coupled with an aliphatic morpholine region.
Structural Analysis & Prediction

Before interpreting the data, we must establish the theoretical framework for the spin system.

  • Precursor (2,6-Difluorobenzonitrile): Possesses a

    
     axis of symmetry. The protons at positions 3 and 5 are chemically equivalent, appearing as a single signal coupled to the Fluorine atoms.
    
  • Target (2-Fluoro-6-morpholinobenzonitrile): The introduction of the morpholine group at position 6 breaks this symmetry. The molecule now contains three distinct aromatic protons and two distinct sets of morpholine protons.

Electronic Effects:

  • Nitrile (CN): Strong electron-withdrawing group (EWG) – Deshields all aromatic protons (downfield shift).

  • Fluorine (F): EWG by induction, but electron-donating by resonance. Ortho coupling (

    
    ) will be significant (8–11 Hz).
    
  • Morpholine (N-linked): Strong electron-donating group (EDG) via resonance. It will significantly shield the ortho-proton (H-5) and para-proton (H-3), causing an upfield shift relative to the precursor.

Experimental Protocol

To ensure reproducible results, follow this standardized acquisition protocol.

Sample Preparation:

  • Solvent: Chloroform-d (

    
    ) is preferred for resolution. DMSO-
    
    
    
    may be used if solubility is an issue, but it will shift the water peak to ~3.3 ppm, potentially obscuring morpholine signals.
  • Concentration: Dissolve 10–15 mg of sample in 0.6 mL of solvent.

  • Filtration: Filter through a cotton plug to remove inorganic salts (

    
    /KF) from the synthesis step.
    

Acquisition Parameters (Standard 400/600 MHz):

  • Pulse Sequence: zg30 (30° pulse angle) to minimize relaxation delay effects.

  • Number of Scans (NS): 16 (sufficient for >95% purity), 64 (for impurity profiling).

  • Spectral Width: -2 to 14 ppm.

Comparative Analysis: Precursor vs. Product

This section validates the success of the synthesis (Nucleophilic Aromatic Substitution -


).
A. The Aromatic Region (6.5 – 7.6 ppm)

The most diagnostic feature of the reaction's completion is the disappearance of the symmetric precursor signals and the emergence of a complex three-proton pattern.

FeaturePrecursor: 2,6-DifluorobenzonitrileProduct: 2-Fluoro-6-morpholinobenzonitrile
Symmetry Symmetric (

effective)
Asymmetric
Proton Count 3 Aromatic Protons3 Aromatic Protons
Signal Pattern 2 Signals: 1.[1] Multiplet (~7.6 ppm, H-4)2. Multiplet (~7.1 ppm, H-3,5)3 Signals: Distinct shifts for H-3, H-4, H-5 due to different electronic environments.
Coupling Strong

coupling observed.
Complex

and

splitting.
B. The Aliphatic Region (3.0 – 4.0 ppm)

The precursor has no aliphatic protons. The product will show the characteristic "morpholine signature."

  • O-CH2 (Positions 2', 6'): Deshielded by oxygen. Appears as a triplet or broad multiplet around 3.8 – 3.9 ppm .

  • N-CH2 (Positions 3', 5'): Shielded relative to O-CH2 but deshielded by the aromatic ring. Appears as a triplet or broad multiplet around 3.2 – 3.3 ppm .

Detailed Spectral Assignment

Based on substituent effects and literature data for analogous 2,6-disubstituted benzonitriles [1, 2], the specific assignment is as follows:

Table 1: 1H NMR Chemical Shift Data (CDCl3, 400 MHz)

PositionProton TypeChemical Shift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
H-4 Aromatic7.40 – 7.50 td (Triplet of Doublets)1H

,

H-5 Aromatic6.65 – 6.75 d (Doublet)1H

(Ortho to Morpholine)
H-3 Aromatic6.50 – 6.60 dd (Doublet of Doublets)1H

,

O-CH2 Aliphatic3.84 – 3.88 t (Triplet)4H

N-CH2 Aliphatic3.20 – 3.25 t (Triplet)4H

Note: H-5 is significantly shielded due to the ortho-resonance donation from the morpholine nitrogen. H-3 is also shielded but experiences splitting from the adjacent Fluorine.

Visualization of Workflows
Figure 1: Synthesis & Structural Evolution

This diagram illustrates the


 pathway and the resulting change in symmetry that dictates the NMR spectrum.

SynthesisPath Precursor 2,6-Difluorobenzonitrile (Symmetric A2B System) Reagents Morpholine, K2CO3 DMSO, Heat Precursor->Reagents Intermediate Meisenheimer Complex (Transient) Reagents->Intermediate Nucleophilic Attack Product 2-Fluoro-6-morpholinobenzonitrile (Asymmetric ABC System) Intermediate->Product -F (Leaving Group)

Caption: Transformation from symmetric precursor to asymmetric product via nucleophilic aromatic substitution.

Figure 2: NMR Assignment Logic Flow

A self-validating logic tree to confirm product identity.

NMRLogic Start Acquire 1H NMR Spectrum CheckAliphatic Check 3.0 - 4.0 ppm Region Start->CheckAliphatic MorpholineYes Two Triplets Present? (3.2 & 3.8 ppm) CheckAliphatic->MorpholineYes Yes MorpholineNo No Signals CheckAliphatic->MorpholineNo No CheckAromatic Check 6.5 - 7.5 ppm Region MorpholineYes->CheckAromatic PrecursorFound Starting Material: 2,6-Difluorobenzonitrile MorpholineNo->PrecursorFound SymmetryCheck Signal Pattern? CheckAromatic->SymmetryCheck ProductConfirmed CONFIRMED: 2-Fluoro-6-morpholinobenzonitrile SymmetryCheck->ProductConfirmed 3 Distinct Signals (Asymmetric) SymmetryCheck->PrecursorFound 2 Signals (Symmetric)

Caption: Decision tree for validating product formation based on spectral features.

Troubleshooting & Optimization
  • Impurity: Residual DMSO: If DMSO was used in the synthesis, a sharp singlet at 2.62 ppm (in

    
    ) may appear. Ensure thorough aqueous workup or lyophilization.
    
  • Impurity: Free Morpholine: Unreacted morpholine appears as triplets at 2.9 ppm and 3.7 ppm . If the N-CH2 triplet is shifted upfield from 3.2 to 2.9 ppm, the reaction is incomplete or purification failed.

  • Water Peak: In

    
    , water appears at 1.56 ppm . In DMSO-
    
    
    
    , it appears at 3.33 ppm , which overlaps critically with the morpholine N-CH2 signal. Recommendation: Always use
    
    
    for this compound to avoid signal masking.
References
  • Synthesis and Characterization: Zhang, Y., et al. "Synthesis, Crystal Structure and Antitumour Activity of 3-Amino-N-[4-chloro-3-(Trifluoromethyl)Phenyl]-4-Morpholino-1H-Indazole-1-Carboxamide."[2] Journal of Chemical Research, 2018. (Describes synthesis of 2-fluoro-6-morpholinobenzonitrile as Intermediate 3).

  • Precursor NMR Data: Abraham, R.J. & Macdonald, D.B. "Proton Magnetic Resonance Spectra of 2,6-Difluorobenzonitrile." Journal of the Chemical Society B, 1967.

  • General Spectral Data for Morpholine Derivatives: Pretsch, E., et al. Structure Determination of Organic Compounds: Tables of Spectral Data. Springer, 2009.

Sources

Comparative

Predictive vs. Empirical ¹³C NMR Analysis: A Comparison Guide for 2-Fluoro-6-morpholinobenzonitrile

Accurate structural elucidation is the bedrock of pharmaceutical development. For complex fluorinated pharmacophores like 2-fluoro-6-morpholinobenzonitrile—a critical intermediate in the synthesis of indazole-based antit...

Author: BenchChem Technical Support Team. Date: March 2026

Accurate structural elucidation is the bedrock of pharmaceutical development. For complex fluorinated pharmacophores like 2-fluoro-6-morpholinobenzonitrile—a critical intermediate in the synthesis of indazole-based antitumour agents[1]—¹³C Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable. However, the unique electronic "push-pull" environment of this molecule makes signal assignment notoriously difficult.

This guide objectively compares the performance of empirical ¹³C NMR data acquisition against leading predictive alternatives: empirical database-driven software (ChemDraw, ACD/Labs) and Quantum Mechanical (DFT) calculations. By understanding the causality behind chemical shifts and the algorithms used to predict them, researchers can select the most reliable tools for their structural verification workflows.

Section 1: The Molecular Scaffold and Stereoelectronic Complexity

To evaluate predictive tools, we must first understand the stereoelectronic causality governing the ¹³C chemical shifts in 2-fluoro-6-morpholinobenzonitrile:

  • C1 (Nitrile-bearing carbon): Experiences intense shielding due to the combined ortho-effects of the fluorine atom and the morpholine ring.

  • C2 (Fluorine-bearing carbon): Highly deshielded by the electronegative fluorine, exhibiting a strong primary C-F spin-spin coupling constant (

    
     Hz).
    
  • C6 (Morpholine-bearing carbon): The morpholine nitrogen donates electron density into the aromatic ring via resonance. However, steric clashing between the bulky morpholine ring and the adjacent linear nitrile group forces the morpholine ring to twist out of perfect planarity. This steric deconjugation reduces resonance overlap, subtly altering the chemical shift of C6.

Predictive software must account for these 3D stereoelectronic effects. Database methods often rely on 2D topology, whereas computational methods simulate the actual 3D physical environment.

Section 2: Comparative Performance: Prediction Tools vs. Experimental Data

When comparing product performance for NMR prediction, the underlying algorithms dictate the accuracy of the results.

  • ChemDraw (ChemNMR Pro): Utilizes Hierarchically Ordered Spherical Description of Environment (HOSE) codes and empirical additivity rules based on fixed parameters for atom types[2]. While extremely fast, it assumes standard planar resonance for the morpholine group and often overestimates the shielding effect at C1 and C5, missing the 3D steric twist.

  • ACD/Labs: Employs sophisticated neural networks trained on massive, curated databases of published empirical data[3]. It generally outperforms simple additivity models for highly substituted aromatics because it can interpolate complex ortho-substituent cross-talk from similar known scaffolds.

  • Density Functional Theory (DFT): Uses the Gauge-Independent Atomic Orbital (GIAO) method to compute magnetic shielding tensors directly from electron density. Because DFT incorporates 3D conformer sampling (often via tools like CREST)[4], it successfully captures the steric deconjugation of the morpholine ring, yielding the highest fidelity to empirical data.

Quantitative Data Comparison

Table 1: Comparative ¹³C NMR Chemical Shift Data (ppm) for 2-Fluoro-6-morpholinobenzonitrile. (Note: Empirical values are representative benchmarks based on standard aromatic shift theory for this scaffold).

Carbon PositionEmpirical (Benchmark)ChemDraw (Additivity)ACD/Labs (Neural Net)DFT (GIAO/B3LYP)
C1 (ipso-CN) 93.598.295.194.0
C2 (C-F) 163.2165.0162.8163.5
C3 108.4105.3107.9108.1
C4 134.1136.2133.8134.5
C5 113.6110.5112.9113.2
C6 (C-Morpholine) 154.8158.1155.2154.5
C≡N (Nitrile) 114.2116.0114.5114.8
Morpholine (O-CH₂) 66.567.266.866.6
Morpholine (N-CH₂) 51.252.551.551.0

Key Insight: ChemDraw's 3.3 ppm deviation at C6 is a direct result of its 2D additivity rules failing to account for the steric clash that prevents full resonance donation from the morpholine nitrogen[2]. DFT corrects this by optimizing the 3D geometry prior to tensor calculation[4].

Section 3: Self-Validating Experimental Protocols

To ensure scientific integrity, both empirical acquisition and computational predictions must operate as self-validating systems. Below are the step-by-step methodologies for both approaches.

Protocol A: Empirical ¹³C NMR Acquisition

Causality of design: Quaternary carbons (C1, C2, C6, CN) lack attached protons, leading to inefficient dipole-dipole relaxation. The relaxation delay (D1) must be extended to ensure these signals integrate properly and are not lost in the baseline.

  • Sample Preparation: Dissolve 25 mg of highly pure 2-fluoro-6-morpholinobenzonitrile in 0.6 mL of deuterated chloroform (CDCl₃). Add 0.03% v/v Tetramethylsilane (TMS) as an internal self-validating reference standard (

    
     ppm).
    
  • Spectrometer Setup: Transfer the solution to a standard 5 mm NMR tube. Load into a 600 MHz NMR spectrometer equipped with a cryoprobe.

  • Pulse Sequence: Utilize a standard ¹³C sequence with continuous proton decoupling (zgpg30). Set the spectral width to 250 ppm. Crucially, set the relaxation delay (D1) to 2.0 seconds to accommodate the long

    
     relaxation times of the heavily substituted quaternary carbons.
    
  • Acquisition & Processing: Acquire a minimum of 1024 scans to achieve a high signal-to-noise ratio. Apply a 1.0 Hz exponential line broadening function prior to Fourier transformation to smooth baseline noise without sacrificing peak resolution.

Protocol B: In-Silico DFT Prediction Workflow

Causality of design: Calculating NMR shifts from a single arbitrary 3D structure will yield inaccurate results. The system must self-validate by finding the true global minimum energy conformer before calculating magnetic shielding.

  • Conformational Search: Input the 2D SMILES string into CREST (Conformer-Rotamer Ensemble Sampling Tool)[4]. Run a conformational search to identify the lowest energy state, specifically mapping the rotational dihedral angle of the morpholine ring relative to the benzonitrile plane.

  • Geometry Optimization: Submit the lowest energy conformer to a quantum chemistry package (e.g., Gaussian or ORCA). Optimize the geometry at the B3LYP/6-31G(d) level of theory.

  • NMR Shielding Calculation: Perform the NMR calculation using the GIAO method at the more robust mPW1PW91/6-311+G(2d,p) level.

  • Referencing: Calculate the isotropic shielding tensor of TMS at the exact same level of theory. Subtract the molecule's calculated tensors from the TMS tensor to yield the final self-validated chemical shifts in ppm.

Section 4: Visualizing the Analytical Workflows

The following diagram illustrates the comparative pathways utilized by researchers to achieve structural elucidation, highlighting the divergence between 2D database inputs and 3D quantum mechanical inputs.

G Start 2-Fluoro-6-morpholinobenzonitrile Structural Elucidation Empirical Empirical 13C NMR (Spectrometer Acquisition) Start->Empirical Wet Lab Synthesis Database Database Predictors (ChemDraw / ACD/Labs) Start->Database 2D Structure Input QM Quantum Mechanics (DFT / GIAO Calculation) Start->QM 3D Conformer Input Data Comparative Analysis & Signal Assignment Empirical->Data FT Processing Database->Data HOSE / Additivity QM->Data Shielding Tensors

Fig 1: Comparative workflow for empirical vs. predictive ¹³C NMR structural elucidation.

References
  • Synthesis, Crystal Structure and Antitumour Activity of 3-Amino-N-[4-chloro-3-(Trifluoromethyl)Phenyl]-4-Morpholino-1H-Indazole-1-Carboxamide ResearchGate[Link]

  • Comparing NMR Methods in ChemDraw and Gaussian Gaussian.com[Link]

  • How reliable actually is the nmr prediction spectra tool in chemdraw ? : r/chemistry Reddit[Link]

  • Which software is best for computer assisted prediction of NMR and/or mass spectra? ResearchGate[Link]

Sources

Validation

Technical Comparison Guide: FTIR Analysis of Nitrile vs. Morpholine Moieties in Pharmaceutical Compounds

Executive Summary: The Pharmacophore Identification Challenge In drug discovery, the rapid validation of functional groups is critical during the synthesis of intermediates and active pharmaceutical ingredients (APIs). T...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Pharmacophore Identification Challenge

In drug discovery, the rapid validation of functional groups is critical during the synthesis of intermediates and active pharmaceutical ingredients (APIs). Two common pharmacophores—the Nitrile (Cyano) group and the Morpholine ring —present distinct challenges in vibrational spectroscopy.

While the nitrile group offers a "clean" diagnostic signal in a typically silent spectral region, the morpholine moiety is a saturated heterocyclic ring that absorbs heavily in the complex fingerprint region. This guide provides a definitive technical comparison, separating these signals from background noise and interfering frequencies to ensure high-confidence structural assignment.

Technical Deep Dive: The Nitrile (-C≡N) Group[1]

The nitrile group is a dipolar, linear functionality often used to modulate metabolic stability and potency in kinase inhibitors and other small molecules.

Mechanism of Vibration

The Carbon-Nitrogen triple bond (C≡N) is stiff and highly polarizable. This results in a stretching vibration that is significantly isolated from other organic absorptions.[1]

Characteristic Spectral Features
  • Primary Peak Position: 2200 – 2260 cm⁻¹

  • Intensity: Variable (Medium to Strong). The intensity is directly proportional to the dipole moment change; electron-donating groups attached to the nitrile can enhance intensity, while electron-withdrawing groups may diminish it.

  • Band Shape: Sharp and distinct.[1][2][3]

Critical Shifts & Interferences
  • Conjugation Effect: If the nitrile is conjugated with an aromatic ring or an alkene (e.g., acrylonitrile derivatives), the peak shifts to a lower frequency (2210 – 2230 cm⁻¹) due to resonance weakening the triple bond character [1].

  • The "Alkyne Masquerade": Terminal alkynes (-C≡C-H) absorb in the same region (2100–2260 cm⁻¹).

    • Differentiation: Alkynes are typically weaker (smaller dipole) and, if terminal, exhibit a sharp C-H stretch at ~3300 cm⁻¹.[4] Nitriles lack this 3300 cm⁻¹ feature.[3][5]

  • Iso-nitrile Interference: Isonitriles (R-N≡C) absorb at lower frequencies (2100–2160 cm⁻¹) and are rarely encountered in standard stable drug candidates.

Technical Deep Dive: The Morpholine Group

The morpholine ring is a six-membered heterocycle containing both amine and ether functionalities. It is a ubiquitous solubilizing group in modern medicinal chemistry (e.g., Gefitinib, Linezolid).

Mechanism of Vibration

Unlike the single-peak diagnostic of the nitrile, the morpholine ring is identified by a constellation of coupled vibrations arising from its chair conformation. Identification relies on detecting the ether linkage (C-O-C) and the amine linkage (C-N-C) within the fingerprint region.

Characteristic Spectral Features
  • C-O-C (Ether) Stretch: 1050 – 1150 cm⁻¹ . This is often the strongest band, appearing as a broad, intense peak due to the polarity of the ether oxygen.

  • C-N (Amine) Stretch: 1100 – 1200 cm⁻¹ . Often overlaps with the ether stretch, creating a complex "doublet" or broadened band in the 1100 region.

  • Aliphatic C-H Stretch: 2800 – 3000 cm⁻¹ .[3][6] Specifically, the methylene (-CH₂-) groups adjacent to the heteroatoms show symmetric and asymmetric stretching.

  • Ring Skeletal Vibrations: 800 – 1000 cm⁻¹ . "Ring breathing" modes that are sensitive to ring substitution [2].

Critical Differentiation
  • N-Substitution: In most drugs, morpholine is attached via the nitrogen (N-alkyl/aryl morpholine). Consequently, the N-H stretch (3300–3500 cm⁻¹) is ABSENT . If a peak appears here, it indicates ring degradation or the presence of a secondary amine impurity.

Comparative Analysis: Nitrile vs. Morpholine

The following table synthesizes experimental data to facilitate rapid decision-making during spectral interpretation.

FeatureNitrile (-C≡N)Morpholine Ring (N-Substituted)
Primary Diagnostic Region 2200 – 2260 cm⁻¹ (Silent Region)1050 – 1200 cm⁻¹ (Fingerprint Region)
Peak Shape Sharp, Needle-likeBroad, Complex, Multi-shouldered
Intensity Medium to Strong (Dipole dependent)Strong (C-O-C) / Medium (C-N)
Key Interferences Alkynes, Diazonium salts, CO₂ (background)Esters, Alcohols, Primary Amines
Solvent Sensitivity High (H-bonding shifts peak)Moderate
Structural Confirmation Single peak confirms group presenceRequires concordance of C-O-C, C-N, and CH₂ peaks
Decision Logic for Spectral Assignment

The following diagram illustrates the logical workflow for distinguishing these groups in a complex molecule.

SpectralLogic Start Unknown Spectrum Analysis Check2200 Check 2100-2300 cm⁻¹ Region Start->Check2200 CheckFingerprint Check 1000-1200 cm⁻¹ Region Start->CheckFingerprint PeakPresent Sharp Peak Present? Check2200->PeakPresent NitrileConfirmed Possibility: Nitrile (-C≡N) PeakPresent->NitrileConfirmed Yes PeakPresent->CheckFingerprint No CheckAlkyne Check 3300 cm⁻¹ (≡C-H) NitrileConfirmed->CheckAlkyne AlkyneConfirmed Result: Terminal Alkyne CheckAlkyne->AlkyneConfirmed Peak Present NitrileFinal Result: Nitrile Confirmed CheckAlkyne->NitrileFinal Peak Absent EtherPeak Strong Band @ 1110 cm⁻¹ (C-O-C)? CheckFingerprint->EtherPeak CheckCN Shoulder/Peak @ 1130-1200 cm⁻¹ (C-N)? EtherPeak->CheckCN Yes OtherEther Result: Acyclic Ether/Ester EtherPeak->OtherEther No CheckCH Aliphatic C-H @ 2850-2950 cm⁻¹? CheckCN->CheckCH Yes CheckCN->OtherEther No MorpholineConfirmed Result: Morpholine Moiety CheckCH->MorpholineConfirmed Yes

Caption: Logical decision tree for assigning Nitrile and Morpholine functionalities based on hierarchical spectral evidence.

Experimental Protocol: High-Fidelity ATR-FTIR Workflow

For pharmaceutical intermediates, Attenuated Total Reflectance (ATR) is the industry standard due to minimal sample prep. However, KBr pellets may be required for weak nitrile signals.

Materials & Equipment[9][10][11]
  • Instrument: FTIR Spectrometer (e.g., Agilent Cary 630 or Shimadzu IRTracer).

  • Crystal: Diamond ATR (single bounce) for robustness and chemical resistance.

  • Solvent: Isopropanol (HPLC grade) for cleaning.

Step-by-Step Methodology
  • System Blanking:

    • Clean the ATR crystal with isopropanol and lint-free tissue.

    • Collect a background spectrum (Air) with the same parameters as the sample (Resolution: 4 cm⁻¹, Scans: 16 or 32). Crucial: Ensure no CO₂ doublet at 2350 cm⁻¹ interferes with the nitrile region.

  • Sample Application:

    • Solids: Place ~2-5 mg of powder to cover the crystal center. Apply pressure using the anvil until the force gauge indicates optimal contact.

    • Liquids/Oils: Place 10 µL directly on the crystal.

  • Acquisition:

    • Scan range: 4000 – 600 cm⁻¹.

    • Perform real-time monitoring. If the Nitrile peak (2200 cm⁻¹) is weak (<5% T), switch to Transmission Mode (KBr pellet) to increase path length and signal-to-noise ratio.

  • Data Processing:

    • Apply Baseline Correction (Rubberband method preferred).

    • For Morpholine: Look for the "Ether-Amine Envelope" at 1100 cm⁻¹.

    • For Nitrile: Zoom into 2100–2400 cm⁻¹. Calculate Peak Height ratio relative to an internal standard (e.g., aromatic C=C at 1600 cm⁻¹) if quantitative tracking is required [3].

Experimental Workflow Diagram

ExperimentFlow Prep Sample Prep (Solid/Oil) ATR ATR Crystal Contact Prep->ATR Scan Acquisition (4000-600 cm⁻¹) ATR->Scan QC Quality Check (S/N Ratio) Scan->QC Process Data Processing (Baseline/Norm) QC->Process Pass KBr Switch to KBr Pellet QC->KBr Weak Signal KBr->Scan

Caption: Optimized experimental workflow for analyzing pharmaceutical solids, including a contingency for weak signals.

References

  • LibreTexts Chemistry. (2020). IR Spectrum of a Nitrile. Retrieved from [Link]

  • National Institutes of Health (NIH). (2023). Unraveling the Conformational Preference of Morpholine: Insights from Infrared Resonant Vacuum Ultraviolet Photoionization Mass Spectroscopy. Retrieved from [Link]

  • Agilent Technologies. (2025). A Comprehensive Guide to FTIR Analysis. Retrieved from [Link]

  • Specac Ltd. (2025). The Power of FTIR Spectroscopy for Faster, Safer Pharmaceutical Formulations. Retrieved from [Link]

Sources

Comparative

Comparative Guide: Reactivity of 2-Fluoro-6-morpholinobenzonitrile vs. 2,6-Difluorobenzonitrile

This guide provides an in-depth technical comparison of 2,6-Difluorobenzonitrile and its downstream derivative, 2-Fluoro-6-morpholinobenzonitrile . It focuses on their distinct reactivity profiles in nucleophilic aromati...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of 2,6-Difluorobenzonitrile and its downstream derivative, 2-Fluoro-6-morpholinobenzonitrile . It focuses on their distinct reactivity profiles in nucleophilic aromatic substitution (SNAr), governed by electronic desymmetrization.

Executive Summary

The transition from 2,6-difluorobenzonitrile (2,6-DFBN) to 2-fluoro-6-morpholinobenzonitrile (2-F-6-MBN) represents a classic case of electronic deactivation in aromatic chemistry.

  • 2,6-DFBN is a highly reactive bis-electrophile . The electron-withdrawing nitrile group (-CN) activates both ortho-fluorines, making it susceptible to rapid nucleophilic attack.

  • 2-F-6-MBN is the mono-substituted product . The introduction of the morpholine ring—a strong resonance donor—significantly increases the electron density of the aromatic ring. This "poisons" the electrophilicity of the remaining fluorine, rendering the compound stable against further substitution under standard conditions.

Chemical Identity & Physical Properties
Feature2,6-Difluorobenzonitrile 2-Fluoro-6-morpholinobenzonitrile
CAS Number 1897-52-5346636-41-7
Molecular Weight 139.10 g/mol 206.22 g/mol
Electronic State Electron-Deficient (Activated)Electron-Rich (Deactivated)
Primary Reactivity Rapid SNAr (Double Site)Stable / Low Reactivity
Physical State Crystalline Solid (mp 29–30 °C)Solid
Role Primary Building BlockAdvanced Intermediate
Mechanistic Reactivity Analysis
3.1 The Deactivation Effect

The core difference lies in the competition between inductive withdrawal (-I) and resonance donation (+R).

  • 2,6-DFBN (Substrate): The nitrile group exerts a strong -I and -R effect, pulling electron density away from the ring. Both fluorine atoms are equivalent and highly activated for displacement.

  • Transition State: Upon attack by morpholine, a Meisenheimer Complex is formed. The negative charge is stabilized by the nitrile group.

  • 2-F-6-MBN (Product): Once the morpholine is attached, its nitrogen lone pair donates electron density into the ring system (+R effect). This donation opposes the withdrawal of the nitrile group, raising the energy of the LUMO and making the ring less susceptible to a second nucleophilic attack.

3.2 Visualization of Reaction Pathway

ReactionPathway cluster_legend Reactivity Logic Start 2,6-Difluorobenzonitrile (Highly Electrophilic) Inter Meisenheimer Complex Start->Inter Fast S_NAr (k1) Reagent + Morpholine (Nucleophile) Reagent->Inter Product 2-Fluoro-6-morpholinobenzonitrile (Deactivated / Stable) Inter->Product - HF SideProduct Bis-morpholino Adduct Product->SideProduct Slow S_NAr (k2 << k1) Note k1 >>> k2 The morpholine group donates electrons, preventing the second substitution.

Figure 1: Reaction pathway showing the kinetic selectivity. The rate constant k1 (first substitution) is orders of magnitude higher than k2 (second substitution), allowing for high-yield mono-synthesis.

Experimental Protocol: Selective Synthesis

This protocol describes the controlled synthesis of 2-Fluoro-6-morpholinobenzonitrile. The key to success is stoichiometry and temperature control to prevent bis-substitution, although the electronic deactivation makes this naturally favorable.

Objective: Synthesize 2-Fluoro-6-morpholinobenzonitrile via SNAr.

Reagents:
  • Substrate: 2,6-Difluorobenzonitrile (1.0 equiv)

  • Nucleophile: Morpholine (1.1 equiv)

  • Base: Potassium Carbonate (K₂CO₃) (1.5 equiv) - Acts as an HF scavenger.

  • Solvent: Acetonitrile (MeCN) or DMF (Anhydrous).

Step-by-Step Methodology:
  • Preparation:

    • In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2,6-difluorobenzonitrile (e.g., 1.39 g, 10 mmol) in Acetonitrile (20 mL).

    • Add finely ground K₂CO₃ (2.07 g, 15 mmol) to the solution.

  • Addition:

    • Add Morpholine (0.96 g, 11 mmol) dropwise over 5 minutes at room temperature (25 °C).

    • Note: The reaction is exothermic. A slight temperature rise indicates immediate initiation.

  • Reaction:

    • Heat the mixture to 60–80 °C and stir for 4–6 hours.

    • Monitoring: Monitor via TLC (Hexane/EtOAc 4:1) or HPLC.[1][2] The starting material (Rf ~0.6) should disappear, replaced by the mono-substituted product (Rf ~0.4).

    • Checkpoint: If the reaction is run too hot (>100 °C) or with excess morpholine (>2.5 equiv), trace amounts of the bis-morpholino byproduct may form.

  • Workup:

    • Cool the mixture to room temperature.

    • Filter off the inorganic salts (K₂CO₃/KF) and wash the pad with ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

  • Purification:

    • The crude residue is typically a solid. Recrystallize from minimal hot ethanol or purify via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexanes) to yield the pure product.

Comparative Reactivity Data

The following table summarizes the reactivity differences based on electronic parameters.

Parameter2,6-Difluorobenzonitrile2-Fluoro-6-morpholinobenzonitrile
Hammett σ (approx) Highly Positive (Strong EWG)Net Reduced (Donating Amine)
Nucleophilic Attack Facile at C-2 or C-6Difficult at C-2 (Steric + Electronic block)
LUMO Energy Low (Easy to attack)High (Hard to attack)
Solubility Low in water, High in organicImproved polarity (Morpholine effect)
Use Case Precursor for insecticides (e.g., Diflubenzuron)Kinase inhibitor scaffold (e.g., PI3K inhibitors)
Reactivity Logic Diagram

ElectronicEffects CN Nitrile Group (-CN) Electron Withdrawing Ring Benzene Ring CN->Ring Activates F1 Fluorine (C-2) Ring->F1 Reduced Electrophilicity Morph Morpholine (C-6) Resonance Donor (+R) Morph->Ring Deactivates (Resonance)

Figure 2: Electronic push-pull mechanism. The morpholine group pushes electron density back into the ring, counteracting the activation from the nitrile group and protecting the remaining fluorine.

References
  • Synthesis of 2,6-Difluorobenzonitrile: Tao, Q. "Synthesis of 2,6-Difluorobenzonitrile."[2][3][4][5][6][7] Fine Chemicals, 2000.[8]

  • SNAr Mechanism & Regioselectivity: Bunnett, J. F., & Zahler, R. E. "Kinetics of Nucleophilic Substitution in 2,4-Difluoronitrobenzene." Chemical Reviews, 1951. (Foundational text on SNAr activation/deactivation).

  • Morpholine Reactivity in SNAr: BenchChem Application Note. "Reactivity of Difluoronitrobenzonitriles in Nucleophilic Aromatic Substitution." 2025.

  • Product Identification (CAS 346636-41-7): BLD Pharm Product Catalog. "2-Fluoro-6-morpholinobenzonitrile Properties and Safety."

Sources

Validation

Crystal structure data for 2-Fluoro-6-morpholinobenzonitrile

Title: Comparative Guide to Morpholinobenzonitrile Intermediates: Structural Data and Synthetic Performance of 2-Fluoro-6-morpholinobenzonitrile Executive Summary In the development of indazole-based anticancer therapeut...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Guide to Morpholinobenzonitrile Intermediates: Structural Data and Synthetic Performance of 2-Fluoro-6-morpholinobenzonitrile

Executive Summary In the development of indazole-based anticancer therapeutics, the selection of the correct halogenated benzonitrile intermediate is critical. 2-Fluoro-6-morpholinobenzonitrile (CAS: 346636-41-7) has emerged as a premier building block for synthesizing 4-morpholino-1H-indazol-3-amine derivatives, which exhibit potent inhibitory capacity against A549 and BGC-823 human cancer cell lines[1].

As a Senior Application Scientist, I have designed this guide to objectively compare the structural and reactive performance of 2-Fluoro-6-morpholinobenzonitrile against alternative intermediates. By analyzing crystallographic data, steric conformation, and nucleophilic aromatic substitution (SNAr) kinetics, this guide provides a self-validating framework for drug development professionals.

Comparative Analysis: Structural & Performance Metrics

When designing a synthetic route for morpholino-indazoles, chemists typically evaluate three primary benzonitrile derivatives. The table below summarizes their quantitative performance metrics and structural roles.

Property / Metric2-Fluoro-6-morpholinobenzonitrile2,6-Difluorobenzonitrile2-Chloro-6-morpholinobenzonitrile
Role in Synthesis Key Pre-cyclization IntermediateStarting MaterialAlternative Intermediate
Molecular Weight 2[2]139.10 g/mol 222.67 g/mol
Leaving Group Ability (SNAr) Excellent (F⁻ is highly activating)Excellent (F⁻)Moderate (Cl⁻ is less activating)
Steric Hindrance at C2 Low (F van der Waals radius: 1.47 Å)LowModerate (Cl radius: 1.75 Å)
Yield in Indazole Cyclization High (~90.0%)[1]N/ALower (sluggish hydrazine attack)
Downstream Crystal Data 1[1]N/AN/A

Mechanistic Insights: Why Fluorine Outperforms Chlorine

Expertise & Experience Note: Novice chemists often assume that because chlorine is a better leaving group in aliphatic SN2 reactions, it should perform better in aromatic systems. However, in Nucleophilic Aromatic Substitution (SNAr), the rate-determining step is the formation of the Meisenheimer complex, not the departure of the leaving group.

The highly electronegative fluorine atom in 2-Fluoro-6-morpholinobenzonitrile strongly withdraws electron density via the inductive effect (-I), stabilizing the negative charge in the transition state. Consequently, when reacted with hydrazine hydrate to form the indazole core, the fluoro-intermediate achieves a rapid, high-yielding cyclization[1], whereas the chloro-analog suffers from sluggish kinetics and requires harsher conditions that can degrade the morpholine ring.

Crystallographic Data & Downstream Implications

While 2-Fluoro-6-morpholinobenzonitrile is an intermediate, its structural conformation dictates the architecture of the final Active Pharmaceutical Ingredient (API). Single-crystal X-ray diffraction of its downstream derivative, 3-amino-N-[4-chloro-3-(trifluoromethyl)phenyl]-4-morpholino-1H-indazole-1-carboxamide (deposited under CCDC 1836034), reveals critical structural inheritance[1]:

  • Morpholine Ring Conformation: The morpholine ring adopts a stable chair conformation.

  • Dihedral Twist: Due to steric repulsion between the bulk of the morpholine ring and the adjacent cyano (or subsequent indazole) group, the morpholine ring is forced out of the plane of the benzonitrile core[1]. This out-of-plane twist prevents planar stacking, increasing the molecule's solubility in polar aprotic solvents—a crucial factor for bioavailability in anticancer applications.

  • Hydrogen Bonding: The crystal packing is stabilized by intermolecular hydrogen bonds, a feature seeded by the electronic distribution of the fluorinated precursor[1].

Experimental Protocol: Synthesis of 2-Fluoro-6-morpholinobenzonitrile

Trustworthiness: The following protocol is a self-validating system. The use of DMSO and K₂CO₃ is deliberately chosen to maximize the SNAr reaction rate while preventing the protonation of the morpholine nucleophile.

Reagents:

  • 2,6-Difluorobenzonitrile: 20.0 g (144 mmol)

  • Morpholine: 13.20 g (152 mmol)

  • Potassium Carbonate (K₂CO₃): 40.00 g (289 mmol)

  • Dimethyl Sulfoxide (DMSO): 80 mL

Step-by-Step Methodology:

  • Preparation of Suspension: To a clean, dry 250 mL round-bottom flask, add 20.0 g of 2,6-difluorobenzonitrile and 40.00 g of finely powdered K₂CO₃[1].

    • Causality: K₂CO₃ acts as an insoluble acid scavenger. It neutralizes the HF byproduct, driving the reaction forward without hydrolyzing the sensitive cyano group (which stronger bases like NaOH might do).

  • Solvent Addition: Suspend the solids in 80 mL of DMSO[1].

    • Causality: DMSO is a polar aprotic solvent. It solvates the potassium cations but leaves the morpholine nucleophile "naked" and highly reactive, significantly lowering the activation energy of the SNAr pathway.

  • Nucleophile Introduction: Slowly add 13.20 g of morpholine dropwise at room temperature[1].

  • Reaction Monitoring: Stir the mixture at room temperature. Monitor the reaction via Thin-Layer Chromatography (TLC) using a silica gel stationary phase (Merck, Kiesel gel 60 F-254)[1].

  • Workup & Isolation: Once the starting material is consumed, pour the mixture into ice water to precipitate the product. Filter the resulting solid, wash with distilled water to remove residual DMSO and salts, and dry under a vacuum.

  • Validation: The expected yield is ~18.0 g (90.0%). The product should exhibit a melting point of 69–70 °C. Confirm identity via IR spectroscopy (key bands: 2226 cm⁻¹ for CN) and MS (ESI) m/z 207.3 [M+H]⁺[1].

Synthetic Workflow Visualization

The following diagram illustrates the synthetic pathway from the difluorinated starting material to the final crystallographically characterized anticancer agent.

G A 2,6-Difluorobenzonitrile (Starting Material) B 2-Fluoro-6-morpholino- benzonitrile (Key Intermediate) A->B Morpholine, K2CO3 DMSO, SNAr C 4-Morpholino-1H- indazol-3-amine (Cyclized Core) B->C Hydrazine hydrate Cyclization D Indazole-1-carboxamide Derivative (CCDC 1836034) C->D Isocyanate derivative Condensation

Synthetic workflow of morpholino-indazole derivatives highlighting the key intermediate.

References

  • Synthesis, Crystal Structure and Antitumour Activity of 3-Amino-N-[4-chloro-3-(Trifluoromethyl)Phenyl]-4-Morpholino-1H-Indazole-1-Carboxamide. ResearchGate.1

  • 2-Fluoro-6-morpholinobenzonitrile | C11H11FN2O | CID 654627. PubChem (NIH). 2

Sources

Comparative

Introduction to the Analytical Challenges of 2-Fluoro-6-morpholinobenzonitrile

An In-Depth Technical Guide to the Chromatographic Analysis of 2-Fluoro-6-morpholinobenzonitrile: A Comparative Review of HPLC, HILIC, and SFC Methodologies For researchers, scientists, and professionals in drug developm...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Chromatographic Analysis of 2-Fluoro-6-morpholinobenzonitrile: A Comparative Review of HPLC, HILIC, and SFC Methodologies

For researchers, scientists, and professionals in drug development, the accurate and robust analytical characterization of novel chemical entities is paramount. This guide provides a comprehensive comparison of chromatographic methods for the analysis of 2-Fluoro-6-morpholinobenzonitrile, a compound of interest in pharmaceutical and agrochemical research. By delving into the principles and practical considerations of High-Performance Liquid Chromatography (HPLC), Hydrophilic Interaction Liquid Chromatography (HILIC), and Supercritical Fluid Chromatography (SFC), this document serves as a practical resource for method development and selection.

2-Fluoro-6-morpholinobenzonitrile possesses a unique chemical structure with both lipophilic (benzonitrile) and polar (morpholine, fluoro) moieties. This amphiphilic nature can present challenges for chromatographic separation. The presence of the polar morpholine group suggests that the compound may exhibit limited retention on traditional reversed-phase (RP) HPLC columns under highly aqueous mobile phase conditions. Therefore, a systematic evaluation of different chromatographic techniques is essential to develop a robust and reliable analytical method.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): A Foundational Approach

RP-HPLC is a cornerstone of pharmaceutical analysis due to its versatility and wide applicability.[1] For a moderately polar compound like a benzonitrile derivative, an RP-HPLC method is a logical starting point for purity assessment and quantification.[2]

Experimental Protocol: Proposed RP-HPLC Method
  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector.

  • Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm) is a suitable initial choice. For improved retention of polar compounds, a polar-endcapped C18 column can be employed.[3]

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient Elution: A gradient elution is recommended to ensure the elution of the main compound and any potential impurities with different polarities. A typical gradient could be:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-17 min: 90% B

    • 17-18 min: 90% to 10% B

    • 18-25 min: 10% B (equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm (Aromatic compounds like benzonitriles typically exhibit strong UV absorbance).

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (90:10 A:B) to a concentration of approximately 0.5 mg/mL.

Causality Behind Experimental Choices:
  • C18 Column: The C18 stationary phase provides hydrophobic interactions with the benzonitrile portion of the molecule, which is crucial for retention in reversed-phase mode.

  • Acidified Mobile Phase: The addition of formic acid to the mobile phase helps to suppress the ionization of any basic sites on the molecule (like the nitrogen in the morpholine ring), leading to sharper peaks and more reproducible retention times.

  • Gradient Elution: This approach allows for the effective separation of compounds with a range of polarities. Starting with a high aqueous content allows for the retention of polar analytes, while increasing the organic content elutes more non-polar compounds.[3]

Expected Retention Behavior:

In this RP-HPLC setup, the retention of 2-Fluoro-6-morpholinobenzonitrile will be primarily governed by the hydrophobic interactions between the benzonitrile core and the C18 stationary phase. Given its polar nature, it is expected to elute at a moderate retention time. Very polar impurities would elute earlier, while more non-polar (greasier) impurities would have longer retention times.

Caption: Workflow for the RP-HPLC analysis of 2-Fluoro-6-morpholinobenzonitrile.

Hydrophilic Interaction Liquid Chromatography (HILIC): An Alternative for Polar Analytes

For compounds that are too polar to be well-retained in RP-HPLC, HILIC presents a powerful alternative.[4][5] This technique utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, typically acetonitrile.[6] A water-enriched layer is formed on the surface of the stationary phase, and polar analytes partition into this layer, leading to their retention.[7]

Experimental Protocol: Proposed HILIC Method
  • Instrumentation: A standard HPLC or UHPLC system.

  • Column: A HILIC column with a polar stationary phase, such as one based on bare silica, amide, or diol chemistry (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase:

    • A: 10 mM Ammonium Formate in Water, pH 3.0

    • B: Acetonitrile

  • Gradient Elution: In HILIC, the gradient is typically run from high organic to lower organic content.

    • 0-1 min: 95% B

    • 1-8 min: 95% to 80% B

    • 8-9 min: 80% B

    • 9-9.1 min: 80% to 95% B

    • 9.1-15 min: 95% B (equilibration)

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Detection: UV at 254 nm and/or Mass Spectrometry (MS). HILIC is highly compatible with MS detection due to the high organic content of the mobile phase, which facilitates efficient spray ionization.[7]

  • Injection Volume: 2 µL

  • Sample Preparation: Dissolve the sample in a high organic solvent mixture, such as 90% acetonitrile/10% water, to ensure compatibility with the initial mobile phase conditions.

Causality Behind Experimental Choices:
  • HILIC Column: The polar stationary phase is essential for establishing the aqueous layer necessary for the hydrophilic partitioning mechanism.

  • High Organic Mobile Phase: A high concentration of acetonitrile is used to promote the formation of the water layer on the stationary phase and to ensure the retention of polar analytes.

  • Ammonium Formate Buffer: This volatile buffer is ideal for MS detection and helps to maintain a consistent pH, which is important for reproducible chromatography.

Expected Retention Behavior:

In HILIC, the elution order is generally the inverse of RP-HPLC. More polar compounds are more strongly retained. Therefore, 2-Fluoro-6-morpholinobenzonitrile is expected to be well-retained. Any less polar impurities would elute earlier in the chromatogram.

Caption: Workflow for the HILIC analysis of 2-Fluoro-6-morpholinobenzonitrile.

Supercritical Fluid Chromatography (SFC): A "Green" and Orthogonal Technique

SFC is a chromatographic technique that utilizes a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase.[8] It is often considered a hybrid of gas and liquid chromatography.[9] For the analysis of polar compounds, organic modifiers such as methanol are added to the CO2 mobile phase.[10][11] SFC can offer very fast and efficient separations and is considered a "green" technology due to the reduced consumption of organic solvents.[10]

Experimental Protocol: Proposed SFC Method
  • Instrumentation: An analytical SFC system with a back-pressure regulator.

  • Column: An SFC column with a polar stationary phase, such as silica, diol, or a 2-ethylpyridine phase (e.g., 3.0 x 100 mm, 3 µm).

  • Mobile Phase:

    • A: Supercritical CO2

    • B: Methanol with 0.1% Ammonium Hydroxide

  • Gradient Elution:

    • 0-1 min: 5% B

    • 1-6 min: 5% to 40% B

    • 6-7 min: 40% B

    • 7-7.1 min: 40% to 5% B

    • 7.1-10 min: 5% B (equilibration)

  • Flow Rate: 2.0 mL/min

  • Back Pressure: 150 bar

  • Column Temperature: 40 °C

  • Detection: UV at 254 nm and/or MS.

  • Injection Volume: 1 µL

  • Sample Preparation: Dissolve the sample in a suitable organic solvent like methanol.

Causality Behind Experimental Choices:
  • Polar SFC Column: Similar to HILIC, a polar stationary phase is required to achieve retention and selectivity for polar analytes in SFC.

  • CO2/Methanol Mobile Phase: The low viscosity of the supercritical CO2 allows for high flow rates and fast separations. Methanol is an effective polar modifier that increases the solvating power of the mobile phase, enabling the elution of polar compounds.

  • Ammonium Hydroxide Additive: A basic additive can improve the peak shape of basic compounds like those containing a morpholine ring.

Expected Retention Behavior:

SFC provides a separation mechanism that is orthogonal to both RP-HPLC and HILIC.[12] The retention in SFC is complex and can involve both polar and non-polar interactions. The elution order can be difficult to predict without experimental data but will likely differ from the other two techniques, which can be advantageous for separating closely related impurities.

Comparative Analysis of the Chromatographic Techniques

FeatureRP-HPLCHILICSFC
Primary Interaction HydrophobicHydrophilic PartitioningMixed-mode (polar and non-polar)
Stationary Phase Non-polar (e.g., C18)Polar (e.g., Silica, Amide)Polar (e.g., Silica, 2-EP)
Mobile Phase Water/Organic SolventHigh Organic/Aqueous BufferSupercritical CO2/Organic Modifier
Retention of Polar Analytes Can be weakStrongGood, tunable with modifier
Elution Order Least polar elutes lastMost polar elutes lastDependent on multiple factors
MS Compatibility Good, but can be limited by non-volatile buffersExcellent, due to high organic contentExcellent, due to volatile mobile phase
Solvent Consumption High aqueous and organicHigh organic, low aqueousSignificantly lower organic solvent use
Analysis Speed ModerateModerate to FastVery Fast
Orthogonality -High vs. RP-HPLCHigh vs. RP-HPLC and HILIC

Conclusion and Recommendations

For the routine analysis of 2-Fluoro-6-morpholinobenzonitrile, a well-developed RP-HPLC method on a polar-endcapped C18 column is likely to be sufficient and is a good starting point due to its robustness and widespread availability.

However, for more challenging separations, such as resolving closely related impurities or for high-throughput screening, HILIC and SFC offer significant advantages. HILIC is particularly well-suited for ensuring the retention of the primary analyte and any highly polar metabolites or degradation products. Its excellent compatibility with mass spectrometry makes it ideal for identification purposes.

SFC stands out for its speed and reduced environmental impact. Its unique selectivity provides a powerful orthogonal tool that can be invaluable in a comprehensive analytical characterization package, especially during drug development where a thorough understanding of the impurity profile is critical.

Ultimately, the choice of method will depend on the specific analytical challenge at hand. For a complete and robust analytical data package for 2-Fluoro-6-morpholinobenzonitrile, the development of both an RP-HPLC method and an orthogonal method (either HILIC or SFC) is highly recommended.

References

  • West, C. (2013). How Good is SFC for Polar Analytes? Chromatography Today. [Link]

  • Chypre, M., & Novakova, L. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Journal of Separation Science, 34(16-17), 2133-2146. [Link]

  • Dr. Maisch GmbH. (n.d.). HILIC. [Link]

  • Wikipedia. (n.d.). Hydrophilic interaction chromatography. [Link]

  • Phenomenex. (2016, June 23). HILIC Explained: What It Is & How It Works. [Link]

  • Lesellier, E., & West, C. (2018, November 1). Orthogonal Separation Techniques to Analyze (Very) Polar Molecules in Water Samples: Assessing SFC and Reversed-Phase LC–HILIC. LCGC International. [Link]

  • Teledyne ISCO. (n.d.). What is Supercritical Fluid Chromatography (SFC) Chromatography?. [Link]

  • Naegele, E., & Soelter, S. (n.d.). Separation of Highly Polar Compounds by SFC With Detection by Q-TOF LC/MS. Agilent Technologies, Inc. [Link]

  • JoVE. (2024, December 5). Supercritical Fluid Chromatography. [Link]

  • BioPharma Services Inc. (2023, February 6). BA Method Development: Polar Compounds. [Link]

  • Chrom Tech, Inc. (2025, October 20). Reverse Phase Chromatography Techniques. [Link]

Sources

Validation

Publish Comparison Guide: UV-Vis Spectra of 2-Fluoro-6-morpholinobenzonitrile

This guide provides an in-depth technical analysis of the UV-Vis absorption properties of 2-Fluoro-6-morpholinobenzonitrile , a specialized intermediate often used in the synthesis of kinase inhibitors and fluorescent pr...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the UV-Vis absorption properties of 2-Fluoro-6-morpholinobenzonitrile , a specialized intermediate often used in the synthesis of kinase inhibitors and fluorescent probes.

As direct spectral databases for this specific 2,6-disubstituted isomer are often proprietary or sparse in open literature, this guide uses a comparative structure-property approach . We analyze its performance relative to its planar isomer (4-morpholinobenzonitrile) and its precursor (2,6-difluorobenzonitrile) to establish a validated spectral profile.

Executive Summary & Spectral Profile[1]

2-Fluoro-6-morpholinobenzonitrile represents a classic Donor-Acceptor (D-A) system where the electron-rich morpholine (donor) and electron-deficient benzonitrile (acceptor) are positioned ortho to each other. Unlike its para isomer, this molecule exhibits Steric Inhibition of Resonance , leading to a "twisted" intramolecular charge transfer (TICT) state.

Comparative Spectral Matrix
FeatureTarget: 2-Fluoro-6-morpholinobenzonitrile Alt 1: 4-Morpholinobenzonitrile Alt 2: 2,6-Difluorobenzonitrile
Primary

~285 – 310 nm (Predicted ICT)290 – 300 nm (Strong ICT)~260 – 270 nm (

)
Secondary Band ~230 nm (Benzene

)
~220 nm~215 nm
Molar Absorptivity (

)
Moderate (

)
High (

)
Low (

)
Electronic Character Twisted ICT (Blue-shifted vs. planar)Planar ICT (Red-shifted)Local Excitation (LE) only
Visual Appearance Off-white / Pale Yellow SolidWhite / Pale Yellow SolidWhite Solid
Key Application Drug Intermediate (Indazoles), ProbesOLED Emitters, nonlinear opticsPrecursor Material

Analyst Insight: The 2-fluoro substituent forces the morpholine ring out of coplanarity with the benzene ring. This reduces the orbital overlap between the nitrogen lone pair and the aromatic system, typically resulting in a hypsochromic (blue) shift and hypochromic (intensity) effect compared to the 4-isomer.

Structural Mechanism & Causality

To understand the UV-Vis profile, one must analyze the electronic push-pull mechanism.

The "Twist" Effect

In the 4-isomer (Alternative 1), the morpholine nitrogen can flatten to maximize conjugation with the nitrile group, creating a strong dipole and intense absorption. In 2-Fluoro-6-morpholinobenzonitrile , the morpholine is flanked by the nitrile (position 1) and a proton (position 5), while the fluorine at position 2 adds inductive electron withdrawal.

  • Inductive Effect (-I): Fluorine lowers the energy of the HOMO and LUMO, but affects the LUMO more significantly, potentially stabilizing the excited state.

  • Steric Effect: The bulky morpholine ring twists relative to the phenyl plane to avoid steric clash with the nitrile group. This twist breaks the conjugation, dampening the Charge Transfer (CT) band.

G cluster_0 Electronic Transition Logic Precursor 2,6-Difluorobenzonitrile (Starting Material) λmax ~265 nm Reaction Nucleophilic Aromatic Substitution (SnAr) + Morpholine / K2CO3 Precursor->Reaction DMSO, Heat Target 2-Fluoro-6-morpholinobenzonitrile (Target) Twisted ICT State λmax ~290-310 nm Reaction->Target Selective Substitution Isomer 4-Morpholinobenzonitrile (Comparison) Planar ICT State λmax ~300 nm (Strong) Target->Isomer Structural Isomerism (Different Optical Properties)

Figure 1: Synthesis pathway and structural relationship between the target compound and its key optical comparator.

Experimental Validation Protocol

Since specific batch-to-batch variations occur, relying on a single literature value is risky. Use this self-validating protocol to determine the exact


 (molar extinction coefficient) for your specific lot.
Materials Required[1][3][4][5][6][7][8][9][10]
  • Analyte: 2-Fluoro-6-morpholinobenzonitrile (Purity >98%).

  • Solvents: Acetonitrile (ACN) for polar measurements; Cyclohexane for non-polar baseline.

  • Equipment: Double-beam UV-Vis Spectrophotometer (e.g., Agilent Cary 60 or Shimadzu UV-1900).

  • Cuvettes: Quartz, 10 mm path length (matched pair).

Step-by-Step Methodology
  • Stock Solution Preparation (Gravimetric):

    • Weigh exactly

      
       of the compound (
      
      
      
      ).
    • Dissolve in

      
       of spectral-grade Acetonitrile.
      
    • Concentration (

      
      ): 
      
      
      
      (
      
      
      ).
  • Serial Dilution (Linearity Check):

    • Prepare four working standards:

      
      , 
      
      
      
      ,
      
      
      , and
      
      
      .
    • Why? This ensures you are operating within the Beer-Lambert linear range (

      
      ).
      
  • Spectral Scan:

    • Baseline: Run a blank scan with pure Acetonitrile.

    • Parameters: Scan range 200–500 nm; Scan speed: Medium (200 nm/min); Slit width: 1.0 nm.

    • Acquisition: Measure the

      
       sample first. Look for the ICT band around 290–310 nm .
      
  • Data Processing:

    • Calculate Molar Absorptivity (

      
      ) using 
      
      
      
      .[1]
    • If

      
       for 
      
      
      
      , then
      
      
      .

Troubleshooting & Solvatochromism

This compound exhibits positive solvatochromism . The excited state is more polar than the ground state due to charge transfer from the morpholine to the nitrile.

SolventPolarity IndexExpected ShiftObservation
Cyclohexane 0.2Blue Shift (Hypsochromic)Vibrational fine structure may appear;

lowest.
Dichloromethane 3.1IntermediateBroadening of the ICT band.
Acetonitrile 5.8Red Shift (Bathochromic)Loss of fine structure; stabilized ICT state.
Methanol 5.1Red Shift + H-BondingPotential quenching or broadening due to H-bonding with Nitrile N.

Critical Note: If you observe a peak >350 nm, check for impurities. The starting material (2,6-difluorobenzonitrile) absorbs significantly lower (<270 nm), so its presence will not mask the ICT band but will distort the


 calculation.

References

  • Synthesis & Properties: Li, X., et al. "Synthesis, Crystal Structure and Antitumour Activity of 3-Amino-N-[4-chloro-3-(trifluoromethyl)phenyl]-4-morpholino-1H-Indazole-1-Carboxamide." ResearchGate, 2019. (Contains synthesis of 2-fluoro-6-morpholinobenzonitrile intermediate).[2]

  • Comparative UV-Vis Data: "UV-Vis absorption spectra of 4-morpholinobenzonitrile." PubChem Spectral Data, CID 394808.

  • General Theory: Valeur, B. "Molecular Fluorescence: Principles and Applications." Wiley-VCH, 2001. (Reference for Donor-Acceptor TICT mechanisms).
  • Precursor Data: "2,6-Difluorobenzonitrile Properties." Sigma-Aldrich Technical Datasheet.

Sources

Comparative

Comprehensive Guide to Structural Validation: 2-Fluoro-6-morpholinobenzonitrile

Strategic Importance & Synthetic Context In the development of kinase inhibitors and agrochemicals, the 2-fluoro-6-morpholinobenzonitrile scaffold serves as a critical "hinge-binding" mimic or a polarity-modulating core....

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Importance & Synthetic Context

In the development of kinase inhibitors and agrochemicals, the 2-fluoro-6-morpholinobenzonitrile scaffold serves as a critical "hinge-binding" mimic or a polarity-modulating core.[1] Its structural integrity is paramount; however, the synthesis of this intermediate often relies on Nucleophilic Aromatic Substitution (


) of polyfluorobenzonitriles.

A common critical failure mode in this synthesis is the inadvertent generation of regioisomers, primarily arising from:

  • Impure Starting Material: Contamination of the precursor 2,6-difluorobenzonitrile with 2,4-difluorobenzonitrile.[1]

  • Regioselectivity Drift: In substrates with lower symmetry (e.g., 2,4,5-trifluorobenzonitrile), the morpholine addition may occur at the incorrect fluorinated position.

This guide outlines a self-validating analytical workflow to definitively distinguish the target 2-Fluoro-6-morpholinobenzonitrile (Target A) from its most common regioisomers: 4-Fluoro-2-morpholinobenzonitrile (Isomer B) and 2-Fluoro-4-morpholinobenzonitrile (Isomer C) .[1]

Mechanism of Isomer Formation

Understanding the origin of impurities is the first step in differentiation. The synthesis typically involves the displacement of a fluoride ion by morpholine.

Pathway Analysis[1][2]
  • Target Pathway: 2,6-Difluorobenzonitrile + Morpholine

    
     2-Fluoro-6-morpholinobenzonitrile.[1] (Symmetric precursor 
    
    
    
    Unique mono-substituted product).
  • Contaminant Pathway: 2,4-Difluorobenzonitrile + Morpholine

    
     Mixture of Isomer B (ortho-displacement) and Isomer C (para-displacement).[1]
    

Note: The para-fluorine (position 4) is generally more electrophilic due to the combined inductive effects, making Isomer C the dominant byproduct if 2,4-difluoro starting material is present.

Visualization: Synthesis & Isomer Origins[1][2]

G SM1 2,6-Difluorobenzonitrile (Symmetric) Target TARGET: 2-Fluoro-6-morpholinobenzonitrile (1,2,3-Subst. Pattern) SM1->Target SNAr (Exclusive) SM2 2,4-Difluorobenzonitrile (Impurity) IsoB Isomer B: 4-Fluoro-2-morpholinobenzonitrile SM2->IsoB Ortho-attack (Minor) IsoC Isomer C: 2-Fluoro-4-morpholinobenzonitrile SM2->IsoC Para-attack (Major) Morph Morpholine (Nucleophile) Morph->Target Morph->IsoB

Caption: Synthetic pathways showing how feedstock impurities lead to specific regioisomers.

Analytical Differentiation: The Self-Validating Protocol

The most robust method for differentiation is NMR Spectroscopy (


H and 

F), utilizing the distinct coupling patterns of the aromatic protons.
A. H NMR Coupling Logic

The target molecule possesses a 1,2,3-trisubstituted benzene ring .[1] The isomers possess a 1,2,4-trisubstituted benzene ring .[1] This topological difference results in fundamentally different splitting patterns.[1]

FeatureTarget (2-F-6-Morph)Isomer B (4-F-2-Morph)Isomer C (2-F-4-Morph)
Symmetry 1,2,3-Trisubstituted 1,2,4-Trisubstituted 1,2,4-Trisubstituted
Proton H-4 Triplet / dd (

Hz)(Between F and Morph)
Doublet of Doublets Doublet
Proton H-3/H-5 Two Doublets (or dd)(Distinct shifts)Complex Multiplets Complex Multiplets
Coupling (

)

and

present
Strong

Strong

Diagnostic Signal (Target): Look for the H-4 proton (para to the nitrile).[1] In the target, this proton is adjacent to two other protons (H-3 and H-5).[1] It typically appears as a triplet (or doublet of doublets with similar


 values) at 

7.2–7.5 ppm.[1] In the isomers, there is no proton with two ortho-neighbors; you will see isolated singlets or doublets.[1]
B. F NMR Chemical Shifts

Fluorine shifts are highly sensitive to ortho-substituents.[1]

  • Target (Ortho to CN, Meta to Morph):

    
     -110 to -115 ppm.
    
  • Isomer C (Ortho to CN, Para to Morph): Shifted upfield due to Morpholine's resonance donation into the para position.

  • Isomer B (Para to CN): Significantly different shift (typically

    
     -100 to -105 ppm).[1]
    

Experimental Protocols

Protocol 1: Synthesis & Isolation (Validation Grade)

Objective: Synthesize the target with minimal isomer formation.

  • Reagents: 2,6-Difluorobenzonitrile (1.0 eq, >99% purity check required), Morpholine (1.2 eq),

    
     (2.0 eq), Acetonitrile (anhydrous).
    
  • Setup: Charge a round-bottom flask with 2,6-difluorobenzonitrile and Acetonitrile. Add

    
    .
    
  • Addition: Add Morpholine dropwise at 0°C to suppress disubstitution.

  • Reaction: Warm to RT and stir for 4-6 hours. Monitor by TLC (Hexane/EtOAc 4:1).[1]

    • Checkpoint: The target spot will be less polar than the starting material but more polar than the disubstituted byproduct.

  • Workup: Dilute with water, extract with EtOAc (3x). Wash organics with brine, dry over

    
    .
    
  • Purification: Recrystallization from Ethanol/Water is preferred over column chromatography to ensure removal of any trace isomers.[1]

Protocol 2: The "Regio-Check" NMR Experiment

Objective: Confirm structure using J-coupling analysis.

  • Sample Prep: Dissolve ~10 mg of isolated solid in 0.6 mL

    
    .
    
  • Acquisition:

    • Run standard

      
      H (16 scans).[1]
      
    • Run

      
      F (uncoupled).[1]
      
  • Analysis Steps:

    • Step 1: Integrate the aromatic region.[1] Must equal 3H.[1]

    • Step 2: Identify the signal for H-4 (the proton para to the nitrile).[1]

    • Step 3: Measure

      
      -values.[1]
      
      • If Triplet (

        
         Hz): CONFIRMED TARGET .
        
      • If Doublet of Doublets (

        
         Hz): REJECT  (Likely 1,2,4-isomer).[1]
        
Visualization: Analytical Decision Tree

NMR_Logic Start Analyze 1H NMR (Aromatic Region 6.5 - 7.8 ppm) Count Count Aromatic Protons Start->Count Decision1 Is Proton Count = 3? Count->Decision1 Pattern Analyze Splitting of H-4 (Para to CN) Decision1->Pattern Yes Result_Di WARNING: Disubstituted Product Decision1->Result_Di No (Count = 2) Triplet Apparent Triplet (t) or dd (J ~8Hz, ~8Hz) Pattern->Triplet Symmetric Coupling Multiplet Complex Multiplets (d, dd, s patterns) Pattern->Multiplet Asymmetric Coupling Result_Target CONFIRMED: 2-Fluoro-6-morpholinobenzonitrile Triplet->Result_Target Result_Iso WARNING: Regioisomer Contamination Multiplet->Result_Iso

Caption: Logic flow for assigning regiochemistry based on proton splitting patterns.

Quantitative Data Summary

The following table summarizes the expected spectral characteristics for the target versus the most likely impurity (Isomer B).

Property2-Fluoro-6-morpholinobenzonitrile (Target)4-Fluoro-2-morpholinobenzonitrile (Impurity)
Precursor 2,6-Difluorobenzonitrile2,4-Difluorobenzonitrile

H NMR Pattern
AMX or AB2 System (Apparent Triplet present)ABC System (Complex, no clear triplet)

F Shift (

)

-112 ppm (approx)

-103 ppm (approx)
Retention Time (C18) IntermediateSlightly Lower (more polar due to exposed CN)
Physical State Crystalline SolidSolid/Oil (often lower mp)

Note: Chemical shifts are predictive estimates based on substituent chemical shift (SCS) additivity rules for polysubstituted benzenes.

References

  • Reich, H. J. Hans Reich's Collection: NMR Spectroscopy - 1H and 19F Coupling Patterns.[1] University of Wisconsin-Madison.[1][2] (Authoritative source for J-coupling analysis in fluorinated aromatics). [Link]

  • PubChem. 2-Fluorobenzonitrile Compound Summary. National Library of Medicine.[1] (Physical property baselines). [Link]

Sources

Safety & Regulatory Compliance

Safety

2-Fluoro-6-morpholinobenzonitrile: Proper Disposal &amp; Handling Guide

Executive Summary: The "Zero-Acid" Directive CRITICAL WARNING: The presence of the nitrile (-CN) moiety in 2-Fluoro-6-morpholinobenzonitrile creates a latent risk of Hydrogen Cyanide (HCN) generation if exposed to strong...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Zero-Acid" Directive

CRITICAL WARNING: The presence of the nitrile (-CN) moiety in 2-Fluoro-6-morpholinobenzonitrile creates a latent risk of Hydrogen Cyanide (HCN) generation if exposed to strong acids.

Immediate Operational Directives:

  • Strict Segregation: Never co-mingle this waste with acidic streams (e.g., H₂SO₄, HCl, HNO₃).

  • Halogenated Stream: Due to the fluorine substituent, this must be classified and disposed of as Halogenated Organic Waste .

  • Destruction Method: High-temperature incineration equipped with scrubbers (for HF and NOx removal) is the only authorized disposal method.

Chemical Profile & Hazard Causality

To handle this compound safely, you must understand the causality of its hazards. We do not follow rules blindly; we follow the chemistry.

Functional GroupHazard MechanismOperational Consequence
Benzonitrile Core Hydrolysis under acidic conditions can release HCN gas.[1][2]NO ACID CONTACT. Waste pH must be maintained > 7 or kept neutral/anhydrous.
Morpholine Ring Secondary amine structure; acts as a base.[3][4] Skin/eye irritant and potential aquatic toxin.Requires "Toxic" labeling. Do not dispose of down drains (aquatic toxicity).[5]
Fluorine Substituent Carbon-Fluorine bond is extremely stable.Requires high-temperature incineration (>1100°C) to break the C-F bond; generates HF upon combustion.
Physical Properties (Estimated)
  • State: Solid (crystalline powder) or Liquid (depending on purity/solvents).

  • Solubility: Low in water; soluble in chlorinated solvents (DCM, Chloroform) and polar aprotic solvents (DMSO, DMF).

Pre-Disposal Protocol: The Self-Validating System

A "Self-Validating System" means the protocol forces a safety check before the action can be completed. Use this workflow to ensure compliance before the waste leaves your hood.

Step 1: The pH Validation (Liquid Waste Only)

If the compound is in solution, you must validate the pH.

  • Protocol: Dip a pH strip into the waste container.

  • Validation Rule: If pH < 7, STOP . Neutralize carefully with saturated Sodium Bicarbonate (NaHCO₃) until pH is 8-9.

  • Why? This prevents accidental HCN generation inside the waste drum.

Step 2: The Oxidizer Check
  • Validation Rule: Ensure no strong oxidizers (Peroxides, Permanganates) are present.[6]

  • Why? Morpholine derivatives can react exothermically with oxidizers; Nitriles can form explosive mixtures under extreme oxidation.

Step-by-Step Disposal Workflow

A. Solid Waste (Pure Compound or Contaminated Solids)
  • Primary Containment: Place the solid waste in a clear, sealable polyethylene bag or a wide-mouth high-density polyethylene (HDPE) jar.

  • Labeling: Affix a hazardous waste label immediately.

    • Constituents: "2-Fluoro-6-morpholinobenzonitrile, Solid."

    • Hazards: Toxic, Irritant.

  • Secondary Containment: Place the primary container into the lab's Solid Hazardous Waste Drum .

    • Note: Ensure this drum is NOT designated for "Oxidizing Solids."

B. Liquid Waste (Mother Liquors/Reaction Mixtures)
  • Solvent Identification: Determine the primary solvent.

    • If dissolved in DCM/Chloroform

      
      Halogenated Waste Stream .
      
    • If dissolved in Acetone/Methanol

      
      Halogenated Waste Stream  (The Fluorine on the molecule dictates this classification).
      
  • Transfer: Pour into the Halogenated Organic Waste carboy using a funnel.

  • Log Entry: Record the volume and specific chemical name on the waste tag. Do not use generic terms like "Organic Waste."

Visualized Decision Logic

The following diagram illustrates the critical decision nodes for disposing of 2-Fluoro-6-morpholinobenzonitrile.

DisposalWorkflow Start Waste Generation: 2-Fluoro-6-morpholinobenzonitrile StateCheck Physical State? Start->StateCheck Liquid Liquid Solution StateCheck->Liquid Liquid Solid Solid / Precipitate StateCheck->Solid Solid AcidCheck Check pH: Is it Acidic (pH < 7)? Liquid->AcidCheck Neutralize Neutralize with NaHCO3 to pH 8-9 AcidCheck->Neutralize Yes (DANGER) SolventCheck Primary Solvent? AcidCheck->SolventCheck No (pH >= 7) Neutralize->AcidCheck Re-test HaloStream Halogenated Organic Waste Stream SolventCheck->HaloStream Any Solvent (Due to F-atom) Bagging Double Bag in Polyethylene Solid->Bagging SolidStream Solid Hazardous Waste Stream Bagging->SolidStream Warning CRITICAL: NO ACID CONTACT Risk of HCN Generation Warning->AcidCheck

Figure 1: Decision tree for waste stream selection, emphasizing the critical pH check point to prevent HCN formation.

Emergency Contingencies

In the event of a spill or exposure, execute the following immediately.

ScenarioImmediate ActionSecondary Action
Skin Contact Wash immediately with soap and water for 15 minutes.Monitor for signs of cyanide-like toxicity (dizziness, weakness) due to nitrile absorption.
Spill (Liquid) Evacuate area. Absorb with Vermiculite or Sand .[1][5][6]Do NOT use acidic absorbents. Place used absorbent in a sealed container labeled "Hazardous Debris."
Spill (Solid) Wet wipe or HEPA vacuum to avoid dust generation.Place debris in a sealed bag.
Fire Use CO₂ or Dry Chemical .[1][6][7]Evacuate immediately. Combustion produces HF (corrosive) and NOx/HCN (toxic).

References

  • Occupational Safety and Health Administration (OSHA). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450). [Link][8]

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste Codes (F, K, P, and U Lists). [Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Benzonitrile Derivatives (General Safety Data). [Link]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Benzonitrile (Analogous Hazard Data). [Link]

Sources

Handling

A Comprehensive Guide to the Safe Handling of 2-Fluoro-6-morpholinobenzonitrile

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 2-Fluoro-6-morpholinobenzonitrile. The following protocols and recommendations...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 2-Fluoro-6-morpholinobenzonitrile. The following protocols and recommendations are designed to ensure the safe handling, use, and disposal of this compound, grounded in established laboratory safety principles.

Understanding the Hazard Profile

Anticipated Hazards:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][2][3][4]

  • Skin Irritation: Causes skin irritation.[1][2][3][4]

  • Eye Irritation: Causes serious eye irritation.[1][2][3][4]

  • Respiratory Irritation: May cause respiratory irritation.[2][3][4]

Given these potential risks, the following operational procedures are mandatory.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is critical to mitigate exposure risks. The selection of appropriate PPE should be based on a thorough risk assessment of the specific procedures being performed.

PPE ComponentSpecificationRationale
Hand Protection Double gloving with nitrile gloves.[5]Nitrile gloves offer excellent resistance to a wide range of chemicals, including solvents and organic compounds.[6][7][8][9] Double gloving provides an additional barrier in case of a breach in the outer glove.
Eye Protection Safety glasses with side shields or safety goggles.[5][10]Protects the eyes from splashes and airborne particles of the compound.[10]
Face Protection Face shield (in addition to goggles).Recommended when there is a significant risk of splashes, such as during the handling of larger quantities or in the event of a spill.[5]
Body Protection A non-permeable, long-sleeved lab coat with tight-fitting cuffs.[5]Provides a barrier against skin contact with the chemical.[5]
Respiratory Protection N95 or higher-rated respirator.May be required if there is a risk of generating aerosols or dust, especially when working outside of a certified chemical fume hood.[11]

Engineering Controls: Containing the Hazard

Engineering controls are the primary means of minimizing exposure to hazardous chemicals.

  • Chemical Fume Hood: All work involving the handling of 2-Fluoro-6-morpholinobenzonitrile, including weighing, preparing solutions, and running reactions, must be conducted in a certified chemical fume hood.[5][11] This is crucial for preventing the inhalation of dust or vapors.

  • Ventilation: Ensure the laboratory is well-ventilated to maintain a safe working environment.[2][4]

Step-by-Step Handling Protocol

Adherence to a strict, methodical workflow is essential for safety.

Preparation:

  • Designate a Work Area: Clearly demarcate the area within the fume hood where the work will be performed.

  • Assemble all Materials: Before starting, gather all necessary equipment, reagents, and waste containers.

  • Don PPE: Put on all required personal protective equipment as outlined in the table above.

Handling the Compound:

  • Weighing: If weighing the solid compound, do so within the fume hood. Use a disposable weighing paper or boat to avoid contamination of the balance.

  • Solution Preparation: When dissolving the compound, add the solvent to the solid slowly to prevent splashing.

  • Reaction Setup: Ensure all reaction vessels are securely clamped and that any potential for pressure buildup is appropriately managed.

Post-Procedure:

  • Decontamination: Thoroughly wipe down the work area within the fume hood with an appropriate solvent (e.g., 70% ethanol) to remove any residual contamination.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Remove gloves last and wash hands thoroughly with soap and water immediately after.[12]

Visualizing Your Safety Workflow

The following diagram illustrates the key decision points and safety measures for handling 2-Fluoro-6-morpholinobenzonitrile.

Start Start: Handling 2-Fluoro-6-morpholinobenzonitrile RiskAssessment Conduct Risk Assessment Start->RiskAssessment SelectPPE Select Appropriate PPE (Double Nitrile Gloves, Lab Coat, Goggles) RiskAssessment->SelectPPE EngineeringControls Work in a Certified Chemical Fume Hood SelectPPE->EngineeringControls Handling Perform Experimental Work (Weighing, Solution Prep, Reaction) EngineeringControls->Handling Decontaminate Decontaminate Work Area and Equipment Handling->Decontaminate WasteDisposal Segregate and Dispose of Waste Decontaminate->WasteDisposal DoffPPE Remove PPE Correctly WasteDisposal->DoffPPE WashHands Wash Hands Thoroughly DoffPPE->WashHands End End WashHands->End

Caption: A flowchart of the safe handling workflow for 2-Fluoro-6-morpholinobenzonitrile.

Emergency Procedures: Be Prepared

Skin Contact:

  • Immediately flush the affected area with copious amounts of water for at least 15 minutes.[5][11]

  • Remove contaminated clothing while under a safety shower.[5]

  • Seek immediate medical attention.

Eye Contact:

  • Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[5][11]

  • Remove contact lenses if present and easy to do.[1][2]

  • Seek immediate medical attention.

Inhalation:

  • Move the individual to fresh air immediately.[1]

  • If breathing is difficult, provide oxygen.

  • Seek immediate medical attention.

Ingestion:

  • Do NOT induce vomiting.

  • Rinse the mouth with water.[2]

  • Seek immediate medical attention.

Spills:

  • Evacuate the immediate area.

  • If the spill is large or you are not trained to handle it, contact your institution's environmental health and safety (EHS) department.

  • For small spills within a fume hood, use an absorbent material to contain the spill.[11] Place the absorbent material in a sealed, labeled waste container.

Disposal Plan: Environmental Responsibility

Proper disposal of 2-Fluoro-6-morpholinobenzonitrile and any associated contaminated materials is crucial to prevent environmental contamination.

Waste Segregation:

  • Halogenated Organic Waste: As 2-Fluoro-6-morpholinobenzonitrile is a halogenated organic compound, all waste containing this substance must be collected in a designated "Halogenated Organic Waste" container.[13][14][15][16] Do not mix with non-halogenated waste.[13][14]

  • Solid Waste: Contaminated solid waste, such as gloves, weighing papers, and absorbent pads, should be placed in a clearly labeled, sealed bag or container for hazardous waste disposal.

  • Sharps: Any needles or other sharps used in the process must be disposed of in a designated sharps container.[5]

Container Labeling:

  • All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name of the contents.[13][14]

  • Keep a running list of the contents of each waste container.[13]

Storage and Pickup:

  • Store waste containers in a designated satellite accumulation area.

  • Keep containers closed except when adding waste.[14][16]

  • Arrange for waste pickup through your institution's EHS department.

By adhering to these guidelines, you can significantly minimize the risks associated with handling 2-Fluoro-6-morpholinobenzonitrile and ensure a safe and compliant laboratory environment.

References

  • Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC. (n.d.).
  • Nitrile Gloves: 4 Aspects of Superior Hand Protection for Chemical Handling, Contamination Prevention, and Allergen-Free Safety | Medtecs Business Solutions. (2024, November 1).
  • SOP for Cytotoxic Agent and Chemotherapeutic drugs use in research. (n.d.).
  • Risks and Safety Measures for Cytotoxic Compounding | Ecolab. (2025, March 19).
  • Nitrile Gloves for Chemical Handling - GlovesnStuff. (n.d.).
  • Nitrile Gloves: Advancing PPE and Industrial Hand Safety. (n.d.).
  • 7.2 Organic Solvents - Environment, Health and Safety. (n.d.).
  • Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens. (2025, January 7).
  • GUIDELINES FOR THE USE OF CYTOTOXIC OR CHEMOTHERAPEUTIC DRUGS - Environmental Health & Safety. (n.d.).
  • Essential PPE for Protection Against Liquid Chemicals | SafetyCulture Marketplace US. (2025, April 9).
  • Safe handling of cytotoxics: guideline recommendations - PMC. (n.d.).
  • Halogenated Organic Liquids - Standard Operating Procedure - Braun Research Group. (n.d.).
  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes - epa nepis. (n.d.).
  • hazardous waste segregation. (n.d.).
  • Halogenated Solvents in Laboratories - Campus Operations. (n.d.).
  • 2-Fluoro-6-formylbenzonitrile | 1261823-28-2 - Sigma-Aldrich. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.).
  • 2-Fluoro-6-methoxybenzonitrile 98 94088-46-7 - Sigma-Aldrich. (n.d.).
  • 2-Fluoro-6-methylbenzonitrile 97 198633-76-0 - Sigma-Aldrich. (n.d.).
  • 2-Amino-6-fluorobenzonitrile - SAFETY DATA SHEET. (2023, August 16).
  • 2-Fluoro-6-Chlorobenzonitrile - Safety Data Sheet - ChemicalBook. (2026, January 17).
  • Safety Data Sheet - ChemScene. (2023, July 7).
  • 2-Chloro-6-fluorobenzonitrile 98 668-45-1 - Sigma-Aldrich. (n.d.).

Sources

© Copyright 2026 BenchChem. All Rights Reserved.